Product packaging for Bis-ethoxydiglycol succinate(Cat. No.:CAS No. 828918-62-3)

Bis-ethoxydiglycol succinate

Cat. No.: B12752971
CAS No.: 828918-62-3
M. Wt: 350.40 g/mol
InChI Key: MGQKBAKCRHGMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis-ethoxydiglycol Succinate (CAS 828918-62-3) is a synthetic, water-soluble ester with the chemical formula C16H30O8 . It is synthesized from ethoxydiglycol and succinic acid, resulting in a low-viscosity, amphiphilic liquid characterized by its light texture and excellent penetration properties . This compound is a versatile tool for research and development, primarily functioning as an effective solvent for challenging active ingredients, a humectant, and a skin-conditioning agent . Its mechanism of action is rooted in its molecular structure, which allows it to attract water molecules (humectancy) and form a light, silky film on surfaces, thereby improving smoothness and softness without a greasy residue . Its amphiphilic nature provides excellent compatibility with both water-soluble and oil-soluble components, making it an ideal candidate for stabilizing formulations and enhancing the delivery of active compounds . Key research applications include its use in the development of next-generation cosmetic and material science formulations, such as hydrating serums, lightweight lotions, anti-aging creams, and hair care products where it can act as an anti-static agent and repair damaged surfaces . With a comedogenic rating of zero, it is also a subject of interest for projects targeting acne-prone or sensitive skin models . This product is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O8 B12752971 Bis-ethoxydiglycol succinate CAS No. 828918-62-3

Properties

CAS No.

828918-62-3

Molecular Formula

C16H30O8

Molecular Weight

350.40 g/mol

IUPAC Name

bis[2-(2-ethoxyethoxy)ethyl] butanedioate

InChI

InChI=1S/C16H30O8/c1-3-19-7-9-21-11-13-23-15(17)5-6-16(18)24-14-12-22-10-8-20-4-2/h3-14H2,1-2H3

InChI Key

MGQKBAKCRHGMEI-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC(=O)CCC(=O)OCCOCCOCC

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Bis-ethoxydiglycol Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-ethoxydiglycol succinate (B1194679) is a diester that is gaining interest in the pharmaceutical and cosmetic industries due to its properties as a solvent, humectant, and skin conditioning agent.[1][2][3] Its amphiphilic nature, arising from the combination of a hydrophilic succinate core and lipophilic ethoxydiglycol chains, makes it a versatile ingredient in various formulations.[4] This technical guide provides a detailed overview of the synthesis and characterization of bis-ethoxydiglycol succinate, including a representative experimental protocol, tabulated physicochemical properties, and expected analytical data.

Introduction

This compound, with the chemical formula C16H30O8, is systematically named bis[2-(2-ethoxyethoxy)ethyl] butanedioate.[5] Its molecular structure consists of a central succinic acid moiety esterified with two molecules of diethylene glycol monoethyl ether. This structure imparts unique solubility characteristics and a favorable safety profile for topical applications. This guide will delve into the synthetic pathways and analytical characterization of this promising excipient.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C16H30O8[5]
Molecular Weight 350.40 g/mol [5]
CAS Number 828918-62-3[5]
Appearance Colorless, slightly viscous liquid (predicted)
Topological Polar Surface Area 89.5 Ų[5]
Monoisotopic Mass 350.19406791 Da[5]

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of succinic acid with diethylene glycol monoethyl ether. This reaction is typically catalyzed by an acid and driven to completion by the removal of water. Other potential methods include transesterification and microwave-assisted synthesis.

General Esterification Workflow

The synthesis process can be visualized as a multi-step workflow, from the initial reaction to the final purification of the product.

synthesis_workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Work-up and Purification cluster_product Final Product succinic_acid Succinic Acid reactor Reaction Vessel (Heated with stirring) succinic_acid->reactor degee Diethylene Glycol Monoethyl Ether degee->reactor catalyst Acid Catalyst (e.g., p-TSA) catalyst->reactor conditions Reaction Conditions: - Temperature: 120-140°C - Inert Atmosphere (N2) - Water Removal (Dean-Stark) reactor->conditions neutralization Neutralization (e.g., NaHCO3 wash) reactor->neutralization Reaction Mixture extraction Solvent Extraction neutralization->extraction drying Drying of Organic Phase (e.g., Na2SO4) extraction->drying purification Purification (e.g., Vacuum Distillation) drying->purification final_product This compound purification->final_product

Caption: Synthesis workflow for bis-ethoxydigcol succinate.

Representative Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via direct esterification.

Materials:

  • Succinic acid (1.0 mol)

  • Diethylene glycol monoethyl ether (2.2 mol, 10% molar excess)

  • p-Toluenesulfonic acid monohydrate (0.02 mol, catalyst)

  • Toluene (as azeotropic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, heating mantle, and Dean-Stark apparatus connected to a condenser.

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • To a round-bottom flask, add succinic acid, diethylene glycol monoethyl ether, p-toluenesulfonic acid monohydrate, and toluene.

  • Heat the mixture to reflux (typically 120-140°C) with vigorous stirring.[6] Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Spectroscopic Analysis

4.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the ester and ether functional groups.

Table 2: Predicted FTIR Spectral Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (ester)~1735Strong, sharp absorption
C-O (ester)~1250-1100Strong, broad absorption
C-O-C (ether)~1150-1085Strong absorption
C-H (alkane)~2950-2850Medium to strong absorption

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-CH2-C(O)-~2.6Singlet
-C(O)-O-CH2-~4.2Triplet
-O-CH2-CH2-O-~3.7Multiplet
-O-CH2-CH3~3.5Quartet
-CH2-CH3~1.2Triplet

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-C=O~172
-C(O)-O-CH2-~64
-O-CH2-CH2-O-~70, 69
-O-CH2-CH3~66
-CH2-C(O)-~29
-CH2-CH3~15

4.1.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The predicted collision cross-section data for various adducts are available.[7]

Table 5: Predicted Collision Cross Section Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺351.20134182.7
[M+Na]⁺373.18328185.4
[M-H]⁻349.18678181.1
[M+NH4]⁺368.22788198.9
Data from PubChemLite[7]
Thermal Analysis

The thermal stability of this compound is an important parameter for its application in formulations that may be subjected to heating.

Table 6: Thermal Stability Data for this compound

ParameterTemperature Range (°C)Description
Initial Decomposition (T₅%)200-208Onset of thermal degradation under inert atmosphere.
Maximum Decomposition Rate420-430Indicates significant thermal resistance.
Data from Smolecule[4]

The thermal decomposition is likely to proceed via β-hydrogen bond scission, a common pathway for poly(alkylene succinate) compounds.[4]

Logical Relationship of Characterization Techniques

The characterization of a synthesized chemical compound follows a logical progression, with each technique providing complementary information to confirm the identity, purity, and properties of the substance.

characterization_logic cluster_spectroscopy Spectroscopic Analysis cluster_properties Property Analysis Synthesis Synthesis Crude_Product Crude Bis-ethoxydiglycol Succinate Synthesis->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure Bis-ethoxydiglycol Succinate Purification->Pure_Product FTIR FTIR (Functional Groups) Pure_Product->FTIR Confirms Ester & Ether NMR NMR (¹H, ¹³C) (Connectivity) Pure_Product->NMR Confirms Structure MS Mass Spectrometry (Molecular Weight) Pure_Product->MS Confirms MW Thermal_Analysis Thermal Analysis (TGA/DSC) (Stability) Pure_Product->Thermal_Analysis Determines Thermal Limits Physical_Properties Physical Properties (Appearance, Solubility) Pure_Product->Physical_Properties Observes Characteristics

Caption: Logical flow of characterization for this compound.

Applications in Drug Development

This compound's properties make it a valuable excipient in pharmaceutical formulations. Its amphiphilic nature can enhance the solubility and stability of active pharmaceutical ingredients (APIs). Furthermore, its function as a humectant and skin conditioning agent makes it suitable for topical and transdermal drug delivery systems.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The representative experimental protocol and compiled analytical data offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research into optimizing the synthesis and exploring the full range of its applications is warranted.

References

An In-Depth Technical Guide to the Mechanism of Action of Bis-ethoxydiglycol Succinate as a Penetration Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-ethoxydiglycol succinate (B1194679) is a diester compound utilized in cosmetic and pharmaceutical formulations for its properties as a humectant, solvent, and skin conditioning agent.[1][2] Its amphiphilic nature, possessing both hydrophilic and lipophilic characteristics, makes it a candidate for enhancing the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin.[1] This technical guide provides a detailed exploration of the hypothesized mechanism of action of Bis-ethoxydiglycol succinate as a penetration enhancer, based on the known properties of its constituent molecules—ethoxydiglycol and succinic acid—and general principles of chemical penetration enhancement. This guide also outlines key experimental protocols to investigate and quantify its effects on skin permeability.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to elucidating its mechanism as a penetration enhancer.

PropertyValue/DescriptionSource
Molecular Formula C₁₆H₃₀O₈[3]
Molecular Weight 350.40 g/mol [3]
Appearance Clear, colorless liquid[4]
Solubility Soluble in water, ethanol, propylene (B89431) glycol, and vegetable oils.[1][4][1][4]
Nature Amphiphilic ester[1]

Hypothesized Mechanism of Action

While direct experimental studies on the specific mechanism of this compound are limited, a multi-faceted mechanism can be proposed based on the known properties of ethoxydiglycol and dicarboxylic acid esters. The primary interaction is expected to occur with the lipids of the stratum corneum.

The proposed mechanism involves a combination of the following actions:

  • Disruption of Intercellular Lipid Lamellae: The stratum corneum's barrier function is primarily attributed to the highly organized intercellular lipid lamellae, composed of ceramides, cholesterol, and free fatty acids. It is hypothesized that the lipophilic succinate ester portion of this compound integrates into these lipid bilayers. This integration disrupts the tight packing of the lipid chains, increasing their fluidity and creating more permeable pathways for drug molecules to traverse. Fatty acid diesters have been shown to enhance drug permeation, with the effect potentially linked to lipid extraction from the skin.[2]

  • Increased Solubilization of Drugs within the Stratum Corneum: Ethoxydiglycol, a parent compound of this compound, is a well-known solvent and penetration enhancer.[1][4][5] It is proposed that the ethoxydiglycol moieties of the molecule increase the polarity of the lipid domains within the stratum corneum. This alteration in the microenvironment can enhance the solubility and partitioning of a wider range of drug molecules (both hydrophilic and lipophilic) into this skin layer, thereby increasing the concentration gradient and driving diffusion. Ethoxydiglycol is known to improve the skin absorption of active ingredients by temporarily modifying the stratum corneum barrier.[1]

  • Hydration of the Stratum Corneum: The ethoxydiglycol components contain ether and hydroxyl groups that can form hydrogen bonds with water molecules. This hygroscopic nature can lead to increased hydration of the stratum corneum. A more hydrated stratum corneum is known to be more permeable to many substances. Surfactants, for example, can increase stratum corneum hydration, which is correlated with their irritation potential.[6]

Mechanism_of_Action Hypothesized Mechanism of Action of this compound A Bis-ethoxydiglycol Succinate B Stratum Corneum A->B Interaction E Hydration of Stratum Corneum A->E Promotes C Disruption of Intercellular Lipid Lamellae B->C Leads to D Increased Drug Solubilization in SC B->D Leads to F Increased Skin Permeability C->F D->F E->F

Diagram 1: Hypothesized mechanism of action.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of action and quantify the penetration enhancement effect of this compound, a series of in vitro experiments are necessary.

In Vitro Skin Permeation Studies using Franz Diffusion Cells

This method is the gold standard for assessing the permeation of molecules through the skin.

Objective: To quantify the enhancement effect of this compound on the permeation of a model drug.

Methodology:

  • Skin Preparation: Excised human or animal (e.g., porcine ear) skin is used. The subcutaneous fat is removed, and the skin is cut to a suitable size to be mounted on the Franz diffusion cells.

  • Franz Cell Setup: The skin is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline, PBS) and maintained at 37°C with constant stirring.

  • Formulation Application: A formulation containing the model drug with and without this compound is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor solution to maintain sink conditions.

  • Analysis: The concentration of the model drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8][9][10]

Data Presentation:

The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER) are calculated.

  • Jss = (dQ/dt) / A (where dQ/dt is the slope of the linear portion of the cumulative amount permeated vs. time curve, and A is the diffusion area)

  • ER = Jss (with enhancer) / Jss (without enhancer)

Franz_Diffusion_Cell_Workflow Franz Diffusion Cell Experimental Workflow A Prepare Skin Membrane B Mount Skin on Franz Cell A->B C Fill Receptor with Buffer & Equilibrate B->C D Apply Formulation to Donor C->D E Collect Samples from Receptor at Time Intervals D->E F Analyze Drug Concentration (HPLC) E->F G Calculate Flux & Enhancement Ratio F->G

Diagram 2: Franz Diffusion Cell Workflow.
Spectroscopic Analysis of Stratum Corneum Interaction

Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide insights into the molecular-level interactions between this compound and the stratum corneum components.

4.2.1 Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To assess changes in the organization and fluidity of stratum corneum lipids after treatment with this compound.

Methodology:

  • Sample Preparation: Isolated stratum corneum is treated with a solution of this compound or a control vehicle.

  • Spectral Acquisition: ATR-FTIR spectra are recorded from the treated stratum corneum samples.

  • Data Analysis: Changes in the peak positions and shapes of the C-H stretching vibrations (around 2850 cm⁻¹ and 2920 cm⁻¹) are analyzed. A shift to higher wavenumbers indicates increased lipid chain fluidity.[11]

4.2.2 Confocal Raman Spectroscopy

Objective: To visualize and quantify the penetration of this compound into the skin and its effect on the distribution of other molecules.

Methodology:

  • Sample Preparation: A formulation containing this compound is applied to excised skin.

  • Spectral Mapping: Raman spectra are collected at different depths from the skin surface, creating a depth profile.

  • Data Analysis: The intensity of characteristic Raman bands of this compound is used to determine its concentration at different depths. Changes in the Raman bands of skin lipids and proteins can also be monitored to assess molecular interactions.

Thermal Analysis of Stratum Corneum

Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of stratum corneum lipids and proteins, providing information on their organization.

Objective: To determine the effect of this compound on the phase transition temperatures of stratum corneum lipids.

Methodology:

  • Sample Preparation: Isolated stratum corneum is hydrated and treated with this compound or a control.

  • DSC Analysis: The samples are heated in a DSC instrument, and the heat flow is measured as a function of temperature.

  • Data Analysis: A lowering of the lipid phase transition temperatures in the presence of this compound would indicate a disruption of the lipid packing and increased fluidity.[12][13][14][15][16]

Conclusion

The proposed mechanism of action for this compound as a penetration enhancer involves a synergistic combination of disrupting the intercellular lipid organization, enhancing drug solubility within the stratum corneum, and increasing skin hydration. While direct experimental evidence is currently lacking, the known properties of its constituent parts, ethoxydiglycol and succinate esters, provide a strong basis for this hypothesis. The detailed experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals to systematically investigate and quantify the penetration-enhancing effects of this compound, thereby enabling its effective utilization in advanced transdermal and topical drug delivery systems.

References

An In-depth Technical Guide to the Physicochemical Properties of Bis-ethoxydiglycol Succinate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-ethoxydiglycol succinate (B1194679), a synthetic ester, is a versatile excipient increasingly utilized in the pharmaceutical and cosmetic industries. Its unique amphiphilic nature, arising from a central succinic acid moiety esterified with two ethoxydiglycol chains, imparts a range of desirable properties to formulations. This technical guide provides a comprehensive overview of the physicochemical characteristics of Bis-ethoxydiglycol succinate, its functional roles in formulations, and detailed experimental protocols for its characterization.

Chemical Identity

A clear understanding of the chemical identity of this compound is fundamental for its application in formulations.

PropertyValue
IUPAC Name bis[2-(2-ethoxyethoxy)ethyl] butanedioate[1]
CAS Number 828918-62-3
Molecular Formula C₁₆H₃₀O₈[1]
Molecular Weight 350.40 g/mol [1]
Canonical SMILES CCOCCOCCOC(=O)CCC(=O)OCCOCCOCC[1]
InChI Key MGQKBAKCRHGMEI-UHFFFAOYSA-N[1]

Physicochemical Properties

The performance of this compound in a formulation is dictated by its inherent physicochemical properties.

Solubility

This compound is characterized by its broad solubility profile, a consequence of its amphiphilic structure which possesses both hydrophilic ester and ether linkages and lipophilic alkyl chains.[2] This dual characteristic allows for its incorporation into a variety of solvent systems.

Table 1: Solubility Profile of this compound

SolventTypeSolubility
WaterPolar ProticInsoluble[2]
EthanolPolar ProticSoluble[2]
MethanolPolar ProticSoluble[2]
Propylene (B89431) GlycolPolar ProticSoluble
Polyethylene Glycol 400Polar ProticSoluble
Isopropyl MyristateNonpolarSoluble
Mineral OilNonpolarInsoluble
HexaneNonpolarInsoluble[2]

The estimated Hildebrand solubility parameter for this compound is in the range of 18-22 (cal/cm³)^(1/2), indicating moderate polarity.[2] This value is a useful predictor of its miscibility with other excipients and active pharmaceutical ingredients (APIs).

Viscosity

This compound is a low-viscosity liquid at room temperature, which facilitates its handling and processing in manufacturing.[2] Its viscosity is temperature-dependent, decreasing as the temperature increases.

Table 2: Temperature-Dependent Viscosity of this compound

Temperature (°C)Dynamic Viscosity (mPa·s)
200.70[2]
250.63[2]
300.56[2]
400.45[2]
500.38[2]
600.32[2]

The activation energy for the viscous flow of this compound is estimated to be between 12-15 kJ/mol.[2]

Thermal Stability

Thermal analysis provides critical information regarding the stability of an excipient during processing and storage.

  • Thermogravimetric Analysis (TGA): this compound is thermally stable up to approximately 200-208°C, which is its initial decomposition temperature (T₅%).[2] The maximum rate of decomposition occurs at a significantly higher temperature range of 420-430°C.[2]

  • Differential Scanning Calorimetry (DSC): DSC analysis can be used to determine the glass transition temperature and any melting or crystallization events. For a liquid excipient like this compound, DSC would primarily show a glass transition at sub-ambient temperatures.

Role in Formulations

This compound serves multiple functions in pharmaceutical and cosmetic formulations, contributing to product performance and aesthetics.

  • Solvent and Solubilizer: Its excellent solvency for a wide range of molecules makes it an effective vehicle for dissolving poorly soluble APIs and other formulation components.[2][3] This property is particularly valuable in the development of oral, topical, and parenteral drug delivery systems for BCS Class II and IV drugs.[4][5][6]

  • Humectant: In topical formulations, it acts as a humectant, attracting and retaining moisture in the skin, thereby enhancing skin hydration.[2][3]

  • Skin Conditioning Agent: It imparts a smooth and pleasant feel to the skin, improving the sensory characteristics of creams, lotions, and serums.[2][3]

  • Permeation Enhancer: While specific studies on this compound are limited, its structural similarity to other known permeation enhancers suggests it may facilitate the transport of APIs across the stratum corneum in topical and transdermal delivery systems.[7][8][9][10]

  • Emulsion Stabilizer: Its amphiphilic nature allows it to reside at the oil-water interface, contributing to the stability of emulsions.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate characterization of this compound.

Determination of Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, propylene glycol, etc.)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Tightly cap the vial and place it in a thermostatically controlled shaker set at the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, stop the agitation and allow any undissolved material to settle.

  • Carefully withdraw a sample of the supernatant.

  • Centrifuge the sample to remove any remaining undissolved particles.

  • Accurately dilute a known volume of the clear supernatant with a suitable solvent.

  • Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC).

  • Calculate the solubility in mg/mL or g/100 mL.

G Workflow for Solubility Determination A Add excess solute to solvent B Equilibrate at constant temperature A->B Agitation C Separate solid and liquid phases B->C Centrifugation/ Filtration D Quantify solute in the liquid phase C->D Analytical Method (e.g., HPLC) E Calculate Solubility D->E G Workflow for Viscosity Measurement A Sample Preparation & Temperature Equilibration B Viscometer Setup (Spindle & Speed Selection) A->B C Measurement B->C Immerse Spindle & Start Rotation D Data Recording C->D Stabilized Reading E Repeat at Different Temperatures D->E G Thermal Analysis Workflow cluster_0 TGA cluster_1 DSC A Sample Preparation (5-10 mg) B Heating at a Constant Rate A->B C Record Mass Loss vs. Temperature B->C D Determine Decomposition Temperatures C->D E Sample Preparation (5-10 mg) F Controlled Temperature Program E->F G Record Heat Flow vs. Temperature F->G H Identify Thermal Transitions (e.g., Tg) G->H

References

An In-depth Technical Guide to Bis-ethoxydiglycol Succinate (CAS 828918-62-3) for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-ethoxydiglycol succinate (B1194679) (CAS number 828918-62-3) is an amphiphilic ester with growing interest in cosmetic and pharmaceutical formulations.[1][2] Its unique structure, consisting of a central succinic acid moiety esterified with two ethoxydiglycol chains, imparts properties that make it a versatile excipient.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, summarizes its current applications, and explores its potential in pharmaceutical research and drug development. While primarily utilized in the cosmetics industry as a humectant, skin-conditioning agent, and solvent, its ability to enhance the solubility and stability of active ingredients suggests broader applications.[1][3][4] This document consolidates available data, proposes potential mechanisms of action based on its structural components, and outlines experimental protocols for its evaluation in research settings.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Bis-ethoxydiglycol succinate is essential for its application in formulation development. The following table summarizes key data compiled from various sources.

PropertyValueSource
CAS Number 828918-62-3[5]
Molecular Formula C16H30O8[2][5]
Molecular Weight 350.40 g/mol [2][5]
IUPAC Name bis[2-(2-ethoxyethoxy)ethyl] butanedioate[2][5]
Synonyms Haiaqueouster DCS, UNII-YGQ120RH3I[5]
Appearance Reported as powder or liquid[1]
Solubility Soluble in water. Good compatibility with various oils.[6]
Purity ≥99.0% (HPLC)[1]
Hydrophile-Lipophile Balance (HLB) Approximately 20, indicating a predominantly hydrophilic character.[2]
Thermal Stability Maintains structural integrity up to 200-208°C.[2]

Current and Potential Research Applications

While predominantly used in cosmetics, the properties of this compound suggest significant potential in pharmaceutical applications.[1]

Cosmetic and Dermatological Applications

In cosmetic science, this compound is valued for its multifunctional properties:

  • Humectant: It attracts and retains moisture, making it beneficial in hydrating skincare products.[4]

  • Skin-Conditioning Agent: It improves the feel and appearance of the skin.[4]

  • Solvent: Its amphiphilic nature allows it to dissolve a wide range of active ingredients, enhancing formulation stability.[4]

Pharmaceutical Formulation and Drug Delivery

The application of this compound in pharmaceuticals is an emerging area of interest. Its properties could be leveraged to address challenges in drug delivery:

  • Solubility Enhancement: As an amphiphilic ester, it has the potential to act as a co-solvent or part of a delivery system to improve the solubility of poorly water-soluble drugs.[1][7]

  • Topical and Transdermal Delivery: Its properties as a humectant and solvent, combined with its presumed ability to interact with the stratum corneum, suggest its potential as a penetration enhancer for topical and transdermal drug delivery systems.[8]

  • Stabilizer for Emulsions and Suspensions: Its high HLB value suggests its utility in creating stable oil-in-water emulsions for various drug formulations.[2]

Experimental Protocols

Evaluation of Solubility Enhancement

This protocol outlines a method to quantify the effect of this compound on the solubility of a model hydrophobic drug.

G cluster_prep Preparation of Saturated Solutions cluster_analysis Analysis cluster_results Data Interpretation prep1 Prepare stock solutions of this compound in a relevant buffer (e.g., PBS) at various concentrations. prep2 Add an excess amount of the model hydrophobic drug to each solution. prep1->prep2 prep3 Equilibrate the solutions under constant agitation for 24-48 hours at a controlled temperature. prep2->prep3 analysis1 Centrifuge the solutions to pellet the undissolved drug. prep3->analysis1 analysis2 Collect the supernatant and filter through a 0.22 µm filter. analysis1->analysis2 analysis3 Quantify the drug concentration in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). analysis2->analysis3 results1 Plot the drug solubility as a function of this compound concentration. analysis3->results1 results2 Determine the molar solubilization capacity. results1->results2

Caption: Workflow for evaluating solubility enhancement.

In Vitro Skin Permeation Study

This protocol describes a standard method for assessing the potential of this compound to enhance the penetration of a drug through the skin using a Franz diffusion cell.

G cluster_setup Franz Diffusion Cell Setup cluster_application Formulation Application cluster_sampling Sample Collection and Analysis cluster_data Data Analysis setup1 Mount excised human or animal skin on the Franz diffusion cell with the stratum corneum facing the donor compartment. setup2 Fill the receptor compartment with a suitable buffer and maintain at 37°C with constant stirring. setup1->setup2 app2 Apply the formulation to the skin surface in the donor compartment. setup2->app2 app1 Prepare a formulation of the model drug with and without this compound. app1->app2 sampling1 At predetermined time intervals, withdraw samples from the receptor compartment. app2->sampling1 sampling2 Replenish the receptor compartment with fresh buffer. sampling1->sampling2 sampling3 Analyze the drug concentration in the collected samples by HPLC or another validated method. sampling2->sampling3 data1 Calculate the cumulative amount of drug permeated per unit area versus time. sampling3->data1 data2 Determine the steady-state flux and permeability coefficient. data1->data2

Caption: In vitro skin permeation study workflow.

Potential Mechanisms of Action

The precise biological and chemical mechanisms of action for this compound are not well-documented. However, based on its chemical structure, we can propose the following logical relationships for its function as a potential drug delivery excipient.

G cluster_compound This compound cluster_properties Physicochemical Properties cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Functional Outcomes in Drug Delivery compound Amphiphilic Ester Structure prop1 Hydrophilic Head (Succinate) compound->prop1 prop2 Lipophilic Tails (Ethoxydiglycol) compound->prop2 prop3 High HLB compound->prop3 mech2 Micelle Formation / Co-solvency prop1->mech2 mech3 Hydration of Stratum Corneum prop1->mech3 mech1 Interaction with Stratum Corneum Lipids prop2->mech1 prop2->mech2 outcome1 Enhanced Skin Penetration mech1->outcome1 outcome2 Increased Drug Solubility mech2->outcome2 outcome3 Improved Formulation Stability mech2->outcome3 mech3->outcome1

Caption: Proposed mechanisms of action.

Safety and Toxicology

The available safety data for this compound is primarily from its use in cosmetics.

Hazard InformationDetailsSource
GHS Classification Warning: Causes skin irritation (H315), Causes serious eye irritation (H319)[5]
Purity Available at ≥99.0%[1]
Storage Keep in a cool, dry, and well-ventilated place.[1]

For pharmaceutical applications, more extensive toxicological studies would be required to establish a comprehensive safety profile for different routes of administration.

Conclusion and Future Directions

This compound is a promising excipient with established use in the cosmetics industry and considerable potential for pharmaceutical applications. Its amphiphilic nature, high HLB, and solvent properties make it a strong candidate for enhancing the solubility and skin permeation of active pharmaceutical ingredients. However, there is a notable lack of published research on its use in drug delivery systems.

Future research should focus on:

  • Quantitative studies to determine its efficacy in solubilizing a range of poorly soluble drugs.

  • In-depth skin permeation studies to elucidate its mechanism as a penetration enhancer.

  • Comprehensive toxicological evaluations to establish its safety for pharmaceutical use via various routes of administration.

  • Formulation studies to explore its compatibility and stabilizing effects in different drug delivery platforms.

The generation of such data will be crucial for unlocking the full potential of this compound for the advancement of drug development and formulation science.

References

Amphiphilic Properties of Bis-ethoxydiglycol Succinate in Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-ethoxydiglycol succinate (B1194679) is an amphiphilic ester characterized by a central succinic acid moiety linked to two ethoxydiglycol chains[1][2]. This structure imparts both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties, making it a versatile ingredient in cosmetic and pharmaceutical formulations[1][2]. Its established roles as a humectant, solvent, and skin conditioning agent, coupled with its ability to enhance the solubility and stability of active ingredients, suggest its significant potential in the field of drug delivery[1][2]. This technical guide explores the core amphiphilic properties of Bis-ethoxydiglycol succinate and its prospective applications in the development of novel drug delivery systems. While specific quantitative data for drug delivery applications of this particular excipient is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its characteristics and present illustrative data from structurally and functionally similar amphiphilic systems to serve as a benchmark for future research and development.

Amphiphilic Nature and Self-Assembly

The defining characteristic of this compound in the context of drug delivery is its amphiphilicity. The succinate ester core provides a hydrophilic character, while the ethoxydiglycol chains contribute to its lipophilicity[1]. This dual nature allows the molecule to interface between aqueous and lipid phases, a fundamental property for the formation of self-assembled structures in aqueous environments.

When dispersed in water at a concentration above its critical micelle concentration (CMC), this compound molecules are expected to spontaneously self-assemble into micelles. These are core-shell structures where the lipophilic ethoxydiglycol chains form a core, creating a microenvironment suitable for encapsulating poorly water-soluble drugs, while the hydrophilic succinate heads form a shell that interfaces with the aqueous medium, ensuring colloidal stability. While the precise CMC of this compound has not been experimentally reported in available literature, it is anticipated to be in the millimolar range, similar to other non-ionic surfactants[1].

Potential Drug Delivery Applications

The self-assembly of this compound into micelles presents a promising platform for the delivery of hydrophobic drugs. By encapsulating these drugs within the lipophilic core of the micelles, their apparent aqueous solubility can be significantly increased, potentially leading to improved bioavailability. Furthermore, the nano-sized nature of these micelles could offer advantages in drug targeting and cellular uptake.

Quantitative Data for Amphiphilic Drug Delivery Systems

The following tables summarize key quantitative parameters for various amphiphilic drug delivery systems. It is important to note that this data is provided for illustrative purposes to offer a frame of reference for the potential performance of this compound-based systems. The values are derived from studies on other well-characterized amphiphilic polymers and surfactants.

Table 1: Critical Micelle Concentration (CMC) of Various Amphiphilic Compounds

Amphiphilic Compound/SystemCritical Micelle Concentration (CMC)Reference
Pluronic® F1270.7% w/vGeneric
D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (TPGS)0.02% w/wGeneric
Poly(ethylene glycol)-block-poly(lactic acid) (PEG-PLA)5-50 mg/LGeneric
Sodium Dodecyl Sulfate (SDS)8.2 mMGeneric
This compound (Estimated)Millimolar Range[1]

Table 2: Drug Loading Capacity and Encapsulation Efficiency of Micellar Systems

Polymeric Micelle SystemDrugDrug Loading Capacity (% w/w)Encapsulation Efficiency (%)Reference
PEG-PLAPaclitaxel10-25%>90%Generic
Pluronic® P105/F127Methotrexate~9%~70%[3]
DSPE-PEGDoxorubicin~15%>95%Generic
TPGS-based NanoparticlesSorafenib Tosylate>50%Not Specified[4]

Table 3: Particle Size and Zeta Potential of Nanoparticle Drug Delivery Systems

Nanoparticle SystemAverage Particle Size (nm)Zeta Potential (mV)Reference
TPGS-based Nanostructured Lipid Carriers165 - 298-16 to -31[4]
PLGA Nanoparticles150 - 300-15 to -40Generic
Chitosan-based Nanoparticles200 - 500+20 to +40Generic
Liposomes100 - 200-10 to -30Generic

Experimental Protocols

The following are detailed, representative methodologies for the preparation and characterization of amphiphilic drug delivery systems. These protocols can be adapted for the development of formulations based on this compound.

Protocol 1: Preparation of Drug-Loaded Micelles by Thin-Film Hydration

  • Materials: this compound, hydrophobic drug, organic solvent (e.g., chloroform, acetone), and aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Procedure:

    • Dissolve a known amount of this compound and the hydrophobic drug in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner surface of the flask.

    • Hydrate the film by adding the aqueous buffer and rotating the flask gently at a temperature above the glass transition temperature of the amphiphilic material.

    • The resulting suspension can be sonicated using a probe sonicator or bath sonicator to reduce the particle size and achieve a homogenous dispersion of drug-loaded micelles.

    • Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.

Protocol 2: Characterization of Micellar Size and Zeta Potential

  • Instrumentation: Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements.

  • Procedure:

    • Dilute the prepared micellar solution with the same aqueous buffer used for hydration to an appropriate concentration for DLS analysis.

    • For particle size measurement, place the diluted sample in a cuvette and perform the DLS measurement. The instrument will report the hydrodynamic diameter and the polydispersity index (PDI).

    • For zeta potential measurement, inject the diluted sample into a specialized zeta potential cell. The instrument applies an electric field and measures the electrophoretic mobility of the micelles to calculate the zeta potential.

Protocol 3: Determination of Drug Loading Capacity and Encapsulation Efficiency

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.

  • Procedure:

    • Lyophilize a known volume of the drug-loaded micellar solution to obtain the total weight of the micelles (amphiphile + drug).

    • Dissolve the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the encapsulated drug.

    • Quantify the amount of drug in the solution using a pre-validated HPLC or UV-Vis method.

    • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of drug in micelles / Total weight of micelles) x 100

      • EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_char Physicochemical Characterization cluster_quant Quantitative Analysis cluster_eval Biological Evaluation A 1. Dissolve Bis-ethoxydiglycol succinate and Drug in Organic Solvent B 2. Form Thin Film by Solvent Evaporation A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Sonication to Form Drug-Loaded Micelles C->D E Particle Size & PDI (DLS) D->E F Zeta Potential (DLS) D->F G Morphology (TEM/SEM) D->G H Drug Loading & Encapsulation Efficiency (HPLC/UV-Vis) D->H I In Vitro Drug Release Studies H->I J In Vitro Cytotoxicity Assays I->J K Cellular Uptake Studies J->K Micellar_Drug_Delivery cluster_micelle Micellar Nanocarrier cluster_environment Aqueous Environment Core Lipophilic Core (Ethoxydiglycol Chains) Drug Hydrophobic Drug Shell Hydrophilic Shell (Succinate Head) Aqueous Shell->Aqueous Interaction Drug->Core Encapsulation

References

In-Depth Technical Guide: Thermal Analysis of Bis-ethoxydiglycol Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of Bis-ethoxydiglycol succinate (B1194679), a key excipient in pharmaceutical and cosmetic formulations. The document details its thermal stability and decomposition characteristics, offering insights into its behavior under various temperature conditions. This information is critical for formulation development, manufacturing processes, and stability assessments.

Introduction to Bis-ethoxydiglycol Succinate

This compound is a diester of succinic acid and ethoxydiglycol. Its chemical structure, characterized by a central succinate moiety flanked by two ethoxydiglycol chains, imparts unique properties such as excellent solvency and a favorable safety profile. These characteristics make it a versatile ingredient in a wide range of applications, including as a solvent and humectant in topical drug delivery systems and cosmetic products. Understanding the thermal properties of this compound is paramount for ensuring product integrity and performance.

Thermal Stability and Decomposition: A Quantitative Overview

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature. For this compound, TGA reveals a well-defined thermal decomposition profile.

Table 1: Summary of TGA Data for this compound

ParameterTemperature Range (°C)AtmosphereDescription
Onset of Decomposition (T₅%) 200 - 208Inert (e.g., Nitrogen)The temperature at which a 5% weight loss is observed, indicating the beginning of significant thermal degradation.
Onset of Decomposition (T₅%) 191 - 197Oxidizing (e.g., Air)The onset of decomposition occurs at a slightly lower temperature in the presence of oxygen, suggesting oxidative degradation pathways.
Maximum Decomposition Rate 420 - 430Inert (e.g., Nitrogen)The temperature at which the rate of weight loss is maximal, corresponding to the peak of the derivative TGA curve.

Note: The data presented is based on available literature. Specific values may vary depending on the experimental conditions and the purity of the sample.

Differential Scanning Calorimetry (DSC) Analysis

The absence of a distinct melting point in preliminary assessments may suggest that this compound exists as an amorphous solid or a viscous liquid at room temperature, exhibiting a glass transition rather than a sharp melting point. The flexible ether linkages and the overall molecular structure likely hinder the formation of a highly ordered crystalline lattice.

Experimental Protocols

To ensure the reproducibility and accuracy of thermal analysis data, standardized experimental protocols are essential. The following are representative methodologies for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA) Protocol

A detailed experimental workflow for TGA is depicted in the following diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Weigh 5-10 mg of This compound Pan Place in an open alumina or platinum pan Sample->Pan Accurately Instrument TGA Instrument Pan->Instrument Load Sample Parameters Set Experimental Parameters: - Temperature Range: 25°C to 600°C - Heating Rate: 10°C/min - Atmosphere: Nitrogen or Air - Flow Rate: 50 mL/min Instrument->Parameters Run Initiate TGA Run Parameters->Run Data Record Weight Loss vs. Temperature Run->Data Analysis Analyze TGA and DTG Curves: - Determine T₅% - Determine T_max Data->Analysis

TGA Experimental Workflow for this compound.
Differential Scanning Calorimetry (DSC) Protocol

The logical progression for a DSC experiment to characterize this compound would be as follows:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Weigh 2-5 mg of This compound Pan Hermetically seal in an aluminum pan Sample->Pan Instrument DSC Instrument Pan->Instrument Load Sample Parameters Set Experimental Parameters: - Temperature Program:  1. Cool to -90°C  2. Hold for 5 min  3. Heat to 100°C at 10°C/min - Atmosphere: Nitrogen - Flow Rate: 50 mL/min Instrument->Parameters Run Initiate DSC Run Parameters->Run Data Record Heat Flow vs. Temperature Run->Data Analysis Analyze DSC Thermogram: - Identify Glass Transition (Tg) - Identify Melting Point (Tm), if present Data->Analysis

DSC Experimental Workflow for this compound.

Interpretation of Thermal Events

The expected thermal events for this compound based on its chemical structure and available data are outlined below. This logical relationship helps in anticipating the material's behavior during thermal analysis.

Thermal_Events Tg Glass Transition (Tg) (Expected at low temperatures) Rubbery_State Rubbery/Viscous Liquid State Tg->Rubbery_State Energy Input Amorphous_Solid Amorphous/Glassy State Amorphous_Solid->Tg Heating Decomposition Thermal Decomposition (Onset ~200°C) Rubbery_State->Decomposition Further Heating

Expected Thermal Transitions for this compound.

Conclusion

The thermal analysis of this compound, primarily through TGA, indicates good thermal stability up to approximately 200°C, making it suitable for a wide array of pharmaceutical and cosmetic processing applications that do not exceed this temperature. The onset of decomposition is influenced by the atmospheric conditions. While specific DSC data on its glass transition and melting point are not currently available in the literature, the provided experimental protocols offer a robust framework for researchers to conduct these analyses. A thorough understanding of these thermal properties is crucial for formulation scientists and drug development professionals to ensure the development of stable, safe, and effective products. Further research to elucidate the complete thermal profile, including DSC analysis, would be a valuable contribution to the field.

Unraveling the Solid State: A Technical Guide to the Crystalline Structure and Polymorphism of Succinate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of publicly available scientific literature and patent databases did not yield specific experimental data on the crystalline structure or polymorphism of Bis-ethoxydiglycol succinate (B1194679). This guide, therefore, provides a foundational understanding of the principles of crystallography and polymorphism, utilizing analogous succinate-containing compounds as illustrative examples. The methodologies and data presented are intended to serve as a blueprint for the potential investigation of Bis-ethoxydiglycol succinate's solid-state properties.

Introduction to Crystalline Solids and Polymorphism

The solid-state properties of a chemical compound are critical in pharmaceuticals, materials science, and cosmetics. The arrangement of molecules in a crystal lattice, known as the crystalline structure , dictates many of its physical properties, including melting point, solubility, and stability. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit significantly different physicochemical properties, which can have profound implications for a product's efficacy, stability, and manufacturability.

While specific data for this compound is not available, this compound, with its flexible ethoxydiglycol chains and central succinate core, possesses the molecular attributes that could give rise to complex crystalline behavior and polymorphism.[1] Investigation into its solid-state chemistry would be a valuable area of research.

General Experimental Protocols for Crystal Structure and Polymorphism Analysis

The following sections detail the standard experimental workflows used to characterize the crystalline structure and polymorphism of organic compounds.

Crystallization Studies

The first step in characterizing the solid state of a compound is to grow high-quality single crystals. The choice of solvent and crystallization technique is crucial and can influence the resulting crystal form.

Experimental Protocol: Solvent-Based Crystallization

  • Solubility Screening: The solubility of the compound is assessed in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water) at room temperature and elevated temperatures.

  • Crystal Growth Methods:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

    • Slow Cooling: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then slowly cooled to induce crystallization.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container containing a solvent in which the compound is poorly soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

Caption: General workflow for single-crystal growth experiments.

Powder X-Ray Diffraction (PXRD)

PXRD is a primary technique for identifying crystalline phases and analyzing polymorphism. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint."

Experimental Protocol: Powder X-Ray Diffraction

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram is analyzed for peak positions and intensities. Different polymorphs will produce distinct PXRD patterns.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal properties of a material, such as melting point and phase transitions, which are characteristic of different polymorphs.

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.

  • Thermal Program: The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The difference in heat flow between the sample and the reference is measured. Endothermic events (like melting) and exothermic events (like crystallization) are observed as peaks in the DSC thermogram.

Caption: A typical workflow for polymorph screening and identification.

Illustrative Data for a Succinate-Containing Compound

As no crystallographic data exists for this compound, we present hypothetical data for a related diester of succinic acid to illustrate how such information would be tabulated.

Table 1: Hypothetical Crystallographic Data for a Succinate Diester

ParameterPolymorph IPolymorph II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)10.2515.89
b (Å)5.158.23
c (Å)12.679.88
α (°)9090
β (°)105.390
γ (°)9090
Volume (ų)645.81289.4
Z24
Calculated Density (g/cm³)1.351.38

Z = number of molecules per unit cell

Table 2: Hypothetical Thermal Analysis Data for a Succinate Diester

PolymorphMelting Point (°C)Enthalpy of Fusion (J/g)
Polymorph I125.4110.2
Polymorph II132.8125.6

Synthesis of this compound

The synthesis of this compound is typically achieved through an esterification reaction.[1] This process involves the reaction of succinic acid with 2-(2-ethoxyethoxy)ethanol.

Caption: Synthesis of this compound via esterification.

Conclusion and Future Outlook

While this compound is utilized in the cosmetics industry, its fundamental solid-state properties remain uncharacterized in the public domain.[2][3][4] A thorough investigation into its potential for polymorphism is warranted, as this could significantly impact its formulation, stability, and performance. The experimental protocols and illustrative data presented in this guide provide a framework for such an investigation. Future research in this area would be of considerable value to both academic and industrial scientists.

References

An In-depth Technical Guide to Bis-ethoxydiglycol Succinate (C16H30O8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-ethoxydiglycol succinate (B1194679), with the molecular formula C16H30O8, is an amphiphilic ester increasingly utilized in cosmetic and pharmaceutical formulations. Its unique structure, consisting of a central succinic acid moiety linked to two ethoxydiglycol chains, imparts a desirable combination of hydrophilic and lipophilic properties. This technical guide provides a comprehensive overview of the available scientific and technical data on Bis-ethoxydiglycol succinate, including its physicochemical properties, synthesis, analytical methods, and applications, with a focus on its role as a humectant, skin conditioning agent, and potential excipient in drug delivery systems. Detailed experimental protocols and conceptual diagrams are provided to facilitate further research and development.

Chemical and Physical Properties

Table 1: General and Computed Properties

PropertyValueSource
IUPAC Name bis[2-(2-ethoxyethoxy)ethyl] butanedioate[3]
Molecular Formula C16H30O8[3]
Molecular Weight 350.40 g/mol [3]
CAS Number 828918-62-3[3]
Appearance Powder[1]
Purity (HPLC) ≥99.0%[1]
Topological Polar Surface Area 89.5 Ų

Table 2: Physicochemical Data

ParameterValueSource
Dynamic Viscosity (25°C) 20 mPa·s[2]
Thermal Stability Range Stable up to 200-208°C[3]
Hildebrand Solubility Parameter (estimated) 18-22 (cal/cm³)^(1/2)[3]

Table 3: Solubility Profile

SolventSolubility
EthanolSoluble
CyclopentasiloxaneInsoluble
Dimethicone (10 mm²/s)Insoluble
Dimethicone (100 mm²/s)Insoluble
Olive oilInsoluble
Liquid paraffinInsoluble

Synthesis and Manufacturing

The primary route for synthesizing this compound is through the esterification of succinic acid with a derivative of ethylene (B1197577) glycol.[3] This reaction can be achieved through several methods:

  • Direct Esterification: This involves reacting succinic acid with an ethylene glycol derivative under acidic conditions, which catalyzes the formation of the ester bonds.[3]

  • Transesterification: In this method, a pre-existing ester is reacted with an ethylene glycol derivative to yield this compound.[3]

  • Microwave-Assisted Synthesis: The use of microwave energy can accelerate the reaction, potentially leading to higher yields and shorter reaction times.[3][4]

Experimental Protocol: Laboratory-Scale Synthesis (General Procedure)

This protocol is a generalized procedure based on the principles of esterification for succinic acid and its derivatives.[4][5][6][7][8]

Materials:

  • Succinic acid

  • 2-(2-Ethoxyethoxy)ethanol (Ethoxydiglycol)

  • Acid catalyst (e.g., p-Toluenesulfonic acid or a heterogeneous catalyst like D-Hβ)[4]

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid (1 equivalent), 2-(2-ethoxyethoxy)ethanol (2.2 equivalents), and a catalytic amount of the acid catalyst in toluene.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Analytical and Quality Control Methods

To ensure the identity and purity of this compound, a combination of analytical techniques is employed. A purity of ≥99.0% is typically confirmed by High-Performance Liquid Chromatography (HPLC).[1]

Structural Data Confirmation

The following methods are utilized for the structural confirmation of the compound:[1]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule, ensuring the structure is consistent with the reference standard.

  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): To verify the molecular weight of the main peak and any fragment peaks, confirming the molecular formula.

  • IR (Infrared Spectroscopy): To identify the characteristic functional groups (e.g., ester carbonyl group) present in the molecule, matching the data with that of a reference standard.

Applications in Research and Drug Development

This compound serves multiple functions in formulations, primarily as a humectant, skin conditioning agent, and solvent.[9][10] Its amphiphilic nature makes it a valuable component in complex formulations where both moisture retention and stability are crucial.[3]

Role as a Humectant

As a humectant, this compound attracts and retains moisture in cosmetic products and on the skin.[9] This is achieved through the formation of hydrogen bonds between the hydrophilic portions of the molecule and water molecules.[11][12] This action helps to maintain skin hydration, which is critical for preserving the integrity of the skin barrier.[11][12][13]

Humectant_Action Atmosphere Atmosphere (Humidity) Humectant Bis-ethoxydiglycol Succinate (in Stratum Corneum) Atmosphere->Humectant Attracts Water Molecules Dermis Deeper Skin Layers (Dermis) Dermis->Humectant Draws Water StratumCorneum Stratum Corneum (Hydrated) Humectant->StratumCorneum Binds Water via Hydrogen Bonds Drug_Delivery_Workflow Start Hypothesis: This compound enhances API skin penetration Formulation Formulation Development: API + Vehicle ± Enhancer Start->Formulation InVitro In Vitro Permeation Testing (e.g., Franz Diffusion Cell) Formulation->InVitro Analysis Quantification of API in Receptor Fluid (HPLC) InVitro->Analysis Data Data Analysis: Compare Flux and Permeability with and without Enhancer Analysis->Data Conclusion Conclusion on Enhancement Efficacy Data->Conclusion Significant Increase NoEffect No Significant Enhancement Data->NoEffect No Significant Difference

References

A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Bis-ethoxydiglycol Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of Bis-ethoxydiglycol succinate (B1194679). Given the limited availability of a specific, experimentally determined HLB value in public literature, this document focuses on the theoretical calculation, experimental methodologies for its determination, and the physicochemical context crucial for its application in research and formulation.

Introduction to Bis-ethoxydiglycol Succinate and its HLB

This compound is an amphiphilic ester with the molecular formula C16H30O8.[1][2] Its structure comprises a central succinic acid unit linked to two ethoxydiglycol chains, giving it both water-attracting (hydrophilic) and oil-attracting (lipophilic) properties.[1] This dual nature makes it a candidate for use as a humectant, skin conditioning agent, and solvent in various cosmetic and pharmaceutical formulations.[3][4][5]

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic.[6][7] The HLB value is critical for selecting the appropriate surfactant to achieve stable emulsions.[8][9] The scale for non-ionic surfactants typically ranges from 0 to 20, where a lower value indicates greater lipophilicity and a higher value indicates greater hydrophilicity.[7][10]

While a precise experimental HLB value for this compound is not widely published, an approximation suggests a value of around 20, indicating a predominantly hydrophilic character.[1] This high HLB value suggests its suitability for oil-in-water (o/w) emulsification and as a solubilizing agent.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for both theoretical HLB calculations and for understanding its behavior in formulations.

PropertyValueReference
Molecular Formula C16H30O8[1][2]
Molecular Weight 350.40 g/mol [1][2]
IUPAC Name bis[2-(2-ethoxyethoxy)ethyl] butanedioate[1]
Canonical SMILES CCOCCOCCOC(=O)CCC(=O)OCCOCCOCC[1]
Solubility Soluble in ethanol, methanol, and acetone. Partially soluble in isopropanol (B130326) and toluene. Insoluble in water and hexane.[1][11]

Table 1: Physicochemical properties of this compound.

Theoretical Calculation of HLB Value

The HLB value of a surfactant can be estimated using several theoretical methods. The most common methods for non-ionic surfactants are Griffin's method and Davies' method.

Griffin's method, developed in 1949 and 1954, is based on the molecular weight of the hydrophilic portion of the molecule.[7][12]

Formula: HLB = 20 * (Mh / M)[7]

Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule.

  • M is the total molecular mass of the molecule.

For this compound, the hydrophilic portion consists of the two ethoxydiglycol chains.

Davies' method, proposed in 1957, calculates the HLB based on group numbers assigned to different chemical groups within the molecule.[7] This method considers the contribution of both strong and weak hydrophilic groups.[7]

Formula: HLB = 7 + Σ(hydrophilic group numbers) - n * 0.475[7]

Where:

  • n is the number of lipophilic groups in the molecule.

Based on Davies' calculation method, the estimated HLB can be derived from group contributions, such as considering the values for ester and ether linkages.[1]

A logical diagram illustrating the process of selecting a theoretical method for HLB calculation is provided below.

G Logical Flow for Theoretical HLB Calculation start Start: Need HLB of This compound is_non_ionic Is the surfactant non-ionic? start->is_non_ionic griffin Griffin's Method: HLB = 20 * (Mh / M) is_non_ionic->griffin Yes davies Davies' Method: HLB = 7 + Σ(hydrophilic groups) - n * 0.475 is_non_ionic->davies Yes end Calculated HLB Value griffin->end davies->end G Experimental Workflow for HLB Determination start Start: Determine HLB of This compound prep_blends Prepare Surfactant Blends (Varying HLB) start->prep_blends formulate Formulate Emulsions (Oil + Water + Surfactant) prep_blends->formulate homogenize Homogenize Emulsions formulate->homogenize assess Assess Emulsion Stability (e.g., Droplet Size, Phase Separation) homogenize->assess analyze Analyze Data: Identify Most Stable Emulsion assess->analyze end Determined HLB Value analyze->end

References

Methodological & Application

Application Notes and Protocols: Formulation Development of Poorly Soluble Drugs Using Bis-ethoxydiglycol Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant challenge in modern pharmaceutical development is the poor aqueous solubility of a large percentage of new chemical entities. It is estimated that up to 70-90% of new drug candidates exhibit poor water solubility, which can severely limit their bioavailability and therapeutic efficacy. To overcome this hurdle, various formulation strategies are employed to enhance the solubility and dissolution rate of these active pharmaceutical ingredients (APIs).

Bis-ethoxydiglycol succinate (B1194679) is an amphiphilic ester with the molecular formula C16H30O8.[1][2] Its unique structure, consisting of a central succinic acid unit bonded to two ethoxydiglycol chains, imparts both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties.[1] While extensively used in the cosmetics industry as a humectant, solvent, and skin conditioning agent, its potential in pharmaceutical formulations as a solubility and stability enhancer is an area of growing interest.[1][3][4] This document provides an overview of the potential applications and suggested protocols for utilizing Bis-ethoxydiglycol succinate in the formulation development of poorly soluble drugs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an excipient is crucial for successful formulation development.

PropertyValueReference
Molecular FormulaC16H30O8[1][2]
Molecular Weight350.40 g/mol [2]
AppearanceWater-soluble low viscosity amphiphilic ester[5]
Key FeaturesGood compatibility with various oils, light feeling[5]
FunctionsHumectant, Skin Conditioning, Solvent[3][4][6]

Proposed Mechanism of Solubility Enhancement

The amphiphilic nature of this compound suggests its potential to act as a solubilizing agent through several mechanisms. Its ability to interact with both non-polar drug molecules and aqueous environments can lead to the formation of micelles or other colloidal structures that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound as a solubility enhancer for a specific poorly soluble drug.

Protocol 1: Determination of Equilibrium Solubility

This protocol aims to determine the extent to which this compound can increase the aqueous solubility of a poorly soluble API.

Materials:

  • Poorly soluble API

  • This compound

  • Purified water (or relevant buffer solution)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for drug quantification

Methodology:

  • Prepare a series of aqueous solutions containing increasing concentrations of this compound (e.g., 0.5%, 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of the poorly soluble API to a known volume of each solution in separate vials.

  • Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at a high speed to separate the undissolved API.

  • Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Dilute the filtered samples with a suitable solvent and analyze the concentration of the dissolved API using a validated HPLC method or another appropriate analytical technique.

  • A control sample containing only the API in water (or buffer) should be included to determine the intrinsic solubility of the drug.

Data Presentation:

The results should be tabulated to clearly show the effect of this compound concentration on the solubility of the API.

Concentration of this compound (% w/v)Solubility of API (µg/mL)Fold Increase in Solubility
0 (Control)[Intrinsic Solubility]1.0
0.5[Solubility at 0.5%][Calculated Fold Increase]
1.0[Solubility at 1.0%][Calculated Fold Increase]
2.0[Solubility at 2.0%][Calculated Fold Increase]
5.0[Solubility at 5.0%][Calculated Fold Increase]
10.0[Solubility at 10.0%][Calculated Fold Increase]
Protocol 2: In Vitro Dissolution Study

This protocol evaluates the effect of this compound on the dissolution rate of a poorly soluble drug from a solid dosage form.

Materials:

  • API-loaded formulation (e.g., tablets or capsules) with and without this compound

  • USP-compliant dissolution apparatus (e.g., USP Apparatus 2 - Paddle)

  • Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)

  • Syringes and filters for sampling

  • HPLC system for drug quantification

Methodology:

  • Prepare solid dosage forms of the API with a formulation containing this compound and a control formulation without it.

  • Set up the dissolution apparatus with the appropriate dissolution medium, temperature (37 ± 0.5°C), and paddle speed (e.g., 50 or 75 RPM).

  • Place one dosage form in each dissolution vessel.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a specified volume of the dissolution medium.

  • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the collected samples and analyze the drug concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Data Presentation:

The dissolution profiles of the formulations with and without this compound should be plotted and the data presented in a table.

Time (minutes)Cumulative % Drug Released (Control Formulation)Cumulative % Drug Released (Formulation with this compound)
000
5[% Released][% Released]
10[% Released][% Released]
15[% Released][% Released]
30[% Released][% Released]
45[% Released][% Released]
60[% Released][% Released]
90[% Released][% Released]
120[% Released][% Released]

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Poorly Soluble API add_excess Add Excess API prep_api->add_excess prep_bdes This compound prep_solutions Prepare Solutions (Varying Concentrations) prep_bdes->prep_solutions prep_solutions->add_excess equilibrate Equilibrate (Shaking Incubation) add_excess->equilibrate separate Separate Solid & Liquid (Centrifugation/Filtration) equilibrate->separate quantify Quantify Dissolved API (e.g., HPLC) separate->quantify analyze Analyze Data (Solubility vs. Concentration) quantify->analyze

Caption: Workflow for determining the solubility enhancement of a poorly soluble drug using this compound.

Logical Relationship in Formulation Strategy

G cluster_problem Problem Definition cluster_approach Formulation Approach cluster_mechanism Proposed Mechanism cluster_outcome Desired Outcome problem Poorly Soluble API approach Incorporate This compound problem->approach mechanism Amphiphilic Action (e.g., Micellar Solubilization) approach->mechanism outcome Enhanced Solubility & Bioavailability mechanism->outcome

Caption: Logical progression from identifying a poorly soluble API to achieving enhanced bioavailability with this compound.

Conclusion

This compound presents a promising, yet underexplored, excipient for addressing the challenges of formulating poorly soluble drugs. Its amphiphilic nature and favorable physicochemical properties suggest its potential as an effective solubility and stability enhancer. The protocols and data presentation formats provided in these application notes offer a framework for researchers and formulation scientists to systematically evaluate the utility of this compound for their specific drug candidates. Further research into its mechanisms of action and in vivo performance is warranted to fully realize its potential in pharmaceutical drug delivery.

References

Application Note: Quantification of Bis-ethoxydiglycol Succinate in Cosmetic Formulations using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis-ethoxydiglycol succinate (B1194679) is a multifunctional ingredient used in the cosmetic and pharmaceutical industries, acting as a humectant, skin conditioning agent, and solvent.[1][2][3] Its amphiphilic nature, possessing both hydrophilic and lipophilic properties, makes it a valuable component in complex formulations such as creams, lotions, and serums.[2] To ensure product quality and stability, a reliable analytical method for the quantification of Bis-ethoxydiglycol succinate in these formulations is essential. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. While specific validated methods for this compound are not widely published, the protocol described herein is based on established principles for the analysis of similar ester compounds.[4][5]

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify this compound from the formulation matrix. The compound is separated on a C18 stationary phase based on its hydrophobicity. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared from a certified reference standard.

Experimental Protocols

Materials and Reagents
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Reagents and Standards:

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 30% B; 5-15 min: 30-80% B; 15-20 min: 80% B; 20-21 min: 80-30% B; 21-25 min: 30% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C
Injection Volume 10 µL
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by diluting the stock standard solution with the mobile phase (at initial conditions, 30% B).

Sample Preparation
  • Accurately weigh approximately 1 g of the cosmetic formulation into a 50 mL beaker.

  • Add 20 mL of methanol and stir for 15 minutes to dissolve the this compound.

  • Transfer the mixture to a 25 mL volumetric flask and dilute to volume with methanol.

  • Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Calibration and Quantification
  • Inject the working standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solution into the HPLC system.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

The following table summarizes the expected performance characteristics of this HPLC method. (Note: This data is exemplary and should be confirmed during method validation).

ParameterExpected Performance
Linearity (r²) ≥ 0.999
Range 10 - 500 µg/mL
Limit of Detection (LOD) ~ 3 µg/mL
Limit of Quantification (LOQ) ~ 10 µg/mL
Accuracy (% Recovery) 98.0 - 102.0 %
Precision (% RSD) ≤ 2.0 %

Method Visualization

experimental_workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage sample_receipt Receive Cosmetic Sample sample_prep Sample Weighing & Dissolution sample_receipt->sample_prep standard_prep Prepare Stock & Working Standards calibration Inject Standards & Build Calibration Curve standard_prep->calibration extraction Centrifugation & Filtration sample_prep->extraction sample_injection Inject Prepared Sample extraction->sample_injection hplc_setup HPLC System Equilibration hplc_setup->calibration calibration->sample_injection data_acquisition Data Acquisition (Chromatogram) sample_injection->data_acquisition peak_integration Peak Integration & Area Measurement data_acquisition->peak_integration quantification Calculate Concentration using Calibration Curve peak_integration->quantification report_gen Generate Final Report quantification->report_gen

Caption: Workflow for the quantification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Bis-ethoxydiglycol Succinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-ethoxydiglycol succinate (B1194679) is an amphiphilic ester utilized in the cosmetic and pharmaceutical industries as a humectant, skin conditioning agent, and solvent.[1][2][3] Its unique structure, comprising a central succinic acid unit bonded to two ethoxydiglycol chains, imparts both hydrophilic and lipophilic properties.[1] Accurate and reliable analytical methods are essential for the quality control and formulation development of products containing this ingredient. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Bis-ethoxydiglycol succinate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₃₀O₈[4][5]
Molecular Weight350.40 g/mol [4]
IUPAC Namebis[2-(2-ethoxyethoxy)ethyl] butanedioate[4]
SynonymsHaiaqueouster DCS, UNII-YGQ120RH3I[4]
AppearanceNot specified, likely a liquid or waxy solid
PolarityAmphiphilic[1]

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of this compound.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and methanol (B129727).

  • This compound reference standard.

2. Chromatographic Conditions

The proposed HPLC method parameters are summarized in Table 2.

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 50% B2-15 min: 50% to 90% B15-18 min: 90% B18-20 min: 90% to 50% B20-25 min: 50% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm
Run Time 25 minutes

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase (50:50 water:acetonitrile) to obtain concentrations in the range of 10-200 µg/mL.

4. Preparation of Sample Solutions

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 15 minutes to dissolve the analyte.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. System Suitability

Before sample analysis, inject the 100 µg/mL working standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantify the amount of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

Method Performance Characteristics (Hypothetical Data)

The following table summarizes the expected performance characteristics of this HPLC method.

Table 3: Summary of Method Performance Characteristics

ParameterExpected Result
Retention Time Approximately 12.5 min
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 2.5 µg/mL
Limit of Quantification (LOQ) 10 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Visualizations

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Standard Solutions (10-200 µg/mL) injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup (C18 Column, UV Detector) hplc_system->injection separation Chromatographic Separation injection->separation data_acq Data Acquisition separation->data_acq calibration Generate Calibration Curve data_acq->calibration quantification Quantify Analyte calibration->quantification report Generate Report quantification->report

Caption: HPLC analysis workflow for this compound.

Logical Relationship of Method Parameters

The interplay of key HPLC parameters for successful separation is illustrated below.

Method_Parameters center Optimal Separation column Stationary Phase (C18) center->column mobile_phase Mobile Phase (ACN/Water) center->mobile_phase flow_rate Flow Rate (1.0 mL/min) center->flow_rate detector Detector (UV 210 nm) center->detector temperature Temperature (30 °C) center->temperature gradient Gradient Elution center->gradient

References

Application Note: Gas Chromatography Analysis of Bis-ethoxydiglycol Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-ethoxydiglycol succinate (B1194679) is a diester that functions as a humectant, skin-conditioning agent, and solvent in various cosmetic and personal care formulations.[1] Its amphiphilic nature, possessing both hydrophilic and lipophilic properties, makes it a versatile ingredient.[2] Accurate and reliable quantitative analysis of Bis-ethoxydiglycol succinate is crucial for quality control, formulation development, and stability testing.

This application note details a proposed gas chromatography (GC) method for the quantitative analysis of this compound. The protocol is based on established GC principles for the analysis of similar cosmetic ingredients, such as diethylene glycol ethers and other esters.[3][4][5] Given the thermal stability of this compound, with decomposition initiating at approximately 200-208°C, a direct GC analysis without derivatization is proposed.[2] A Flame Ionization Detector (FID) is selected for its robust and sensitive response to organic compounds.

Experimental Protocols

This section outlines the proposed methodology for the GC analysis of this compound.

Materials and Reagents
  • This compound: Analytical standard (purity ≥98%)

  • Solvent: Methanol or Ethanol (HPLC grade or equivalent)

  • Carrier Gas: Helium or Nitrogen (high purity, ≥99.999%)

  • FID Gases: Hydrogen (high purity) and Air (zero grade)

Instrumentation

A standard gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) is suitable for this analysis.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent (methanol or ethanol).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10 µg/mL to 200 µg/mL).

Sample Preparation
  • Accurately weigh a known amount of the sample matrix (e.g., cosmetic cream, lotion) into a suitable volumetric flask.

  • Add the chosen solvent and facilitate dissolution through vortexing or sonication.

  • Dilute to the final volume with the solvent.

  • If the sample contains particulates, filter the solution through a 0.45 µm syringe filter into a GC vial prior to analysis.

Gas Chromatography (GC) Conditions

The following table summarizes the proposed GC-FID conditions for the analysis of this compound. These parameters are based on methods for structurally similar compounds and should be optimized for the specific instrument and application.

ParameterRecommended Condition
GC System Gas Chromatograph with FID
Column Polar capillary column (e.g., DB-WAX, HP-INNOWAX, or equivalent polyethylene (B3416737) glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 190°C (below the decomposition temperature)
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Carrier Gas Helium or Nitrogen
Flow Rate 1.5 mL/min (constant flow)
Oven Temperature Program - Initial Temperature: 100°C, hold for 2 minutes- Ramp: 10°C/min to 180°C- Hold: 5 minutes at 180°C
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C
Hydrogen Flow 30 mL/min (optimize for detector)
Air Flow 300 mL/min (optimize for detector)
Makeup Gas (N2 or He) 25 mL/min

Data Presentation

Quantitative data should be systematically recorded and presented for clear interpretation and comparison.

System Suitability

Before sample analysis, the system suitability should be established by injecting a mid-range standard solution multiple times. The acceptance criteria are provided in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (%RSD) of Peak Area < 2.0% for ≥ 5 replicate injections
Calibration and Quantification

A calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration of the analyte in the samples is then determined from this calibration curve.

Concentration (µg/mL)Peak Area (Arbitrary Units)
10[Example Data]
25[Example Data]
50[Example Data]
100[Example Data]
200[Example Data]
Correlation Coefficient (r²) > 0.995
Method Validation Parameters (Hypothetical)

The following table presents hypothetical method validation parameters. These would need to be experimentally determined.

ParameterExpected Value
Retention Time (RT) To be determined experimentally
Limit of Detection (LOD) To be determined experimentally
Limit of Quantitation (LOQ) To be determined experimentally
Linearity Range 10 - 200 µg/mL
Recovery 95 - 105%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Analysis GC-FID Analysis Standard_Prep->GC_Analysis Sample_Prep Sample Preparation Sample_Prep->GC_Analysis Data_Acquisition Data Acquisition GC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the GC-FID analysis of this compound.

Logical Relationship of GC Parameters

G cluster_instrument Instrument Parameters cluster_output Analytical Output Injector Injector (Temp, Split) Column Column (Phase, Dimensions) Injector->Column Oven Oven (Temperature Program) Column->Oven Detector Detector (FID) (Temp, Gas Flows) Oven->Detector Peak_Shape Peak Shape (Tailing, Width) Detector->Peak_Shape Retention_Time Retention Time Detector->Retention_Time Peak_Area Peak Area Detector->Peak_Area

Caption: Interdependence of GC parameters and analytical output.

References

Application Notes and Protocols for Bis-ethoxydiglycol Succinate in Topical and Transdermal Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-ethoxydiglycol succinate (B1194679) is a diester with properties suggesting its potential as a vehicle and penetration enhancer in topical and transdermal drug delivery systems. While primarily utilized in the cosmetics industry as a humectant, skin conditioning agent, and solvent, its chemical structure, incorporating both lipophilic and hydrophilic moieties, suggests it may facilitate the cutaneous and transcutaneous delivery of therapeutic agents.[1] This document provides detailed application notes and protocols for investigating the use of Bis-ethoxydiglycol succinate in pharmaceutical formulations. The information is compiled from established methodologies for evaluating skin penetration enhancers and data on structurally related compounds, such as Ethoxydiglycol (Transcutol®), due to the limited specific data on this compound in drug delivery.

Physicochemical Properties and Proposed Mechanism of Action

This compound's efficacy as a penetration enhancer is likely attributable to its solvent properties and its interaction with the stratum corneum, the primary barrier to percutaneous absorption.

Proposed Mechanisms of Action:

  • Solubilization of Active Pharmaceutical Ingredients (APIs): Its ester and ether functionalities can help to dissolve a wide range of APIs, increasing their thermodynamic activity and partitioning from the vehicle into the stratum corneum.

  • Interaction with Stratum Corneum Lipids: Like other glycol-based enhancers, this compound may disrupt the highly organized lipid lamellae of the stratum corneum. This can increase the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to traverse.[2][3][4][5]

  • Hydration: As a humectant, it can draw moisture into the stratum corneum, causing it to swell and potentially increasing its permeability to certain drugs.

A related compound, Bis-ethoxydiglycol cyclohexane (B81311) 1,4-dicarboxylate, is noted as an ester oil that enhances the penetration of active ingredients into the skin and increases skin hydration.[6] Another related and well-studied compound, Ethoxydiglycol (Transcutol®), is a potent solvent and penetration enhancer that improves the efficacy of active ingredients by increasing their absorption into the skin.[7][8][9]

Application Notes

Formulation Development

This compound can be incorporated into various topical and transdermal formulations, including:

  • Gels: Its solvent properties can aid in the formulation of clear, elegant gels.

  • Creams and Lotions: It can be used in the oil or water phase of emulsions, contributing to the overall stability and sensory feel of the product.

  • Ointments: It can be blended with oleaginous bases to improve drug dissolution and release.

  • Transdermal Patches: It can be included in the matrix or reservoir of a patch to enhance drug release and permeation.

When formulating with this compound, it is crucial to assess its compatibility with other excipients and the API. Preliminary studies should evaluate the solubility of the API in this compound and the physical and chemical stability of the final formulation.

Preclinical Evaluation

The primary method for evaluating the efficacy of this compound as a penetration enhancer is through in vitro skin permeation testing (IVPT).[10][11][12][13] These studies utilize diffusion cells, such as Franz diffusion cells, to measure the rate and extent of drug permeation across an excised skin membrane.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology for assessing the effect of this compound on the dermal absorption of a model drug.

Objective: To quantify the in vitro permeation of a model drug from a formulation containing this compound compared to a control formulation without it.

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine) skin

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Test formulation containing the model drug and this compound

  • Control formulation containing the model drug without this compound

  • High-performance liquid chromatography (HPLC) system or other suitable analytical method for drug quantification

  • Standard laboratory equipment (magnetic stirrers, water bath, etc.)

Methodology:

  • Skin Preparation:

    • Thaw frozen excised full-thickness skin at room temperature.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • If required, the skin can be dermatomed to a specific thickness (e.g., 500 µm).

  • Franz Diffusion Cell Assembly:

    • Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor chamber with pre-warmed (32°C or 37°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor chamber.

    • Equilibrate the assembled cells in a water bath set to maintain the skin surface temperature at approximately 32°C.

  • Dosing and Sampling:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the test or control formulation to the skin surface in the donor chamber.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution.

    • Immediately after each sample collection, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated HPLC or other analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) using the following equations:

      • Kp = Jss / Cvehicle (where Cvehicle is the concentration of the drug in the donor vehicle)

      • ER = Jss (with enhancer) / Jss (without enhancer)

Quantitative Data Presentation:

The results of the in vitro permeation study should be summarized in tables for clear comparison.

Table 1: Permeation Parameters of Model Drug with and without this compound

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Enhancement Ratio (ER)
Control (without this compound)ValueValue1.0
Test (with this compound)ValueValueValue

Table 2: Cumulative Amount of Model Drug Permeated (µg/cm²)

Time (h)Control FormulationTest Formulation
1ValueValue
2ValueValue
4ValueValue
6ValueValue
8ValueValue
12ValueValue
24ValueValue

Visualization of Experimental Workflow and Mechanisms

Diagram 1: Experimental Workflow for In Vitro Skin Permeation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Preparation prep_franz Franz Cell Assembly prep_skin->prep_franz prep_form Formulation Preparation (Test & Control) dosing Dosing of Formulation prep_form->dosing prep_franz->dosing sampling Receptor Fluid Sampling dosing->sampling hplc HPLC Analysis sampling->hplc data Data Calculation & Analysis hplc->data

Caption: Workflow for evaluating skin permeation using Franz diffusion cells.

Diagram 2: Proposed Mechanism of Penetration Enhancement

G cluster_vehicle Topical Formulation cluster_skin Stratum Corneum cluster_delivery Deeper Skin Layers API API SC_lipids Lipid Bilayer API->SC_lipids Partitioning BES This compound BES->SC_lipids Disruption & Fluidization epidermis Viable Epidermis SC_lipids->epidermis Enhanced Permeation of API

References

Application of Bis-ethoxydiglycol Succinate in Nanoparticle Formulations: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis-ethoxydiglycol succinate (B1194679) is a multifunctional ingredient primarily utilized in the cosmetics and personal care industries for its properties as a humectant, solvent, and skin-conditioning agent.[1][2] Despite a comprehensive search of scientific literature and formulation databases, there is a notable lack of specific, publicly available research detailing the application of Bis-ethoxydiglycol succinate in the formulation of nanoparticles for drug delivery or other advanced applications.

This document aims to provide an overview of the known functions of this compound and to extrapolate its potential roles in nanoparticle formulations based on the applications of structurally related succinate derivatives. Due to the absence of direct experimental data, detailed protocols and quantitative data tables for this compound-based nanoparticles cannot be provided at this time.

Properties and General Applications of this compound

This compound is recognized for the following functions in cosmetic and pharmaceutical formulations:

  • Solvent: It can dissolve other substances, which is a crucial characteristic for creating stable and effective formulations.[2] In the context of nanoparticle synthesis, a suitable solvent is essential for dissolving the polymer or lipid matrix and the active pharmaceutical ingredient (API).

  • Humectant: It helps to retain moisture, a property beneficial in topical formulations to prevent dehydration of the skin.[2]

  • Skin Conditioning Agent: It helps to maintain the skin in good condition.[2]

Potential Roles in Nanoparticle Formulations (Hypothetical)

While direct evidence is lacking, we can hypothesize the potential applications of this compound in nanoparticle formulations based on its known properties and the roles of similar molecules:

  • Co-solvent in Nanoparticle Synthesis: Its solvent properties suggest it could be used as a co-solvent in nanoprecipitation or emulsion-based methods for nanoparticle production. The choice of solvent can significantly influence nanoparticle size, morphology, and drug encapsulation efficiency.

  • Penetration Enhancer in Topical Nanocarriers: For dermal and transdermal drug delivery, its skin-conditioning and solvent properties might enhance the penetration of nanoparticles through the stratum corneum.

  • Stabilizer: The molecular structure of this compound might contribute to the steric stabilization of nanoparticle suspensions, preventing aggregation.

Insights from Related Succinate Derivatives in Nanoparticles

To provide context, research on other succinate derivatives, such as D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (TPGS) and octenyl succinic anhydride (B1165640) (OSA), demonstrates the utility of the succinate moiety in nanoparticle formulations.

  • TPGS: This vitamin E derivative is widely used as an emulsifier, stabilizer, and permeation enhancer in various nanoparticle systems, including polymeric nanoparticles and lipid-based nanocarriers. It has been shown to improve drug solubility, enhance bioavailability, and overcome multidrug resistance in cancer therapy.

  • OSA: Octenyl succinic anhydride is used to modify starch nanoparticles, increasing their hydrophobicity and improving their ability to encapsulate lipophilic drugs.

These examples highlight the versatility of succinate derivatives in tailoring the physicochemical properties and biological performance of nanoparticles.

Experimental Protocols: A General Framework

In the absence of specific protocols for this compound, a general workflow for formulating and characterizing nanoparticles is presented below. This framework would require significant optimization for any new excipient like this compound.

Caption: Generalized workflow for nanoparticle formulation and evaluation.

Data Presentation: Hypothetical Characterization Data

Without experimental results, we can only present a template for how quantitative data for a hypothetical this compound-containing nanoparticle formulation might be structured.

Formulation CodePolymer/LipidDrugThis compound (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
F1PLGACurcumin0180 ± 5.20.15 ± 0.02-25.3 ± 1.85.1 ± 0.475.2 ± 3.1
F2PLGACurcumin1175 ± 4.80.14 ± 0.03-23.1 ± 2.15.5 ± 0.378.6 ± 2.8
F3PLGACurcumin2168 ± 6.10.12 ± 0.01-21.5 ± 1.95.8 ± 0.580.1 ± 3.5

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Signaling Pathways and Logical Relationships

As there is no information on nanoparticles formulated with this compound interacting with biological systems, a signaling pathway diagram cannot be generated. However, a logical diagram illustrating the potential benefits of incorporating this excipient can be conceptualized.

logical_relationship cluster_input Input Component cluster_properties Physicochemical Properties cluster_outcomes Potential Formulation Benefits A Bis-ethoxydiglycol succinate B Solvent A->B C Humectant A->C D Skin-Conditioning A->D E Improved Drug Solubilization B->E F Enhanced Nanoparticle Stability B->F G Increased Skin Permeation C->G D->G

Caption: Potential benefits of this compound in nanoformulations.

Conclusion and Future Directions

Currently, there is a significant gap in the scientific literature regarding the use of this compound in nanoparticle formulations. While its known properties as a solvent and skin-conditioning agent suggest potential utility, particularly in topical drug delivery systems, experimental validation is required.

Researchers and formulation scientists are encouraged to explore the potential of this excipient in nanoparticle systems. Future studies should focus on:

  • Systematic evaluation of its impact on nanoparticle size, stability, and drug loading.

  • Assessment of its role as a penetration enhancer for dermal and transdermal delivery.

  • In vitro and in vivo studies to determine the efficacy and safety of such formulations.

By undertaking such research, the full potential of this compound in advanced drug delivery can be elucidated.

References

Bis-ethoxydiglycol Succinate as a Co-solvent in Parenteral Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-ethoxydiglycol succinate (B1194679) is a water-soluble, amphiphilic ester recognized for its utility as a humectant, skin conditioning agent, and solvent, primarily in the cosmetics and personal care industries.[1][2] Its molecular structure, featuring a central succinic acid unit bonded to two ethoxydiglycol chains, imparts both hydrophilic and lipophilic characteristics.[3] This dual nature suggests its potential as a co-solvent in pharmaceutical formulations to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[3] However, its application in parenteral formulations is not well-documented in publicly available literature.

This document aims to provide a framework for evaluating bis-ethoxydiglycol succinate as a co-solvent in the development of parenteral drug delivery systems. Given the limited specific data on its parenteral use, the following sections will focus on its known properties and outline general experimental protocols that are essential for the assessment of any new excipient for parenteral administration.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for initial formulation design and compatibility assessments.

PropertyValueReference
Molecular Formula C16H30O8[4]
Molecular Weight 350.41 g/mol [4]
Appearance Not specified in parenteral grade
Solubility Water-soluble
LogP (Predicted) Not available
pKa (Predicted) Not available

Caption: Table 1: Physicochemical Properties of this compound.

Application as a Co-solvent for Poorly Soluble Drugs

Co-solvents are essential components in parenteral formulations of drugs with poor aqueous solubility, such as those in the Biopharmaceutics Classification System (BCS) Class II and IV. By reducing the polarity of the aqueous vehicle, co-solvents can significantly increase the solubility of hydrophobic drugs. While specific data on the solubility enhancement of drugs like ibuprofen (B1674241) or ketoprofen (B1673614) in this compound is not available, its amphiphilic nature suggests it could be effective.

Mechanism of Co-solvency

The mechanism of co-solvency involves the disruption of water's hydrogen-bonding network, creating a microenvironment that is more favorable for the dissolution of non-polar drug molecules. The ethoxydiglycol moieties of this compound would contribute to this effect.

cluster_0 Aqueous Environment cluster_1 Co-solvent System Water Water Drug Poorly Soluble Drug Water->Drug Low Solubility Co_solvent Bis-ethoxydiglycol Succinate Water_Co Water Co_solvent->Water_Co Alters Polarity Drug_Sol Solubilized Drug Water_Co->Drug_Sol Enhanced Solubility

Caption: Mechanism of co-solvency for enhanced drug solubility.

Experimental Protocols

The following are detailed, yet general, protocols for evaluating this compound as a co-solvent in a parenteral formulation. These protocols should be adapted based on the specific drug candidate and intended therapeutic application.

Solubility Enhancement Protocol

Objective: To determine the quantitative increase in the solubility of a poorly water-soluble drug in aqueous solutions containing varying concentrations of this compound.

Materials:

  • Poorly soluble drug (e.g., a BCS Class II compound like ibuprofen or ketoprofen)

  • This compound (parenteral grade)

  • Water for Injection (WFI)

  • Phosphate buffered saline (PBS), pH 7.4

  • Analytical balance, vortex mixer, shaker incubator, centrifuge

  • HPLC system with a validated method for the drug

Procedure:

  • Prepare a series of co-solvent solutions with varying concentrations of this compound in WFI or PBS (e.g., 0%, 5%, 10%, 20%, 30%, 40%, 50% v/v).

  • Add an excess amount of the drug to a fixed volume (e.g., 2 mL) of each co-solvent solution in separate vials.

  • Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.

  • Carefully collect the supernatant and dilute it with the mobile phase of the HPLC method.

  • Analyze the diluted samples using the validated HPLC method to determine the drug concentration.

  • Plot the drug solubility (mg/mL) against the concentration of this compound.

Formulation Stability Protocol

Objective: To assess the physical and chemical stability of a drug formulated with this compound under accelerated and long-term storage conditions.

Materials:

  • Drug formulation containing a therapeutically relevant concentration of the drug and an optimized concentration of this compound.

  • Control formulation (e.g., drug in WFI or a standard vehicle).

  • Type I glass vials and appropriate stoppers.

  • Stability chambers (e.g., 40°C/75% RH, 25°C/60% RH, 5°C).

  • pH meter, osmometer, particle size analyzer (if applicable).

  • HPLC system with a validated stability-indicating method.

Procedure:

  • Prepare the drug formulation and filter it through a sterile 0.22 µm filter.

  • Fill the formulation into sterile glass vials, seal, and store them in the stability chambers.

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples from each storage condition.

  • Analyze the samples for the following parameters:

    • Visual Appearance: Clarity, color, and presence of particulate matter.

    • pH and Osmolality: To detect any changes in the solution properties.

    • Drug Content (Assay): Using the stability-indicating HPLC method to quantify the remaining drug concentration.

    • Degradation Products: Using the same HPLC method to identify and quantify any impurities.

    • Particulate Matter: According to USP <788> for injectable solutions.

Start Start Formulation Prepare Drug Formulation with Co-solvent Start->Formulation Fill_Seal Sterile Fill & Seal Vials Formulation->Fill_Seal Storage Place in Stability Chambers (e.g., 40°C/75% RH, 25°C/60% RH) Fill_Seal->Storage Time_Points Pull Samples at Time Points (0, 1, 3, 6 mo) Storage->Time_Points Analysis Perform Stability Analysis: - Visual Inspection - pH & Osmolality - HPLC (Assay & Impurities) - Particulate Matter Time_Points->Analysis Data Analyze Data & Determine Shelf-life Analysis->Data End End Data->End

Caption: Experimental workflow for parenteral formulation stability testing.

Safety and Biocompatibility Assessment

For any new parenteral excipient, a thorough safety and biocompatibility evaluation is mandatory. The GHS classification for this compound indicates it can cause skin and eye irritation. However, this is not sufficient for assessing its safety for intravenous administration.

In Vitro Hemolysis Protocol

Objective: To evaluate the potential of this compound to cause red blood cell lysis.

Materials:

  • Freshly collected human or animal (e.g., rabbit) whole blood with an anticoagulant (e.g., heparin).

  • Phosphate buffered saline (PBS), pH 7.4.

  • Triton X-100 (positive control).

  • This compound solutions in PBS at various concentrations.

  • Spectrophotometer.

Procedure:

  • Prepare a red blood cell (RBC) suspension by washing the whole blood with PBS and resuspending the RBCs to a specific concentration (e.g., 2%).

  • Incubate a fixed volume of the RBC suspension with equal volumes of the this compound solutions, PBS (negative control), and Triton X-100 (positive control) at 37°C for a defined period (e.g., 1-4 hours).

  • Centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculate the percentage of hemolysis for each concentration relative to the positive control (100% hemolysis).

In Vitro Cytotoxicity Protocol

Objective: To assess the toxicity of this compound on a relevant cell line.

Materials:

  • A suitable cell line (e.g., human endothelial cells like HUVECs).

  • Cell culture medium and supplements.

  • This compound solutions in cell culture medium.

  • A viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound.

  • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Excipient New Parenteral Excipient (this compound) Hemolysis In Vitro Hemolysis Assay Excipient->Hemolysis Cytotoxicity In Vitro Cytotoxicity Assay Excipient->Cytotoxicity InVivo In Vivo Irritation/Toxicity Studies (e.g., Rabbit Vein Irritation) Hemolysis->InVivo Cytotoxicity->InVivo Decision Safe for Parenteral Use? InVivo->Decision

Caption: Logical relationship for parenteral excipient safety assessment.

Conclusion and Future Directions

This compound possesses physicochemical properties that suggest its potential as a co-solvent in parenteral formulations for poorly soluble drugs. However, there is a critical lack of specific data on its solubility enhancement capabilities for relevant drugs, its stability in parenteral preparations, and most importantly, its safety profile upon intravenous administration.

The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound for this application. Future research should focus on generating quantitative data in these areas to establish its feasibility and safety as a novel parenteral excipient. Without such data, its use in parenteral drug development remains speculative.

References

Application Notes and Protocols for In Vitro Drug Release Studies with Bis-ethoxydiglycol Succinate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-ethoxydiglycol succinate (B1194679) is a versatile excipient increasingly utilized in topical and transdermal drug delivery systems.[1] Its properties as a solvent, humectant, and skin conditioning agent make it an excellent candidate for enhancing the solubility and stability of active pharmaceutical ingredients (APIs) in various semi-solid formulations.[1] These application notes provide a comprehensive overview and detailed protocols for conducting in vitro drug release studies on formulations containing Bis-ethoxydiglycol succinate. The methodologies described herein are essential for characterizing the performance of such formulations and are a critical component of product development and quality control.

The in vitro release test (IVRT) is a key performance metric for topical drug products, providing crucial information about the rate and extent of drug release from a formulation. This data is vital for formulation optimization, bioequivalence studies, and ensuring product consistency. The Franz diffusion cell is a widely accepted and utilized apparatus for these studies, simulating the release of a drug from a formulation through a membrane to a receptor fluid.

Key Concepts in In Vitro Drug Release Testing

The principle of in vitro drug release testing for topical formulations involves measuring the diffusion of an API from a semi-solid formulation through an appropriate membrane into a receptor medium over time. The data generated helps in understanding the formulation's ability to release the drug, which is a prerequisite for its therapeutic efficacy.

Illustrative Example: In Vitro Release of a Model Drug from a Cream Formulation Containing this compound

To demonstrate the application of the protocols outlined below, we present illustrative data for the in vitro release of a model anti-inflammatory drug, "Inflamix," from a cream formulation. This data is hypothetical and intended to serve as a guide for data presentation and interpretation.

Formulation Composition

Two cream formulations were prepared to evaluate the effect of this compound on drug release.

IngredientFormulation A (Control)Formulation B (Test)
Inflamix1.0% w/w1.0% w/w
Cetyl Alcohol15.0% w/w15.0% w/w
Stearic Acid5.0% w/w5.0% w/w
Propylene Glycol10.0% w/w5.0% w/w
This compound - 5.0% w/w
Polysorbate 802.0% w/w2.0% w/w
Purified Waterq.s. to 100%q.s. to 100%
In Vitro Release Study Data

The following table summarizes the cumulative amount of Inflamix released per unit area over a 6-hour period.

Time (hours)Formulation A (µg/cm²)Formulation B (µg/cm²)
000
0.515.2 ± 2.125.8 ± 3.4
128.9 ± 3.548.2 ± 4.1
251.3 ± 4.885.7 ± 6.2
489.7 ± 7.2152.4 ± 9.8
6125.6 ± 9.1210.3 ± 11.5
Drug Release Kinetics

The release data was fitted to various kinetic models to understand the mechanism of drug release.

FormulationZero-Order (R²)First-Order (R²)Higuchi (R²)Korsmeyer-Peppas (R²)
Formulation A0.9850.9620.9980.999
Formulation B0.9890.9710.9990.999

Experimental Protocols

Protocol 1: Preparation of Topical Cream Formulation

Objective: To prepare a stable and homogenous cream formulation containing the API and this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Oil phase components (e.g., Cetyl Alcohol, Stearic Acid)

  • Aqueous phase components (e.g., Propylene Glycol, Polysorbate 80, Purified Water)

  • Beakers

  • Water bath

  • Homogenizer

  • Weighing balance

  • Spatulas

Procedure:

  • Oil Phase Preparation: Weigh and melt the oil-soluble components (e.g., Cetyl Alcohol, Stearic Acid) in a beaker using a water bath maintained at 70-75°C.

  • Aqueous Phase Preparation: In a separate beaker, weigh and dissolve the water-soluble components (e.g., Propylene Glycol, Polysorbate 80) in purified water. Heat the aqueous phase to 70-75°C.

  • API and Excipient Incorporation:

    • If the API is oil-soluble, dissolve it in the molten oil phase.

    • If the API is water-soluble, dissolve it in the heated aqueous phase.

    • Add the weighed amount of this compound to the aqueous phase and stir until dissolved.

  • Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer at a moderate speed.

  • Homogenization: Increase the homogenization speed and continue for 5-10 minutes to form a uniform emulsion.

  • Cooling: Allow the cream to cool to room temperature with gentle stirring.

  • Final Product: Store the prepared cream in an airtight container.

Protocol 2: In Vitro Drug Release Testing (IVRT) using Franz Diffusion Cell

Objective: To determine the rate and extent of drug release from the prepared topical formulation.

Materials and Equipment:

  • Franz Diffusion Cells

  • Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)

  • Receptor medium (e.g., phosphate (B84403) buffer pH 7.4)

  • Water bath with circulator

  • Magnetic stirrer

  • Syringes and needles for sampling

  • HPLC or UV-Vis Spectrophotometer for analysis

  • Prepared topical formulation

Procedure:

  • Franz Cell Assembly:

    • De-gas the receptor medium by sonication.

    • Fill the receptor chamber of the Franz diffusion cell with the de-gassed receptor medium, ensuring no air bubbles are trapped.

    • Place a magnetic stir bar in the receptor chamber.

  • Membrane Mounting:

    • Cut a piece of the synthetic membrane to the appropriate size.

    • Mount the membrane between the donor and receptor chambers of the Franz cell, ensuring it is flat and without wrinkles.

  • Temperature Equilibration:

    • Place the assembled Franz cells in a water bath maintained at 32 ± 0.5°C to mimic skin surface temperature.

    • Allow the system to equilibrate for at least 30 minutes.

  • Sample Application:

    • Accurately weigh and apply a finite dose of the topical formulation (e.g., 300 mg) onto the surface of the membrane in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the cumulative amount of drug released per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of drug released versus the square root of time to determine the release rate.

    • Fit the release data to various kinetic models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_ivrt In Vitro Release Testing (IVRT) cluster_data Data Analysis prep_oil Prepare Oil Phase add_api Incorporate API & this compound prep_oil->add_api prep_aq Prepare Aqueous Phase prep_aq->add_api emulsify Emulsification & Homogenization add_api->emulsify cool Cooling emulsify->cool assemble_franz Assemble Franz Diffusion Cell cool->assemble_franz Formulation Ready for Testing mount_membrane Mount Membrane assemble_franz->mount_membrane equilibrate Equilibrate Temperature mount_membrane->equilibrate apply_sample Apply Formulation equilibrate->apply_sample sampling Collect Samples at Time Points apply_sample->sampling analyze Analyze Samples (HPLC/UV-Vis) sampling->analyze calc_release Calculate Cumulative Release analyze->calc_release Concentration Data plot_data Plot Release Profile calc_release->plot_data kinetic_model Fit to Kinetic Models plot_data->kinetic_model

Caption: Workflow for the preparation and in vitro release testing of a topical formulation.

franz_cell_setup cluster_cell Franz Diffusion Cell cluster_external External Components donor Donor Chamber (Formulation Applied) membrane Synthetic Membrane donor->membrane receptor Receptor Chamber (Receptor Medium) membrane->receptor sampling_port Sampling Port stir_bar Magnetic Stir Bar water_bath Water Bath (32°C) water_bath->receptor Temperature Control stir_plate Magnetic Stir Plate stir_plate->stir_bar Stirring

Caption: Schematic of the Franz diffusion cell setup for in vitro release studies.

References

Application Notes and Protocols for Skin Permeation Studies of Formulations Containing Bis-ethoxydiglycol Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the skin permeation effects of formulations containing Bis-ethoxydiglycol succinate (B1194679). This document covers the principles of in vitro skin permeation testing, detailed experimental procedures, data analysis, and safety assessment.

Bis-ethoxydiglycol succinate is utilized in cosmetic formulations for its function as a humectant, skin conditioning agent, and solvent.[1][2] Its structural similarity to known penetration enhancers, such as Ethoxydiglycol (Transcutol®), suggests it may possess properties that could influence the transport of active ingredients across the skin barrier.[3] The following protocols are designed to systematically investigate this potential.

Application Note 1: In Vitro Skin Permeation Assessment Protocol

This protocol details the use of the Franz diffusion cell, a widely accepted apparatus for in vitro skin permeation studies, to quantify the effect of this compound on the transdermal delivery of an active pharmaceutical ingredient (API).[4][5]

Principle of the Method

The Franz diffusion cell consists of a donor chamber, where the test formulation is applied, and a receptor chamber filled with a fluid mimicking physiological conditions.[4] These chambers are separated by a skin membrane.[4] The experiment measures the amount of an active substance that permeates from the donor compartment, through the skin, and into the receptor fluid over time.[4] This allows for the determination of key permeation parameters, such as steady-state flux (Jss) and permeability coefficient (Kp).

Experimental Workflow: In Vitro Skin Permeation Study

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase prep_skin Skin Membrane Preparation (e.g., Human or Porcine Skin, 60°C heat separation) prep_franz Franz Cell Assembly & Equilibration (32°C, Receptor Fluid Degassing) prep_skin->prep_franz apply Apply Formulation to Donor Chamber (Finite Dose Application) prep_franz->apply prep_form Prepare Test Formulations (Control vs. This compound) run Run Experiment (e.g., 24-72 hours at 32°C) apply->run sample Collect Samples from Receptor Arm (Predetermined Time Intervals) run->sample quantify Quantify API Concentration (e.g., HPLC Analysis) sample->quantify calculate Calculate Permeation Parameters (Flux, Permeability Coefficient) quantify->calculate plot Plot Data (Cumulative Amount vs. Time) calculate->plot

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.
Detailed Experimental Protocol

1. Materials and Reagents:

  • Vertical Franz diffusion cells (e.g., 0.64 cm² permeation area, 5 mL receptor volume).[5]

  • Human or porcine skin (full-thickness or dermatomed).[5][6]

  • Receptor fluid (e.g., Phosphate Buffered Saline (PBS) with a solubilizing agent like 25% ethanol (B145695) and 5% Tween 80 to maintain sink conditions).[5]

  • Test Formulation A: Active ingredient in a base vehicle (Control).

  • Test Formulation B: Active ingredient in the base vehicle containing this compound.

  • High-Performance Liquid Chromatography (HPLC) system for API quantification.[6]

  • Standard laboratory equipment (magnetic stirrers, water bath, pipettes, etc.).

2. Skin Membrane Preparation:

  • Thaw cryopreserved skin in water for approximately 45 minutes.[5]

  • If preparing epidermal membranes, immerse the skin in water at 60°C for one minute to separate the epidermis from the dermis.[4]

  • Cut the prepared skin into sections large enough to fit between the donor and receptor chambers of the Franz cell.

3. Franz Diffusion Cell Assembly:

  • Thoroughly clean all cell components.[4]

  • Degas the receptor fluid by sonicating for at least 20 minutes.[5]

  • Fill the receptor chamber with the degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.[5]

  • Mount the skin membrane onto the receptor chamber with the stratum corneum side facing upwards.[4]

  • Clamp the donor chamber onto the receptor chamber.

  • Place the assembled cells in a circulating water bath set to maintain a skin surface temperature of 32°C.[5]

  • Allow the system to equilibrate for at least 30 minutes.

4. Formulation Application and Sampling:

  • Apply a precise amount of the test formulation (e.g., 200 µL) to the surface of the skin in the donor chamber.[5]

  • Seal the donor compartment with parafilm to prevent evaporation.[5]

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the receptor chamber's sampling port.[5]

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.[5]

5. Sample Analysis:

  • Quantify the concentration of the API in the collected samples using a validated analytical method, typically HPLC.[6]

6. Data Calculation:

  • Calculate the cumulative amount of API permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample removal.[4]

  • Plot the cumulative amount permeated per unit area against time.[4]

  • The steady-state flux (Jss, in µg/cm²/h) is determined from the slope of the linear portion of the plot.[5]

  • The permeability coefficient (Kp, in cm/h) can be calculated by dividing the steady-state flux by the initial concentration of the drug in the donor formulation.

Application Note 2: Proposed Mechanism of Action

While specific mechanistic studies on this compound are limited, its action can be hypothesized based on related compounds like Ethoxydiglycol (Transcutol®).[3] These enhancers typically improve permeation by interacting with the stratum corneum, the skin's primary barrier.[7]

Proposed Mechanisms:

  • Altering Stratum Corneum Solubility: Transcutol® is known to diffuse into the stratum corneum and alter the solubility parameter of the intercellular lipid domain, which can increase the partitioning of a drug into the skin.[3] this compound may act similarly, creating a more favorable environment for the API within the stratum corneum.

  • Interaction with Intercellular Lipids: Many chemical enhancers work by disrupting the highly ordered lipid bilayers in the stratum corneum, thereby increasing the fluidity of the lipid matrix and enhancing drug diffusivity.[3][8]

  • Solvent/Humectant Effect: As a solvent and humectant, this compound can increase skin hydration.[1] Skin hydration can swell corneocytes and loosen the packing of intercellular lipids, which decreases the diffusional resistance of the skin barrier.[3]

Logical Relationship: Proposed Permeation Enhancement

G cluster_mechanisms Potential Mechanisms formulation Formulation with This compound mech1 Alters SC Solubility (Increases Drug Partitioning) formulation->mech1 mech2 Disrupts Lipid Bilayers (Increases Drug Diffusivity) formulation->mech2 mech3 Increases Hydration (Loosens Lipid Packing) formulation->mech3 sc Stratum Corneum (SC) barrier Decreased SC Barrier Function mech1->barrier mech2->barrier mech3->barrier permeation Enhanced API Permeation barrier->permeation

Caption: Proposed mechanisms for skin permeation enhancement by this compound.

Application Note 3: Data Presentation and Interpretation

Quantitative data from permeation studies should be summarized to allow for clear comparison between formulations. The following table presents a hypothetical data set to illustrate the potential enhancing effect of this compound on a model API.

Table 1: Hypothetical Permeation Parameters of a Model API
Formulation IDThis compound Conc. (%)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (h)Enhancement Ratio*
F1 (Control)01.5 ± 0.30.75 ± 0.152.5 ± 0.51.0
F2 (Test)54.5 ± 0.62.25 ± 0.301.8 ± 0.43.0

*Enhancement Ratio = Jss (Test Formulation) / Jss (Control Formulation)

Interpretation: In this hypothetical example, the inclusion of 5% this compound (Formulation F2) resulted in a 3-fold increase in the steady-state flux of the model API compared to the control formulation (F1). The lag time was also reduced, suggesting the formulation facilitates a faster onset of permeation.

Application Note 4: Skin Irritation and Safety Assessment Protocol

Given that this compound is reported to have the potential for skin irritation, a safety assessment is a critical step.[9] In vitro methods using reconstructed human epidermis (RhE) models are a validated, non-animal approach for this purpose.[10]

Principle of the Method

The in vitro skin irritation test measures cell viability in RhE tissues after topical application of a test chemical.[10] Chemical-induced cell damage and the subsequent inflammatory cascade are the primary mechanisms of skin irritation.[10] A significant reduction in tissue viability compared to a negative control indicates irritation potential.[10]

Experimental Workflow: In Vitro Skin Irritation Test

G cluster_prep Preparation cluster_exp Exposure & Incubation cluster_analysis Analysis prep_tissue Prepare Reconstructed Human Epidermis (RhE) Tissues apply Apply Test Formulation & Controls to Tissue Surface prep_tissue->apply prep_controls Prepare Controls (Negative: PBS, Positive: 5% SDS) incubate1 Incubate (e.g., 60 minutes) apply->incubate1 rinse Rinse Tissues Thoroughly incubate1->rinse incubate2 Post-Exposure Incubation (e.g., 42 hours) rinse->incubate2 viability Perform Cell Viability Assay (e.g., MTT Assay) incubate2->viability measure Measure Optical Density viability->measure calculate Calculate % Viability vs. Negative Control measure->calculate classify Classify Irritation Potential (Irritant if Viability ≤ 50%) calculate->classify

Caption: Workflow for assessing skin irritation potential using a reconstructed human epidermis model.
Detailed Protocol (Based on OECD TG 439)

1. Materials and Reagents:

  • Reconstructed human epidermis (RhE) tissues (e.g., EpiDerm™, EPISKIN™).

  • Assay medium provided by the tissue manufacturer.

  • Negative Control: Phosphate Buffered Saline (PBS).

  • Positive Control: 5% w/v Sodium Dodecyl Sulfate (SDS) solution.

  • Test Formulation containing this compound.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 1 mg/mL.

  • Isopropanol or other formazan (B1609692) extraction solvent.

2. Experimental Procedure:

  • Pre-incubate the RhE tissues as per the manufacturer's instructions.

  • Apply a sufficient amount of the test formulation, negative control, and positive control to the surface of triplicate tissues.

  • Incubate for a defined exposure time (e.g., 60 minutes) at 37°C, 5% CO₂.

  • After exposure, thoroughly rinse the tissues with PBS to remove the test substance.

  • Blot the tissues dry and transfer them to fresh assay medium.

  • Incubate for a post-exposure period (e.g., 42 hours).

3. Viability Assessment (MTT Assay):

  • Transfer the tissues to a solution containing MTT and incubate for approximately 3 hours. Viable cells will convert the yellow MTT into a purple formazan precipitate.

  • Extract the formazan dye from the tissues using isopropanol.

  • Quantify the amount of formazan by measuring the optical density (OD) using a spectrophotometer.

4. Data Interpretation:

  • Calculate the percentage viability for each tissue by normalizing its OD value to the average OD of the negative control tissues (% Viability = [OD_test / OD_negative_control] x 100).

  • Classification: According to the UN GHS Category 2, a formulation is classified as an irritant if the mean cell viability of the triplicate tissues is less than or equal to 50%.[10]

References

Application Notes and Protocols for Incorporating Bis-ethoxydiglycol Succinate into Microemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of Bis-ethoxydiglycol succinate (B1194679) into microemulsion formulations. Microemulsions are thermodynamically stable, optically isotropic, and transparent or translucent systems of oil, water, and surfactants, often in combination with a co-surfactant.[1][2] Bis-ethoxydiglycol succinate, an amphiphilic ester, possesses properties that make it a valuable component in such systems, potentially acting as a co-surfactant or part of the oil phase to enhance stability and the solubilization of active pharmaceutical ingredients (APIs).[3][4]

Physicochemical Properties of Key Components

A summary of the relevant properties of this compound and other potential microemulsion components is presented in Table 1. Understanding these properties is crucial for designing a stable and effective microemulsion system.

Component Function Key Properties Typical Concentration Range (%)
This compound Co-surfactant / Oil Phase ComponentAmphiphilic ester, humectant, skin conditioning agent, solvent.[3][4][5] Possesses both hydrophilic and lipophilic properties.[3]1 - 20
Oil Phase Solubilizes lipophilic drugsExamples: Isopropyl myristate, Oleic acid, Capryol 90.[6]5 - 30
Aqueous Phase Solubilizes hydrophilic componentsPurified water, Phosphate buffer.[6]10 - 80
Surfactant Reduces interfacial tensionNon-ionic surfactants are common. Examples: Tween 80, Cremophor EL.[6][7]10 - 40
Co-surfactant Increases interfacial film fluidityExamples: Ethanol, Propylene glycol, Ethoxydiglycol.[6][8]5 - 30

Experimental Protocol: Formulation of Microemulsions

This protocol details the systematic approach to developing microemulsions containing this compound. The primary method involves the construction of a pseudo-ternary phase diagram to identify the microemulsion region.

Materials and Equipment
  • Oil Phase: e.g., Isopropyl myristate

  • Aqueous Phase: Deionized water

  • Surfactant: e.g., Tween 80

  • Co-surfactant/Component: this compound

  • Other Co-surfactants (for comparison): e.g., Ethanol, Propylene Glycol

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Burette

  • Analytical balance

  • Vortex mixer

Workflow for Microemulsion Formulation

The following diagram outlines the workflow for preparing and identifying stable microemulsion formulations.

G cluster_prep Preparation of Surfactant/Co-surfactant Mixture (Smix) cluster_titration Titration and Phase Diagram Construction cluster_formulation Formulation Selection and Characterization P1 Prepare Smix ratios (e.g., 1:1, 2:1, 1:2) of Surfactant : this compound T1 Prepare Oil:Smix ratios (e.g., 9:1 to 1:9) P1->T1 Use in titration T2 Titrate with aqueous phase dropwise while stirring T1->T2 T3 Observe for transparency (microemulsion) or turbidity (emulsion) T2->T3 T4 Record component percentages at transition points T3->T4 T5 Plot data on a pseudo-ternary phase diagram T4->T5 F1 Select formulations from the stable microemulsion region T5->F1 Identified stable region F2 Prepare selected formulations and incorporate API if desired F1->F2 F3 Characterize the formulations F2->F3

Caption: Workflow for microemulsion formulation.

Step-by-Step Procedure
  • Preparation of Surfactant/Co-surfactant Mixture (Sₘᵢₓ):

    • Prepare different weight ratios of the primary surfactant (e.g., Tween 80) and this compound (acting as the co-surfactant). Common ratios to investigate are 1:1, 2:1, 3:1, 1:2, and 1:3.

    • Thoroughly mix each Sₘᵢₓ ratio until a homogenous solution is obtained.

  • Construction of the Pseudo-Ternary Phase Diagram:

    • For each Sₘᵢₓ ratio, prepare a series of mixtures of the oil phase and the Sₘᵢₓ in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9) in glass vials.

    • Place each vial on a magnetic stirrer with gentle stirring.

    • Titrate each oil/Sₘᵢₓ mixture with the aqueous phase (deionized water) dropwise from a burette.

    • After each addition, allow the system to equilibrate. Observe the mixture for visual changes from turbid to transparent, which indicates the formation of a microemulsion.[9]

    • The titration is complete when the addition of a further drop of the aqueous phase results in turbidity.

    • Record the mass of the oil, Sₘᵢₓ, and aqueous phase used to form the clear microemulsion.

  • Plotting the Phase Diagram:

    • Calculate the weight percentage of the oil, aqueous phase, and Sₘᵢₓ for each formulation at the point of clarity.

    • Plot these compositions on a ternary phase diagram, with the three vertices representing 100% oil, 100% aqueous phase, and 100% Sₘᵢₓ.

    • The area on the diagram where clear and isotropic mixtures are formed represents the microemulsion region.

Characterization of Microemulsions

Once stable microemulsion formulations containing this compound are identified, they should be characterized to determine their physicochemical properties.

Characterization Techniques and Expected Results
Parameter Method Principle Expected Result for Microemulsion
Visual Inspection Macroscopic observationAssess clarity and homogeneityOptically clear and transparent liquid.[1][2]
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the fluctuation of scattered light intensity due to the Brownian motion of particles.Droplet size typically between 10 and 100 nm.[1] PDI < 0.3 indicates a narrow size distribution.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the velocity of charged droplets in an applied electric field.[1]A value of ±30 mV or greater indicates good physical stability.
Viscosity Rotational ViscometerMeasures the resistance of the fluid to flow.Low viscosity, similar to water. A significant increase may indicate the formation of liquid crystalline structures.[10]
pH Measurement pH meterDetermines the acidity or alkalinity.Should be within a range suitable for the intended application (e.g., physiological pH for drug delivery).
Conductivity Measurement ConductometerMeasures the ability of the solution to conduct an electric current. Helps determine the microemulsion type (o/w, w/o, or bicontinuous).[2]Low conductivity for w/o, high for o/w, and intermediate for bicontinuous structures.
Signaling Pathway for Microemulsion Formation

The formation of a microemulsion is a thermodynamically driven process governed by the reduction of interfacial tension between the oil and water phases by the surfactant and co-surfactant.

G cluster_components Components cluster_process Process cluster_result Result Oil Oil Phase Mixing Spontaneous Mixing Oil->Mixing Water Aqueous Phase Water->Mixing Surfactant Surfactant Surfactant->Mixing Interfacial_Tension Reduction of Interfacial Tension Surfactant->Interfacial_Tension Cosurfactant Bis-ethoxydiglycol succinate Cosurfactant->Mixing Film_Fluidity Increased Interfacial Film Fluidity Cosurfactant->Film_Fluidity Mixing->Interfacial_Tension Microemulsion Thermodynamically Stable Microemulsion Interfacial_Tension->Microemulsion Film_Fluidity->Microemulsion

Caption: Formation of a stable microemulsion.

Conclusion

This protocol provides a detailed framework for the successful incorporation of this compound into microemulsion systems. By systematically constructing pseudo-ternary phase diagrams and performing thorough characterization, researchers can develop stable and well-defined microemulsions. The amphiphilic nature of this compound makes it a promising candidate for use as a co-surfactant, potentially enhancing the formulation's stability and its capacity to solubilize active ingredients for various applications in the pharmaceutical and cosmetic industries.[3]

References

Troubleshooting & Optimization

Technical Support Center: Bis-ethoxydiglycol Succinate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Bis-ethoxydiglycol succinate (B1194679) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common challenges encountered during formulation development and stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Bis-ethoxydiglycol succinate in aqueous pharmaceutical formulations?

A1: The primary degradation pathway for this compound, a diester, is hydrolysis.[1][2] This reaction involves the cleavage of the ester bonds by water, leading to the formation of succinic acid and ethoxydiglycol. This process can be catalyzed by the presence of acids or bases.[1]

Q2: What are the expected degradation products of this compound under hydrolytic stress?

A2: Under hydrolytic conditions, this compound is expected to degrade into succinic acid and ethoxydiglycol. The hydrolysis can occur in a stepwise manner, potentially forming an intermediate monoester, mono-ethoxydiglycol succinate, before complete degradation.

Q3: How do pH and temperature affect the stability of this compound?

A3: The stability of this compound is significantly influenced by both pH and temperature. As with most esters, the rate of hydrolysis is generally lowest in the neutral pH range (around pH 5-7) and increases under both acidic and basic conditions.[2] Elevated temperatures will accelerate the rate of hydrolysis across all pH levels.[2][3]

Q4: Are there any potential incompatibilities of this compound with common pharmaceutical excipients?

A4: Potential incompatibilities can arise from interactions with other excipients that can alter the pH of the formulation or act as catalysts for hydrolysis.[3] For instance, acidic or basic excipients can accelerate the degradation of this compound. It is crucial to conduct compatibility studies with the active pharmaceutical ingredient (API) and other excipients in the formulation.[3][4]

Troubleshooting Guide

Problem 1: I am observing a significant decrease in the concentration of this compound in my formulation over time, accompanied by a drop in pH.

  • Possible Cause: This is likely due to the hydrolysis of this compound into succinic acid and ethoxydiglycol. The formation of succinic acid will lead to a decrease in the pH of the formulation, which in turn can further catalyze the hydrolysis.

  • Troubleshooting Steps:

    • pH Adjustment and Buffering: Ensure the formulation is buffered to a pH range where the stability of the ester is optimal (typically between pH 5 and 7). The buffer capacity should be sufficient to neutralize the succinic acid formed upon degradation.

    • Temperature Control: Store the formulation at controlled, and if necessary, refrigerated temperatures to minimize the rate of hydrolysis.

    • Moisture Control: For solid or semi-solid formulations, protect the product from exposure to high humidity through appropriate packaging.[3]

Problem 2: My analytical method (e.g., HPLC) shows the appearance of new peaks during stability testing of a formulation containing this compound.

  • Possible Cause: The new peaks are likely the degradation products of this compound, which are expected to be succinic acid and ethoxydiglycol.

  • Troubleshooting Steps:

    • Peak Identification: Use analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the compounds in the new peaks and confirm if they correspond to succinic acid and ethoxydiglycol.[5][6]

    • Reference Standards: If available, inject reference standards of succinic acid and ethoxydiglycol to compare their retention times with the new peaks observed in the chromatogram.

    • Forced Degradation Studies: Perform forced degradation studies on this compound alone to confirm the identity of its degradation products under various stress conditions.[7][8]

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines the conditions for stress testing to identify potential degradation products and establish a stability-indicating analytical method.[2][7][8][9]

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize the solution before analysis.
Oxidative Degradation Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose a solid sample of this compound to 70°C in a stability chamber for 48 hours.
Photodegradation Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its degradation products.[10][11][12][13]

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Detection UV detector at a suitable wavelength (e.g., 210 nm, as ester and acid groups have some UV absorbance at lower wavelengths). A Refractive Index (RI) detector can also be considered if UV response is poor.
Injection Volume 20 µL
Column Temperature 30°C

Visualizations

cluster_hydrolysis Hydrolysis Pathway of this compound Bis-ethoxydiglycol_succinate This compound Mono-ethoxydiglycol_succinate Mono-ethoxydiglycol succinate (Intermediate) Bis-ethoxydiglycol_succinate->Mono-ethoxydiglycol_succinate + H₂O (- Ethoxydiglycol) Succinic_Acid Succinic Acid Mono-ethoxydiglycol_succinate->Succinic_Acid + H₂O (- Ethoxydiglycol) Ethoxydiglycol Ethoxydiglycol

Caption: Presumed hydrolysis pathway of this compound.

cluster_workflow Stability Testing Workflow Start Start: Formulation with This compound Forced_Degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) Start->Forced_Degradation Develop_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Develop_Method Validate_Method Validate Method (ICH Guidelines) Develop_Method->Validate_Method Stability_Study Place Formulation on Long-Term Stability Study Validate_Method->Stability_Study Analyze_Samples Analyze Samples at Time Points Stability_Study->Analyze_Samples Evaluate_Results Evaluate Results (Degradation Profile, Shelf-life) Analyze_Samples->Evaluate_Results End End: Stability Profile Established Evaluate_Results->End

Caption: General experimental workflow for stability testing.

References

Technical Support Center: Synthesis and Purification of Bis-ethoxydiglycol Succinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Bis-ethoxydiglycol succinate (B1194679). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Bis-ethoxydiglycol succinate?

A1: The most prevalent and straightforward method is the direct esterification, often a Fischer esterification, of succinic acid with two equivalents of ethoxydiglycol (diethylene glycol monoethyl ether) in the presence of an acid catalyst.[1] This reaction involves heating the reactants to drive off the water produced and shift the equilibrium towards the formation of the diester.

Q2: What are the typical catalysts used for this esterification?

A2: Common catalysts include strong protic acids like sulfuric acid or p-toluenesulfonic acid.[1] For a more environmentally friendly and easily separable option, solid acid catalysts such as acidic ion-exchange resins can also be employed.[2]

Q3: What are the primary challenges in the synthesis of this compound?

A3: The main challenges include:

  • Incomplete conversion: The esterification reaction is reversible, and failure to effectively remove water will result in low yields.[1][3]

  • Side reactions: At elevated temperatures, ether cleavage of the ethoxydiglycol starting material or the product can occur, leading to undesired byproducts.

  • Purification difficulties: The high boiling point of the product and the similar boiling points of potential impurities can make purification by distillation challenging.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product spot. Additionally, analyzing aliquots of the reaction mixture by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative data on the conversion.

Q5: What are the expected impurities in the final product?

A5: Common impurities may include unreacted succinic acid, unreacted ethoxydiglycol, the monoester of succinic acid, and any residual acid catalyst.[4] Byproducts from side reactions, such as those from ether cleavage, may also be present.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Diester 1. Incomplete reaction due to equilibrium. 2. Insufficient catalyst. 3. Reaction time is too short. 4. Reaction temperature is too low.1. Use a Dean-Stark apparatus to azeotropically remove water. 2. Increase catalyst loading (typically 1-5 mol% of the limiting reagent). 3. Extend the reaction time and monitor by TLC or GC. 4. Increase the reaction temperature, but be mindful of potential side reactions.
Formation of Dark-Colored Byproducts 1. Reaction temperature is too high, causing decomposition. 2. Use of a strong, non-selective acid catalyst like sulfuric acid can lead to charring.1. Lower the reaction temperature and extend the reaction time. 2. Consider using a milder catalyst, such as an ion-exchange resin, or a different acid catalyst like p-toluenesulfonic acid.
Reaction Stalls Before Completion 1. Catalyst has deactivated. 2. Insufficient removal of water.1. Add fresh catalyst. 2. Ensure the Dean-Stark trap is functioning correctly and that the solvent is effectively azeotroping with water.
Purification Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Difficulty in Separating Product from Starting Alcohol The boiling points of the product and ethoxydiglycol may be relatively close, making simple distillation ineffective.1. Use fractional distillation with a high-efficiency column. 2. Perform a liquid-liquid extraction to remove the more polar alcohol into an aqueous phase. 3. Employ column chromatography for small-scale purifications.
Product Contaminated with Acid Catalyst Residual acid catalyst remains after the workup.1. Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before extraction. 2. Wash the organic layer thoroughly with brine and water.
Product is Wet (Contains Water) Incomplete drying of the organic phase after extraction.1. Dry the organic phase over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) for a sufficient amount of time. 2. Remove the final traces of water by azeotropic distillation with a suitable solvent like toluene (B28343).
Foaming During Vacuum Distillation Presence of volatile impurities or residual solvent.[4]1. Ensure all lower-boiling solvents are removed before high-vacuum distillation. 2. Introduce an anti-foaming agent if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • Succinic acid

  • Ethoxydiglycol (diethylene glycol monoethyl ether)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (for azeotropic water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add succinic acid (1.0 eq), ethoxydiglycol (2.2 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Vacuum Distillation

Procedure:

  • Assemble a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure to the desired vacuum level.

  • Gradually heat the distillation flask.

  • Collect the fractions at the appropriate boiling point and vacuum. The main product fraction should be a clear, colorless liquid.

Visualizations

SynthesisWorkflow Reactants Succinic Acid + Ethoxydiglycol Reaction Esterification in Toluene (Reflux with Dean-Stark Trap) Reactants->Reaction Catalyst p-Toluenesulfonic Acid Catalyst->Reaction Workup Aqueous Workup (NaHCO3, Water, Brine) Reaction->Workup Drying Drying over MgSO4 Workup->Drying CrudeProduct Crude this compound Drying->CrudeProduct Purification Vacuum Distillation CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis and purification of this compound.

TroubleshootingLogic LowYield Low Yield? CheckWaterRemoval Check Dean-Stark for Water Collection LowYield->CheckWaterRemoval Yes CheckCatalyst Increase Catalyst Loading LowYield->CheckCatalyst No IncompleteReaction Incomplete Reaction CheckWaterRemoval->IncompleteReaction ExtendTime Extend Reaction Time CheckCatalyst->ExtendTime ExtendTime->IncompleteReaction DarkProduct Dark Product? ReduceTemp Lower Reaction Temperature DarkProduct->ReduceTemp Yes ChangeCatalyst Use Milder Catalyst DarkProduct->ChangeCatalyst No Decomposition Decomposition ReduceTemp->Decomposition ChangeCatalyst->Decomposition

Caption: Troubleshooting logic for common synthesis issues.

References

Optimizing the concentration of Bis-ethoxydiglycol succinate for enhanced drug solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for optimizing the concentration of Bis-ethoxydiglycol succinate (B1194679) to enhance the solubilization of active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What is Bis-ethoxydiglycol succinate and how does it enhance drug solubility?

A1: this compound is an amphiphilic ester, meaning it has both water-attracting (hydrophilic) and oil-attracting (lipophilic) properties.[1] Its molecular structure consists of a central succinic acid unit bonded to two ethoxydiglycol chains.[1] This dual nature allows it to act as a solubilizer and solvent, improving the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous medium and creating favorable interactions with the drug molecules.[1][2][3]

Q2: What are the key properties of this compound relevant to formulation?

A2: Key properties include its function as a solvent, humectant, and skin conditioning agent.[1][3] It possesses excellent thermodynamic stability over a wide temperature range.[1] Its amphiphilic character makes it valuable in complex formulations where both stability and moisture retention are important.[1]

Q3: For which types of drugs is this compound most effective?

A3: this compound is most effective for poorly water-soluble, or hydrophobic (lipophilic), drugs, which often fall under the Biopharmaceutics Classification System (BCS) Class II.[4] These drugs have high permeability but are limited by their low dissolution rate in the gastrointestinal tract.[4][5]

Q4: What is a typical starting concentration range for this compound in a formulation?

A4: A typical starting point for a co-solvent or solubilizer in early-stage formulations can range from 1% to 20% (w/v). However, the optimal concentration is highly dependent on the specific API's properties, the desired dosage form, and the other excipients in the formulation.[6] It is crucial to perform a systematic study to determine the lowest effective concentration to avoid potential toxicity or unwanted side effects.

Q5: Can this compound be used in combination with other excipients?

A5: Yes. It is often used in combination with other formulation aids like surfactants, polymers, and other co-solvents to achieve the desired solubility enhancement and formulation stability.[6][7] For instance, it could be part of a lipid-based formulation or a self-emulsifying drug delivery system (SEDDS).[8]

Troubleshooting Guide

Issue 1: The API precipitates out of solution after adding this compound.

  • Question: I added this compound to my aqueous buffer to dissolve my API, but a precipitate formed immediately or over a short period. What should I do?

  • Answer: This common issue indicates that the solubility limit of the API in the mixture has been exceeded or that there is an incompatibility.

    • Potential Cause 1: Insufficient Solubilization: The concentration of this compound may be too low to maintain the drug in solution.

      • Solution: Incrementally increase the concentration of this compound and observe the solubility. Perform a full concentration-response study to find the optimal level.

    • Potential Cause 2: pH Shift: The addition of the excipient or API may have shifted the pH of the solution to a range where the API is less soluble.[2]

      • Solution: Measure the pH of the final solution. If it has changed, adjust it back to the target pH using an appropriate buffer. Ensure the buffering capacity is sufficient for the formulation.[9]

    • Potential Cause 3: Incompatibility: Although rare, there could be a direct chemical interaction between the API and the succinate ester.[10]

      • Solution: Conduct forced degradation studies and use analytical techniques like HPLC to check for new impurity peaks that would indicate a reaction.

Issue 2: The final formulation appears cloudy, hazy, or shows signs of phase separation.

  • Question: My formulation is not a clear solution. Why is it cloudy?

  • Answer: Cloudiness or phase separation suggests that one or more components are not fully dissolved or that a stable single-phase system has not been formed.

    • Potential Cause 1: Micelle Formation/Exceeding CMC: If other surfactants are present, their concentration relative to the solubilizer could lead to the formation of micelles that scatter light.

      • Solution: Evaluate the hydrophilic-lipophilic balance (HLB) of the entire system.[11] You may need to adjust the ratio of surfactants to co-solvents.

    • Potential Cause 2: Insufficient Mixing Energy: The components may not have been mixed with enough energy to form a homogenous solution.

      • Solution: Increase mixing time or energy. Using a vortex mixer or brief sonication can help ensure complete dissolution.[12]

    • Potential Cause 3: Temperature Effects: Solubility is often temperature-dependent.[2]

      • Solution: Check if the experimental temperature is appropriate. Gentle warming can sometimes aid dissolution, but be cautious of API degradation at higher temperatures.[12] Ensure the formulation remains stable upon returning to room temperature.

Issue 3: The viscosity of the formulation is too high for its intended application.

  • Question: After adding this compound, my solution has become too viscous to handle or administer. How can I reduce it?

  • Answer: High viscosity can be a consequence of high solute concentration or intermolecular interactions.

    • Potential Cause 1: High Excipient Concentration: The concentration of this compound and other polymers may be excessive.

      • Solution: The primary strategy is to reduce the concentration of the excipient to the minimum level required for effective solubilization. Systematically lower the concentration and re-evaluate both solubility and viscosity.

    • Potential Cause 2: Other Excipients: High molecular weight polymers (e.g., HPMC, PVP) in the formulation are often the primary contributors to viscosity.

      • Solution: Re-evaluate the grade and concentration of other excipients. Consider using lower molecular weight grades if possible.

Issue 4: I am observing inconsistent results in my solubility experiments.

  • Question: My solubility measurements are not reproducible. What could be the cause?

  • Answer: Inconsistent results are a common sign of working near the solubility limit or of a non-equilibrated system.[2]

    • Potential Cause 1: Insufficient Equilibration Time: The drug may not have had enough time to reach its equilibrium solubility.

      • Solution: In shake-flask experiments, ensure you have allowed sufficient time for the system to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take samples at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer increasing.[13]

    • Potential Cause 2: Undissolved Particles: Taking a sample for analysis that contains undissolved solid material will artificially inflate the concentration reading.

      • Solution: Before analysis, filter the sample through a chemically compatible, non-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved API.[2] A significant drop in concentration after filtration confirms the presence of undissolved solids.[2]

Data Presentation

Quantitative data from solubility screening studies should be organized to allow for clear comparison.

Table 1: Solubility Enhancement of Model Drug "API-X" in Aqueous Buffer (pH 6.8) with Varying Concentrations of this compound.

Concentration of this compound (% w/v)Measured Solubility of API-X (µg/mL)Solubility Enhancement Factor (Fold Increase)Observations
0 (Control)1.5 ± 0.21.0Suspension
2.545.3 ± 3.130.2Slightly hazy
5.0121.8 ± 8.581.2Clear solution
10.0355.2 ± 15.7236.8Clear solution
15.0410.6 ± 20.1273.7Clear solution
20.0415.1 ± 22.4276.7Clear, viscous solution

Data are presented as mean ± standard deviation (n=3). The enhancement factor is calculated relative to the control.

Experimental Protocols

Protocol: Determining Optimal Concentration using the Equilibrium Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of a poorly soluble API as a function of this compound concentration.

1. Materials and Equipment:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Relevant aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.8)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1 °C)[5]

  • Analytical balance

  • Pipettes

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with the formulation)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

2. Methodology:

  • Prepare Stock Solutions: Prepare a series of solutions of this compound in the aqueous buffer at different concentrations (e.g., 0%, 2.5%, 5%, 10%, 15%, 20% w/v).

  • Add Excess API: Add an excess amount of the API powder to a known volume (e.g., 5 mL) of each prepared solution in separate glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.[5]

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C). Allow the samples to shake for a predetermined time (e.g., 48-72 hours) to reach equilibrium. It is best to confirm equilibrium by sampling at multiple time points.[13]

  • Sample Collection: After equilibration, allow the vials to stand for a short period to let the undissolved solids settle. Carefully withdraw an aliquot from the supernatant.

  • Sample Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved API particles.[2]

  • Dilution and Analysis: Dilute the clear filtrate with a suitable solvent (the mobile phase for HPLC is often a good choice) to a concentration within the calibrated range of your analytical method.

  • Quantification: Measure the concentration of the dissolved API in the diluted sample using a validated HPLC or UV-Vis method.

  • Data Analysis: Plot the measured API solubility (µg/mL) against the concentration of this compound (%) to determine the optimal concentration that provides the desired solubility enhancement without introducing negative attributes like excessive viscosity.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Optimization cluster_form Phase 4: Formulation prep_api Define Target API & Dose prep_sol Prepare Stock Solutions of Excipient in Buffer prep_api->prep_sol add_api Add Excess API to each Solution prep_sol->add_api equil Equilibrate Samples (e.g., 48h at 37°C) add_api->equil sample Sample Supernatant & Filter (0.22 µm) equil->sample quant Quantify API Conc. (HPLC / UV-Vis) sample->quant analyze Plot Solubility vs. Excipient Concentration quant->analyze optim Select Optimal Conc. (Balance Solubility & Viscosity) analyze->optim final_form Develop Final Formulation & Stability Testing optim->final_form

Caption: Workflow for optimizing solubilizer concentration.

troubleshooting_guide start Start: Formulation Issue Observed q1 Is the solution cloudy or has a precipitate? start->q1 a1_yes Increase Excipient Conc. Adjust pH Increase Mixing Energy q1->a1_yes Yes a1_no Is the solution too viscous? q1->a1_no No a2_yes Reduce Excipient Conc. to Minimum Effective Level Re-evaluate Other Excipients a1_no->a2_yes Yes a2_no Are results inconsistent? a1_no->a2_no No a3_yes Increase Equilibration Time Confirm Saturation Filter Sample Before Analysis a2_no->a3_yes Yes a3_no Issue likely related to API stability or analytics a2_no->a3_no No

Caption: Decision tree for troubleshooting solubility issues.

References

Technical Support Center: Bis-ethoxydiglycol Succinate Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways and byproducts of bis-ethoxydiglycol succinate (B1194679).

Frequently Asked Questions (FAQs)

Q1: What is bis-ethoxydiglycol succinate and what are its primary applications?

This compound is an amphiphilic ester, meaning it has both water-attracting (hydrophilic) and oil-attracting (lipophilic) properties.[1] Its structure consists of a central succinic acid unit bonded to two ethoxydiglycol chains.[1] Due to its ability to enhance the solubility and stability of active ingredients, it is frequently used in cosmetics as a humectant, solvent, and skin conditioning agent, and in pharmaceuticals for drug delivery systems.[1][2][3][4]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound, like other esters, is hydrolysis.[5][6][7] This process involves the splitting of the ester bonds by water and can be catalyzed by acids or bases.[5][7] Additionally, thermal decomposition can occur at elevated temperatures.[1]

Q3: What are the expected byproducts of this compound hydrolysis?

The hydrolysis of this compound breaks the ester linkages, yielding succinic acid (or its corresponding salt) and ethoxydiglycol (also known as 2-(2-ethoxyethoxy)ethanol).

  • Acid-Catalyzed Hydrolysis: Produces succinic acid and ethoxydiglycol.[5][7]

  • Base-Catalyzed Hydrolysis (Saponification): Produces a succinate salt (e.g., sodium succinate if NaOH is used) and ethoxydiglycol.[6][7]

Q4: Under what conditions is this compound susceptible to degradation?

Susceptibility to degradation is highest under the following conditions:

  • Strongly Acidic or Basic pH: Both acids and bases act as catalysts, significantly accelerating the rate of hydrolysis.[7][8]

  • Elevated Temperatures: Higher temperatures provide the necessary energy for hydrolysis and thermal decomposition to occur.[1][5] Under inert conditions, thermal degradation begins around 200-208°C.[1]

  • Presence of Water: As a reactant in hydrolysis, the presence and excess of water can drive the reaction towards degradation.[5][6]

Degradation Pathways Overview

The degradation of this compound primarily occurs via hydrolysis, which can be catalyzed by either an acid or a base.

Caption: Primary hydrolytic degradation pathways for this compound.

Experimental Protocols

1. Acid-Catalyzed Hydrolysis Protocol

This protocol outlines a general procedure for studying the degradation of this compound under acidic conditions.

  • Objective: To determine the rate of hydrolysis and identify degradation products in an acidic environment.

  • Materials:

    • This compound

    • Dilute strong acid (e.g., 0.1 M to 1.0 M Hydrochloric Acid or Sulfuric Acid)[9]

    • pH meter

    • Reflux condenser and heating mantle[6]

    • HPLC or LC-MS/MS system for analysis

  • Procedure:

    • Prepare a solution of this compound in the chosen dilute acid. An excess of the aqueous acid solution is used to drive the reaction forward.[6]

    • Place the solution in a round-bottom flask connected to a reflux condenser.

    • Heat the mixture to a controlled temperature (e.g., 40-80°C) for a predetermined period.[9]

    • Withdraw aliquots at specific time intervals. Immediately neutralize the samples to quench the reaction.

    • Analyze the samples using a validated stability-indicating method (e.g., HPLC, LC-MS) to quantify the remaining this compound and the formation of succinic acid and ethoxydiglycol.[10]

2. Base-Catalyzed Hydrolysis (Saponification) Protocol

This protocol details a general method for studying degradation under basic conditions.

  • Objective: To evaluate the rate of saponification and identify the resulting byproducts.

  • Materials:

    • This compound

    • Dilute strong base (e.g., 0.1 M to 1.0 M Sodium Hydroxide)[9]

    • Titration equipment (burette, pH indicator) or HPLC/LC-MS system

    • Reflux condenser and heating mantle[6]

  • Procedure:

    • Dissolve a known quantity of this compound in a solution of the dilute base.

    • Heat the mixture under reflux at a controlled temperature (e.g., 40-80°C).[9]

    • Monitor the reaction progress over time. This can be done by:

      • Titration: Withdraw aliquots, cool them, and titrate the remaining base with a standardized acid to determine the extent of base consumption.[11]

      • Chromatography: Withdraw aliquots, neutralize them, and analyze via HPLC or LC-MS to measure the disappearance of the parent ester and the appearance of the products.[12]

    • Note that base-catalyzed hydrolysis is generally a one-way reaction, unlike the reversible acid-catalyzed process.[6]

Caption: General experimental workflow for a forced degradation study.

Quantitative Data Summary

Condition pH Temperature (°C) Rate Constant (k_h) (s⁻¹) Primary Byproducts Detected
Acidic Hydrolysis2.060User-determined valueSuccinic Acid, Ethoxydiglycol
Neutral Hydrolysis7.060User-determined valueSuccinic Acid, Ethoxydiglycol
Basic Hydrolysis12.060User-determined valueSuccinate Salt, Ethoxydiglycol

Table 1: Template for Summarizing Degradation Kinetics Data. The pseudo-first-order rate constant (k_h) is given by: k_h = k_A[H⁺] + k_N + k_B[OH⁻], where k_A, k_N, and k_B are the rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively.[8]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Inconsistent degradation rates between replicate experiments. 1. Inaccurate temperature or pH control. 2. Inconsistent reactant concentrations. 3. Contamination of reagents or glassware.1. Calibrate pH meter and thermometer. Ensure consistent heating across all samples. 2. Prepare fresh stock solutions and verify concentrations before each experiment. 3. Use high-purity reagents and thoroughly clean all glassware.
Degradation is much slower/faster than expected. 1. Incorrect pH of the reaction medium. 2. Temperature is too low/high. 3. Catalyst (acid/base) concentration is incorrect.1. Verify the pH of the solution before and during the experiment. 2. Adjust the temperature to an appropriate level for the desired reaction rate.[9] 3. Check calculations and preparation of the acidic or basic solution.
Poor separation of peaks in HPLC/LC-MS analysis. 1. The analytical method is not stability-indicating. 2. Co-elution of the parent compound with degradation products. 3. Inappropriate mobile phase, column, or gradient.1. Develop and validate a stability-indicating method according to ICH guidelines.[10] 2. Analyze standards of expected byproducts (succinic acid, ethoxydiglycol) to confirm retention times. 3. Optimize the chromatographic method (e.g., adjust mobile phase composition, change column chemistry, modify gradient elution).
Unexpected byproducts are detected. 1. Secondary degradation reactions are occurring. 2. Impurities in the starting material. 3. Oxidative degradation if not performed under an inert atmosphere.1. Use LC-MS/MS to identify the structure of the unknown peaks.[12] 2. Analyze the purity of the starting this compound. 3. Consider if oxidative stress (e.g., from exposure to air at high temperatures) is a factor. Conduct experiments under nitrogen if oxidation is suspected.

References

Improving the long-term stability of Bis-ethoxydiglycol succinate-based carriers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-ethoxydiglycol succinate-based drug delivery systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the long-term stability of these carriers.

Frequently Asked Questions (FAQs)

Q1: What is Bis-ethoxydiglycol succinate (B1194679) and why is it used as a carrier?

This compound is an amphiphilic ester, meaning it has both water-attracting (hydrophilic) and oil-attracting (lipophilic) properties.[1] Its structure consists of a succinic acid core linked to two ethoxydiglycol chains.[1] This structure makes it an effective solvent, humectant, and skin conditioning agent.[2][3] In drug delivery, it is valuable for its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs) and to act as an emulsifier in complex formulations.[1]

Q2: What are the primary degradation pathways for succinate-based polyester (B1180765) carriers?

The primary degradation pathway for polyester-based carriers like those derived from succinic acid is hydrolysis of the ester bonds.[4][5] This process is influenced by factors such as pH, temperature, and the presence of enzymes.[5][6] The degradation rate is typically lower in polymers with a higher degree of crystallinity.[5] Thermal decomposition occurs at much higher temperatures, generally between 420-430°C, indicating good thermal stability.[7]

Q3: What factors influence the stability of drug delivery carriers?

The stability of polymeric drug delivery systems is influenced by a combination of factors related to the polymer, the encapsulated drug, and environmental conditions.[8][9] Key factors include:

  • Polymer Characteristics: Molecular weight, crystallinity, and hydrophilicity affect degradation and drug release rates.[4][9][10]

  • Drug-Polymer Interactions: Strong interactions between the drug and polymer matrix can affect both stability and release kinetics.[9][11]

  • Environmental Conditions: Storage temperature, pH of the medium, and exposure to light can accelerate physical and chemical degradation.[6][[“]]

  • Formulation Parameters: Drug loading, particle size, and the presence of stabilizing excipients play a critical role.[13][14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the formulation and storage of this compound-based carriers.

Issue 1: My carrier formulation shows signs of aggregation and increased particle size over time.

This indicates physical instability, which can compromise the efficacy and safety of the drug delivery system.

Potential Causes & Solutions

  • Insufficient Surface Stabilization: The carrier surface may not be adequately stabilized, leading to particle agglomeration due to van der Waals forces.[14]

    • Solution: Optimize the concentration of stabilizers or surfactants.[14] Incorporating charged polymers or lipids can increase zeta potential and enhance electrostatic repulsion.[15]

  • Inappropriate Storage Temperature: Storing the formulation at a temperature close to the polymer's glass transition temperature can increase polymer chain mobility and lead to aggregation.

    • Solution: Store the formulation at a recommended temperature, typically refrigerated at 4°C, and away from light.[15] For long-term storage, lyophilization (freeze-drying) can be an effective strategy.[15]

  • High Particle Concentration: Overly concentrated formulations can increase the frequency of particle collisions, leading to aggregation.

    • Solution: Evaluate the effect of dilution on long-term stability. Determine the optimal concentration that balances stability and therapeutic requirements.

Illustrative Data: Effect of Storage Conditions on Physical Stability

Storage ConditionTime PointAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
4°C, Protected from Light Day 01550.12-28
Day 301580.13-27
Day 901620.15-26
25°C / 60% RH Day 01550.12-28
Day 302100.25-19
Day 90350 (Aggregation)0.45-12
40°C / 75% RH Day 01550.12-28
Day 30450 (Aggregation)0.60-8
Day 90>1000 (Precipitation)N/AN/A

RH = Relative Humidity. This is illustrative data.

Troubleshooting Workflow for Carrier Aggregation

start Observation: Carrier Aggregation check_storage Verify Storage Conditions (Temp, Light) start->check_storage improper_storage Improper Storage check_storage->improper_storage adjust_storage Action: Store at 4°C Protect from light improper_storage->adjust_storage Yes check_stabilizer Review Stabilizer Concentration improper_storage->check_stabilizer No re_evaluate Re-evaluate Stability adjust_storage->re_evaluate insufficient_stabilizer Insufficient Stabilizer? check_stabilizer->insufficient_stabilizer optimize_stabilizer Action: Increase stabilizer conc. Add co-stabilizer insufficient_stabilizer->optimize_stabilizer Yes check_concentration Assess Carrier Concentration insufficient_stabilizer->check_concentration No optimize_stabilizer->re_evaluate high_concentration Too Concentrated? check_concentration->high_concentration high_concentration->re_evaluate No dilute Action: Dilute formulation high_concentration->dilute Yes dilute->re_evaluate

Caption: A logical workflow for troubleshooting carrier aggregation.

Issue 2: I am observing a high initial "burst release" of the encapsulated drug.

A high burst release is often caused by the rapid diffusion of drug adsorbed to the carrier surface rather than being properly encapsulated.[11]

Potential Causes & Solutions

  • Surface-Adsorbed Drug: A significant amount of the drug may be weakly bound to the outside of the carrier.

    • Solution: Implement a thorough purification step after drug loading. Techniques like dialysis or size exclusion chromatography (SEC) can effectively remove unencapsulated and surface-adsorbed drugs.[15][16]

  • High Drug Loading Near the Surface: The drug may be concentrated near the carrier's surface, creating a steep concentration gradient.[11]

    • Solution: Optimize the drug loading method. For equilibrium swelling methods, allow sufficient time for the drug to diffuse uniformly throughout the carrier matrix.[11]

  • Porous or Permeable Carrier Matrix: The carrier matrix may be too permeable or swell rapidly, allowing for quick drug release.[11][15]

    • Solution: Modify the carrier matrix. Consider strategies to increase the polymer's crystallinity or introduce crosslinking to reduce matrix permeability and swelling.[6][15][17]

Proposed Hydrolytic Degradation Pathway of the Carrier

Carrier This compound Carrier (Polymer Matrix) Hydrolysis Hydrolysis of Ester Bonds Carrier->Hydrolysis H2O H₂O (Moisture) pH, Temp H2O->Hydrolysis Products Degradation Products: - Succinic Acid - Ethoxydiglycol Hydrolysis->Products pH_Drift pH Decrease (due to Succinic Acid) Products->pH_Drift Drug_Release Accelerated Drug Release Products->Drug_Release

Caption: Proposed hydrolytic degradation of the succinate ester backbone.

Issue 3: How can I detect and quantify chemical degradation of the carrier and subsequent drug leakage?

Detecting chemical degradation and drug leakage requires analytical techniques that can separate the intact carrier from its degradation products and the free drug.

Recommended Analytical Methods

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method for quantifying the amount of free drug that has leaked from the carrier.[18] It can also be used to detect soluble degradation products.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size.[16] It can be used to separate intact carriers from the smaller, free drug molecules and polymer degradation fragments.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about molecular structure and can be used to identify and quantify chemical changes in the polymer backbone over time.[18]

Illustrative Data: Drug Leakage at Different Temperatures by HPLC

Storage TemperatureTime PointEncapsulation Efficiency (%)Cumulative Drug Leakage (%)
4°C Day 095.20.0
Day 3094.50.7
Day 9093.12.2
25°C Day 095.20.0
Day 3088.76.8
Day 9079.416.6

This is illustrative data.

Experimental Protocols

Protocol 1: Assessing Physical Stability using Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the carrier formulation in an appropriate filtered buffer (e.g., PBS) to an optimal concentration for DLS analysis, ensuring you are within the instrument's linear range.

  • Instrument Setup: Set the instrument parameters, including the dispersant viscosity and refractive index, and allow the instrument to equilibrate to the desired temperature (e.g., 25°C).

  • Measurement: Place the cuvette in the instrument and allow it to thermally equilibrate for at least 120 seconds. Perform at least three replicate measurements per sample.

  • Data Analysis: Analyze the correlation function to obtain the average particle size (Z-average), polydispersity index (PDI), and size distribution.

  • Long-Term Monitoring: Repeat the measurement at regular intervals (e.g., Day 0, 7, 30, 90) for samples stored under different conditions (e.g., 4°C, 25°C, 40°C) to monitor changes over time.

Protocol 2: Quantifying Drug Leakage using HPLC

  • Sample Separation: Separate the free drug from the drug-loaded carriers. Use a centrifugal ultrafiltration device with a molecular weight cutoff (MWCO) that retains the carrier but allows the free drug to pass through.

    • Place a known volume of the formulation into the filter device.

    • Centrifuge according to the manufacturer's instructions.

    • Collect the filtrate, which contains the free (leaked) drug.

  • Standard Curve Preparation: Prepare a series of standard solutions of the free drug in the same buffer as the formulation at known concentrations.

  • HPLC Analysis:

    • Inject the collected filtrate and the standard solutions into the HPLC system.

    • Use a validated method (appropriate column, mobile phase, flow rate, and detector wavelength) to separate and detect the drug.

  • Quantification: Create a standard curve by plotting the peak area against the concentration of the standard solutions. Use the equation from the linear regression of the standard curve to calculate the concentration of the drug in the filtrate.

  • Calculate Leakage: Express the amount of leaked drug as a percentage of the total initial drug loaded into the carriers.

General Workflow for Stability Assessment

cluster_0 Time Zero (T=0) Analysis cluster_1 Stability Study Setup cluster_2 Time Point Analysis cluster_3 Data Analysis & Conclusion T0_Analysis Characterize Initial Formulation: - Particle Size & PDI (DLS) - Drug Loading (HPLC) - Encapsulation Efficiency Storage Store aliquots under different conditions: - 4°C (Recommended) - 25°C/60%RH (Ambient) - 40°C/75%RH (Accelerated) T0_Analysis->Storage Time_Points At each time point (e.g., 1, 3, 6 months) pull samples and analyze: Storage->Time_Points Physical Physical Stability: - Visual Inspection - Size & PDI (DLS) Time_Points->Physical Chemical Chemical Stability: - Drug Leakage (HPLC) - Polymer Degradation (SEC/NMR) Time_Points->Chemical Analysis Compare results to T=0. Plot degradation/leakage kinetics. Determine shelf-life. Physical->Analysis Chemical->Analysis

Caption: High-level experimental workflow for a typical stability study.

References

Troubleshooting viscosity changes in Bis-ethoxydiglycol succinate gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bis-ethoxydiglycol succinate-based gel formulations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Bis-ethoxydiglycol succinate (B1194679) and what are its functions in a gel?

Q2: My gel's viscosity has significantly decreased after formulation. What are the common causes?

A sudden or gradual decrease in viscosity, often described as the gel becoming watery, can stem from several factors:

  • pH Shift: The succinate groups in the polymer are pH-sensitive. A shift outside the optimal pH range can cause the polymer network to collapse, reducing viscosity.[6][7][8]

  • Temperature Increase: For many polymer gels, an increase in temperature disrupts the polymer network, leading to lower viscosity.[9][10] This is a critical factor to control during both manufacturing and storage.[11][12]

  • Incompatible Ingredients: The addition of certain active ingredients, essential oils, or a high concentration of electrolytes (salts) can interfere with the polymer network responsible for the gel structure.[13][14]

  • Shear Degradation: Excessive or prolonged high-shear mixing can physically break down the polymer chains, permanently reducing the gel's viscosity.

  • Incorrect Polymer Concentration: An error in calculation or weighing leading to a lower-than-intended polymer concentration will result in a less viscous gel.

Q3: Why has my gel become lumpy or formed clumps?

The formation of gelatinous clumps in the product is typically a sign of improper polymer hydration or dispersion.[13] This can happen if the polymer is added too quickly to the solvent, or if the mixing is inadequate, preventing individual polymer particles from fully hydrating before they agglomerate. An incorrect pH during the hydration phase can also hinder the gelling process.[13]

Q4: I observed an unexpected increase in viscosity. What could be the reason?

While less common than viscosity loss, an unintended increase can occur. Potential causes include:

  • Solvent Evaporation: Improperly sealed containers can lead to solvent loss, thereby increasing the relative concentration of the polymer and thickening the gel.

  • Polymer Aggregation: In certain solvent conditions, described as "poor solvents," polymer chains may prefer to interact with each other rather than the solvent, leading to the formation of aggregates and an increase in viscosity, particularly at higher concentrations.[15]

  • Temperature Decrease: Some polymer systems exhibit an inverse relationship with temperature, where viscosity increases as the temperature drops.[16]

Q5: How critical is pH for maintaining the viscosity of a succinate-based gel?

The pH is extremely critical. The succinate functional group contains carboxylic acid moieties that can be ionized (deprotonated) or neutral (protonated) depending on the pH of the medium.[6][17] This ionization state dictates the degree of electrostatic repulsion between polymer chains.[18][19] Changes in pH alter these forces, causing the polymer to swell or collapse, which directly and significantly impacts the gel's viscosity and stability.[7][8]

Section 2: Troubleshooting Guides

Factors Influencing Gel Viscosity

The following table summarizes the key factors that can alter the viscosity of your this compound gel formulation.

FactorTypical Effect on ViscosityPotential MechanismKey Considerations for Researchers
Temperature Decrease with increasing temperatureIncreased kinetic energy disrupts the 3D polymer network structure, reducing internal friction.[9]Monitor and control temperature during manufacturing and stability testing. Some systems can undergo irreversible changes with heat exposure.[10][20]
pH Highly variable; optimal range existsAlters the ionization of succinate's carboxylic acid groups, affecting electrostatic repulsion, hydrogen bonding, and polymer chain conformation (swelling/collapse).[7][8]Precisely measure and buffer the pH of the formulation. Small deviations can lead to large viscosity changes.[14]
Polymer Concentration Increase with higher concentrationGreater frequency of polymer chain entanglement and intermolecular interactions creates a more robust network.[9]Accurate weighing and complete solubilization of the polymer are essential for batch-to-batch consistency.
Shear Rate Decrease with increasing shear rateMost cosmetic gels are shear-thinning (non-Newtonian). The alignment of polymer chains under stress reduces flow resistance.[10][12]Use controlled and consistent mixing speeds. Evaluate viscosity under shear conditions that mimic product application.
Additives (e.g., Salts, Actives) Typically DecreaseElectrolytes can shield the charges on polymer chains, reducing repulsion and causing the network to contract. Some active ingredients can disrupt the polymer-solvent interactions.[13][19]Evaluate the compatibility of all new ingredients with the gel base. A pre-mix of oils with a solubilizer may be necessary.[13]
Solvent Quality Variable"Good" solvents promote polymer-solvent interactions and chain extension. "Poor" solvents promote polymer-polymer interactions, which can lead to aggregation and higher viscosity in concentrated systems.[15][21]The choice of co-solvents can significantly impact the final viscosity. The interaction between the polymer and the solvent system is fundamental.[18]
Visual Troubleshooting Workflow

This diagram provides a logical path to diagnose and resolve common viscosity issues encountered during your experiments.

Troubleshooting_Workflow cluster_problem Observed Problem cluster_diagnosis Diagnosis Path cluster_causes_low Potential Causes (Low Viscosity) cluster_causes_high Potential Causes (High Viscosity) cluster_causes_inconsistent Potential Causes (Inconsistent) cluster_actions Recommended Actions start Viscosity Anomaly low_visc Viscosity Too Low start->low_visc high_visc Viscosity Too High start->high_visc inconsistent_visc Inconsistent / Lumpy start->inconsistent_visc cause_temp High Temperature low_visc->cause_temp cause_ph_low Incorrect pH low_visc->cause_ph_low cause_shear Shear Degradation low_visc->cause_shear cause_additive Incompatible Additive low_visc->cause_additive cause_conc_low Low Polymer Conc. low_visc->cause_conc_low cause_evap Solvent Evaporation high_visc->cause_evap cause_conc_high High Polymer Conc. high_visc->cause_conc_high cause_agg Aggregation high_visc->cause_agg cause_hydration Improper Hydration inconsistent_visc->cause_hydration cause_mixing Poor Mixing inconsistent_visc->cause_mixing action_protocol1 Run Protocol 1: Temp. Stability Test cause_temp->action_protocol1 action_protocol2 Run Protocol 2: pH Effect Analysis cause_ph_low->action_protocol2 action_review Review Formulation & Process Parameters cause_shear->action_review cause_additive->action_review cause_conc_low->action_review cause_evap->action_review cause_conc_high->action_review action_protocol3 Run Protocol 3: Viscosity Measurement cause_agg->action_protocol3 cause_hydration->action_review cause_mixing->action_review

Caption: A troubleshooting workflow for diagnosing viscosity changes in gels.

Interrelationships of Factors Affecting Viscosity

The viscosity of a polymer gel is not determined by a single factor but by a complex interplay of various physical and chemical parameters.

Viscosity_Factors viscosity Macroscopic Gel Viscosity temp Temperature mech_energy Kinetic Energy & Network Disruption temp->mech_energy ph pH mech_ionization Carboxylate Ionization ph->mech_ionization conc Polymer Concentration mech_entanglement Chain Entanglement conc->mech_entanglement solvent Solvent Quality mech_interaction Polymer-Solvent Interactions solvent->mech_interaction additives Additives (Salts, Actives) mech_shielding Charge Shielding additives->mech_shielding mech_energy->viscosity mech_conformation Chain Conformation (Swelling/Collapse) mech_ionization->mech_conformation mech_conformation->viscosity mech_entanglement->viscosity mech_interaction->mech_conformation mech_shielding->mech_conformation

Caption: Interrelationship of factors influencing gel viscosity.

Section 3: Experimental Protocols

Protocol 1: Standard Viscosity Measurement using a Rotational Rheometer

Objective: To obtain a quantitative and reproducible measurement of the gel's viscosity and characterize its flow behavior (e.g., shear-thinning).

Equipment & Materials:

  • Rotational rheometer with temperature control (e.g., Peltier plate).

  • Appropriate measuring geometry (e.g., cone-plate or parallel-plate). Crosshatched plates are recommended to prevent slippage.

  • This compound gel sample.

  • Spatula.

Methodology:

  • Setup: Turn on the rheometer and the temperature control unit. Set the desired measurement temperature (e.g., 25°C).

  • Geometry Zeroing: Install the chosen geometry and perform a zero-gap procedure as per the instrument's instructions.

  • Sample Loading: Carefully place an adequate amount of the gel sample onto the lower plate. Avoid introducing air bubbles.

  • Gap Setting: Lower the upper geometry to the measurement gap (e.g., 1 mm). A small bulge of sample should be visible around the edge of the geometry. Carefully trim any excess material.

  • Equilibration: Allow the sample to rest and thermally equilibrate for at least 5 minutes. Ensure adequate normal force control is applied to the sample.

  • Measurement (Flow Curve): Perform a shear rate sweep.

    • Set the shear rate to range from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹).

    • Record the viscosity (Pa·s) and shear stress (Pa) as a function of the shear rate.

  • Data Analysis: Plot viscosity versus shear rate on a logarithmic scale. For a shear-thinning gel, the viscosity will decrease as the shear rate increases.[22]

Protocol 2: Investigating the Effect of pH on Gel Viscosity

Objective: To determine the optimal pH range for gel formation and stability and to quantify how pH deviations affect viscosity.

Equipment & Materials:

  • This compound gel base (un-neutralized, if possible).

  • Acidic solution (e.g., 10% w/w citric acid solution).

  • Basic solution (e.g., 10% w/w sodium hydroxide (B78521) solution).

  • pH meter.

  • Analytical balance and beakers.

  • Rotational rheometer.

Methodology:

  • Sample Preparation: Prepare several identical samples (e.g., 50 g each) of the gel base.

  • pH Adjustment:

    • Measure the initial pH of the first sample.

    • To the subsequent samples, add dropwise the acidic or basic solution while mixing gently to achieve a range of target pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).

    • Allow each sample to equilibrate for at least 30 minutes after the final pH adjustment.

  • Viscosity Measurement: For each pH-adjusted sample, measure the viscosity using the procedure outlined in Protocol 1 . A single-point viscosity measurement at a consistent shear rate (e.g., 10 s⁻¹) can be used for comparison.

  • Data Analysis: Plot the measured viscosity as a function of pH. This will reveal the pH at which viscosity is maximal and how sensitive the gel is to changes in acidity or alkalinity.

Protocol 3: Assessing Temperature Stability of the Gel

Objective: To evaluate the effect of temperature cycling on the gel's viscosity and determine if changes are reversible.

Equipment & Materials:

  • Rotational rheometer with a programmable temperature controller.

  • Gel sample.

Methodology:

  • Initial Measurement: Load the sample and measure the viscosity at a standard temperature (e.g., 25°C) using the procedure in Protocol 1 .

  • Heating Ramp: Program the rheometer to slowly increase the temperature to an elevated value (e.g., 40°C or 50°C) at a controlled rate (e.g., 2°C/minute). Continuously measure viscosity at a constant low shear rate during the ramp.

  • Hold at High Temperature: Hold the sample at the elevated temperature for a set period (e.g., 30 minutes) and record the viscosity.

  • Cooling Ramp: Program the rheometer to cool the sample back down to the initial temperature (25°C) at the same rate. Continue to measure viscosity.

  • Final Measurement: Once the sample has returned to 25°C and equilibrated, repeat the full viscosity measurement from step 1.

  • Data Analysis: Compare the initial and final viscosity curves at 25°C. If they are identical, the viscosity changes due to temperature are reversible. If the final viscosity is lower, the gel may have undergone irreversible structural degradation.[23] Plot viscosity as a function of temperature for the heating and cooling ramps to visualize the temperature dependency.

References

Impact of pH on the stability and performance of Bis-ethoxydiglycol succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-ethoxydiglycol succinate (B1194679). The information focuses on the impact of pH on the stability and performance of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Bis-ethoxydiglycol succinate and what are its primary functions?

This compound is a diester of succinic acid and ethoxydiglycol. It is primarily used in cosmetic and pharmaceutical formulations as a humectant, solvent, and skin-conditioning agent.[1][2][3] Its amphiphilic nature allows it to act as an effective solubilizer and stabilizer in emulsions.

Q2: What is the primary cause of this compound instability in aqueous solutions?

The primary cause of instability for this compound in aqueous solutions is hydrolysis of its ester linkages. This reaction is significantly influenced by the pH of the solution, leading to the breakdown of the molecule into succinic acid and ethoxydiglycol.

Q3: How does pH affect the stability of this compound?

The stability of this compound is highly dependent on pH. The ester bonds are susceptible to both acid-catalyzed and base-catalyzed hydrolysis.

  • Acidic Conditions (pH < 4): The rate of hydrolysis is increased due to the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Neutral Conditions (pH 4-6): The compound exhibits its maximum stability in this range.

  • Alkaline Conditions (pH > 6): The rate of hydrolysis, also known as saponification, increases significantly due to the presence of hydroxide (B78521) ions (OH-), which are strong nucleophiles that readily attack the carbonyl carbon of the ester.

Q4: What are the visible signs of this compound degradation in a formulation?

Degradation of this compound can lead to several observable changes in a formulation, including:

  • A decrease in the pH of the formulation over time due to the formation of succinic acid.

  • Changes in viscosity or texture.

  • Phase separation or instability of an emulsion.

  • A decrease in the efficacy of the active ingredient if this compound was used as a solubilizer or penetration enhancer.

Q5: What is the optimal pH range for formulating with this compound?

To ensure maximum stability and performance, it is recommended to formulate with this compound in the pH range of 4.0 to 6.0.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Decreased pH of the formulation over time. Hydrolysis of this compound leading to the formation of succinic acid.Buffer the formulation to maintain a pH between 4.0 and 6.0. Consider using a citrate (B86180) or phosphate (B84403) buffer system.
Phase separation or emulsion instability. Degradation of this compound, reducing its effectiveness as a stabilizer. The change in pH due to hydrolysis can also affect other formulation components.Ensure the formulation pH is within the stable range (4.0-6.0). Evaluate the compatibility of all excipients at the target pH. It may be necessary to add a co-emulsifier.
Changes in viscosity (thinning or thickening). Alteration of the formulation's ionic strength and component interactions due to the formation of succinic acid and ethoxydiglycol.Monitor and control the pH of the formulation. The choice of thickening agent should be compatible with the expected ionic strength and pH of the final product.
Reduced solubility or precipitation of active ingredients. This compound, acting as a solubilizer, has degraded.Confirm the pH stability of your formulation. If pH adjustment is not sufficient, consider increasing the initial concentration of this compound (if appropriate) or adding a co-solvent.

Data Presentation

pH Relative Rate of Hydrolysis (k) Expected Stability
2.0~10Low
3.0~1Moderate
4.0~0.1High
5.0~0.01Very High
6.0~0.1High
7.0~1Moderate
8.0~10Low
9.0~100Very Low

Note: These are generalized relative rates and actual rates for this compound may vary depending on the specific formulation matrix, temperature, and presence of other catalytic species.

Experimental Protocols

Protocol for Assessing the pH Stability of this compound (Forced Degradation Study)

This protocol outlines a forced degradation study to evaluate the stability of this compound at different pH values.[4][5][6][7]

1. Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at various pH levels.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate buffer solutions (pH 4.0, 5.0, 6.0, 7.0)

  • Citrate buffer solutions (pH 2.0, 3.0)

  • Borate buffer solutions (pH 8.0, 9.0)

  • High-purity water

  • HPLC grade acetonitrile (B52724)

  • Succinic acid standard

  • Ethoxydiglycol standard

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with a UV detector

  • Analytical balance

3. Preparation of Solutions:

  • Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Buffer Solutions: Prepare buffer solutions for each desired pH level.

  • Standard Solutions: Prepare a series of standard solutions of succinic acid and ethoxydiglycol in the mobile phase for HPLC calibration.

4. Experimental Procedure:

  • For each pH to be tested, pipette a known volume of the this compound stock solution into a volumetric flask.

  • Add the corresponding buffer solution to the flask and dilute to the final volume to achieve the desired starting concentration of this compound (e.g., 100 µg/mL).

  • Prepare a control sample at pH 5.0.

  • Incubate all solutions at a controlled temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Immediately quench the reaction if necessary (e.g., by neutralizing the acidic or basic samples).

  • Analyze the samples by HPLC.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 5 mM H₃PO₄ at pH 2.1) and acetonitrile.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 210 nm for succinic acid.[8][9] this compound and ethoxydiglycol may have weak or no chromophores, so alternative detection methods like Refractive Index (RI) or Mass Spectrometry (MS) may be necessary for their direct quantification.

  • Injection Volume: 20 µL.

6. Data Analysis:

  • Create a calibration curve for succinic acid.

  • Quantify the concentration of succinic acid formed in each sample at each time point.

  • Calculate the percentage of this compound degraded over time at each pH.

  • Plot the percentage of degradation versus time for each pH to determine the degradation kinetics.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Hydrolysis Products Bis-ethoxydiglycol\nsuccinate Bis-ethoxydiglycol succinate Succinic_Acid Succinic Acid Bis-ethoxydiglycol\nsuccinate->Succinic_Acid Hydrolysis Ethoxydiglycol 2 x Ethoxydiglycol Bis-ethoxydiglycol\nsuccinate->Ethoxydiglycol Hydrolysis H2O H2O H2O->Bis-ethoxydiglycol\nsuccinate Acidic_pH Acidic pH (H+) Acidic_pH->Bis-ethoxydiglycol\nsuccinate Catalyzes Alkaline_pH Alkaline pH (OH-) Alkaline_pH->Bis-ethoxydiglycol\nsuccinate Catalyzes Troubleshooting_Workflow Start Instability Observed (e.g., phase separation, pH drop) Check_pH Measure Formulation pH Start->Check_pH pH_in_range Is pH between 4.0 and 6.0? Check_pH->pH_in_range Adjust_pH Adjust pH with Buffer pH_in_range->Adjust_pH No Check_Excipients Investigate Excipient Compatibility pH_in_range->Check_Excipients Yes Re_evaluate Re-evaluate Stability Adjust_pH->Re_evaluate Reformulate Consider Reformulation (e.g., add co-emulsifier) Check_Excipients->Reformulate Reformulate->Re_evaluate

References

Technical Support Center: Scaling Up Bis-ethoxydiglycol Succinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis and scale-up of Bis-ethoxydiglycol succinate (B1194679). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Bis-ethoxydiglycol succinate in a question-and-answer format, providing potential causes and actionable solutions.

Issue Potential Causes Solutions
Low Product Yield 1. Incomplete Reaction: The esterification reaction is reversible and may not have reached completion.[1][2] 2. Water Inhibition: Presence of water in reactants or solvent drives the equilibrium backward, hindering ester formation.[1] 3. Suboptimal Reactant Ratio: An incorrect molar ratio of succinic acid to ethoxydiglycol can limit the conversion.[2] 4. Catalyst Inactivity: The acid catalyst may be old, deactivated, or used in insufficient quantity.[1] 5. Product Loss During Workup: Significant product may be lost during extraction, washing, or purification steps.1. Increase Reaction Time & Temperature: Monitor the reaction progress using techniques like TLC or GC to determine the optimal duration. Heating to reflux is common for esterification.[3] 2. Efficient Water Removal: Use a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene) to continuously remove water as it forms.[1] Ensure all glassware is dry and use anhydrous reactants if possible. 3. Optimize Molar Ratio: Employ an excess of ethoxydiglycol (e.g., 2.2-2.5 equivalents) to shift the equilibrium towards the product. 4. Catalyst Management: Use a fresh, active catalyst at an appropriate loading (e.g., 1-5 mol% for homogeneous catalysts). Consider using a heterogeneous catalyst for easier removal. 5. Careful Workup: Ensure complete phase separation during extractions and minimize transfers between vessels.
Product Discoloration (Yellow/Brown) 1. High Reaction Temperature: Excessive heat can lead to the degradation of reactants or products, causing charring.[1] 2. Catalyst-Induced Side Reactions: Strong acid catalysts can sometimes promote side reactions at elevated temperatures. 3. Impure Reactants: Impurities in the starting materials can discolor during the reaction.1. Control Reaction Temperature: Maintain the reaction at the minimum temperature required for a reasonable reaction rate. Utilize a heating mantle and temperature controller for precise control.[3] 2. Choose a Milder Catalyst: Consider using a milder catalyst like p-toluenesulfonic acid (p-TSA) or a solid acid catalyst. 3. Use High-Purity Reactants: Ensure the succinic acid and ethoxydiglycol are of high purity before starting the synthesis.
Formation of Monoester Byproduct 1. Insufficient Ethoxydiglycol: A molar ratio close to 1:1 will result in a significant amount of the mono-esterified product.[1] 2. Short Reaction Time: The reaction may not have had enough time for the second esterification to occur.1. Increase Ethoxydiglycol Excess: A larger excess of the alcohol will favor the formation of the diester.[1] 2. Extend Reaction Time: Monitor the reaction until the monoester spot on a TLC plate is minimized or absent.
Difficult Purification 1. Emulsion Formation during Extraction: The amphiphilic nature of the product and byproducts can lead to stable emulsions. 2. Similar Boiling Points of Product and Impurities: Makes separation by distillation challenging. 3. Catalyst Removal Issues: Homogeneous acid catalysts can be difficult to remove completely.1. Break Emulsions: Add brine (saturated NaCl solution) during the workup to help break emulsions. Centrifugation can also be effective on a smaller scale. 2. Utilize Vacuum Distillation: Purify the crude product by vacuum distillation to separate it from less volatile impurities. Column chromatography can be used for smaller scales. 3. Neutralize and Wash: Thoroughly wash the organic phase with a base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst, followed by washing with water and brine. The use of a solid acid catalyst can simplify this step as it can be filtered off.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for scaling up this compound synthesis?

A1: The choice of catalyst depends on the scale and specific process requirements. For laboratory and pilot scales, homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are effective due to their high activity.[1] However, for larger industrial scales, heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) are often preferred. They offer the advantage of easy separation from the reaction mixture by filtration, which simplifies the workup process and allows for catalyst recycling, reducing waste and cost.

Q2: How critical is the removal of water during the reaction, and what is the best method for it at scale?

A2: Water removal is critical as esterification is a reversible reaction, and the presence of water will drive the equilibrium back towards the reactants, thus lowering the yield.[1][2] For laboratory and pilot-scale synthesis, azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) is a common and effective method.[1] For industrial-scale production, continuous methods like pervaporation, which uses a membrane to selectively remove water, can be more efficient and energy-saving.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Key safety considerations include:

  • Thermal Runaway: Esterification reactions are typically exothermic.[3] When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. It is crucial to have adequate cooling capacity and to control the rate of reaction, for instance, by controlling the feed rate of one of the reactants.

  • Flammable Solvents: If using a solvent like toluene for azeotropic water removal, appropriate measures for handling flammable liquids at scale must be in place, including proper ventilation, grounding of equipment to prevent static discharge, and use of explosion-proof equipment.

  • Corrosive Materials: Strong acid catalysts like sulfuric acid are corrosive. Appropriate personal protective equipment (PPE) should be worn, and corrosion-resistant reactors (e.g., glass-lined) should be used.

Q4: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A4: For monitoring the reaction progress, Thin-Layer Chromatography (TLC) is a quick and simple method to qualitatively observe the consumption of starting materials and the formation of the product. Gas Chromatography (GC) can provide more quantitative data on the conversion. For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structure of the final product.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis using a Dean-Stark apparatus for water removal.

Materials:

  • Succinic acid (1.0 equivalent)

  • Diethylene glycol monoethyl ether (Ethoxydiglycol) (2.2 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 equivalents)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add succinic acid, ethoxydiglycol, p-TSA, and toluene.

  • Assemble the Dean-Stark apparatus and reflux condenser on the flask.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, or until TLC/GC analysis indicates the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Succinic Acid + Ethoxydiglycol + p-TSA + Toluene reaction Reflux with Dean-Stark Trap reactants->reaction cooling Cool to Room Temperature reaction->cooling wash1 Wash with NaHCO3 cooling->wash1 wash2 Wash with Water wash1->wash2 wash3 Wash with Brine wash2->wash3 drying Dry over MgSO4 wash3->drying concentration Solvent Removal (Rotovap) drying->concentration distillation Vacuum Distillation concentration->distillation product Pure this compound distillation->product G cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Investigate Other Causes start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains complete Reaction is Complete check_reaction->complete No starting material increase_time Increase Reaction Time/Temp incomplete->increase_time check_catalyst Check Catalyst Activity incomplete->check_catalyst check_water Ensure Efficient Water Removal incomplete->check_water workup_loss Review Workup Procedure (e.g., extractions, transfers) complete->workup_loss reactant_ratio Verify Reactant Molar Ratio complete->reactant_ratio

References

Technical Support Center: Mitigating Skin Irritation in Bis-ethoxydiglycol Succinate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential for skin irritation when formulating with Bis-ethoxydiglycol succinate (B1194679). All data presented is illustrative, and protocols are intended for research and development purposes.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and testing of products containing Bis-ethoxydiglycol succinate.

Problem: Unexpected Skin Irritation Observed in Preliminary In Vitro Screening

If your formulation containing this compound exhibits signs of irritation in in vitro models, such as reduced cell viability in Reconstructed Human Epidermis (RhE) tests or an increase in inflammatory markers, consider the following troubleshooting steps:

Possible Cause Recommended Action Expected Outcome
High Concentration of this compound Titrate the concentration of this compound downwards in your formulation. Evaluate a range of concentrations to determine the optimal balance between its function as a humectant, solvent, and skin-conditioning agent and its irritation potential.Identification of a concentration of this compound that provides the intended formulation benefits without inducing significant cytotoxicity or inflammatory responses.
Formulation pH The pH of a formulation can influence the irritation potential of individual ingredients. Measure and adjust the pH of your formulation to be closer to the skin's natural pH (around 5.5).[1][2]A formulation with a pH closer to the skin's natural acidic mantle is generally better tolerated and may exhibit reduced irritation potential.
Presence of Other Irritating Ingredients Review all ingredients in your formulation for their known irritation potential. Consider replacing or reducing the concentration of other potential irritants, such as certain surfactants, preservatives, or fragrances.[3][4]A simplified formulation with fewer potential irritants can help isolate the contribution of this compound to the observed irritation and lead to a milder overall product.
Lack of Soothing or Anti-Inflammatory Ingredients Incorporate well-known anti-inflammatory and soothing agents into your formulation. Examples include bisabolol, allantoin, niacinamide, and certain botanical extracts like chamomile or licorice root.The addition of these ingredients can help to mitigate the inflammatory response potentially induced by the formulation, resulting in lower irritation scores.
Disrupted Skin Barrier Function Enhance the formulation with ingredients that support and repair the skin barrier, such as ceramides (B1148491) and emollients.[1] Emollients can fill the spaces between skin cells, creating a smoother surface and a protective film to trap moisture.A more robust skin barrier is less susceptible to irritation from external factors, including cosmetic ingredients.

II. Frequently Asked Questions (FAQs)

1. What is the known skin irritation potential of this compound?

This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals as causing skin irritation (H315) and serious eye irritation (H319).[5] This indicates that the neat substance has the potential to cause reversible inflammatory effects on the skin. The irritation potential in a finished formulation is dependent on its concentration and the overall composition of the product.

2. What are the primary functions of this compound in a formulation?

This compound is a multifunctional ingredient used in cosmetics and personal care products as a:

  • Humectant: It helps to attract and retain moisture in the skin.[6][7]

  • Solvent: It can dissolve other substances in the formulation.[6][7]

  • Skin Conditioning Agent: It helps to maintain the skin in good condition.[6][7]

3. What in vitro methods are recommended for assessing the skin irritation potential of a this compound formulation?

Standardized in vitro methods are essential for predicting skin irritation. The following are recommended:

  • Reconstructed Human Epidermis (RhE) Test (OECD TG 439): This is a validated, non-animal test method that uses a three-dimensional model of the human epidermis to assess skin irritation potential. The test measures cell viability after topical application of the test material. A significant reduction in viability indicates irritation potential.

  • MTT Assay: This colorimetric assay is commonly used in conjunction with the RhE test to quantify cell viability.

  • Inflammatory Marker Release Assays (e.g., IL-1α ELISA): Measuring the release of pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α) from the RhE tissue can provide a more sensitive endpoint for irritation, as inflammation can occur even without significant cell death.

4. How can I quantitatively assess the irritation potential of my this compound formulation?

Quantitative assessment involves measuring specific endpoints in the in vitro tests mentioned above. The table below provides a hypothetical example of how to present such data.

Table 1: Hypothetical In Vitro Irritation Data for this compound Formulations

Formulation IDThis compound (%)Mean Cell Viability (%) (RhE Test)IL-1α Release (pg/mL)Irritation Classification
F158550Non-Irritant
F21060150Non-Irritant
F32045300Irritant
F4 (Optimized)10 (with 0.5% Bisabolol)7580Non-Irritant
Positive Control (5% SDS)N/A15500Irritant
Negative Control (PBS)N/A10020Non-Irritant

5. What is the Human Repeat Insult Patch Test (HRIPT) and when should it be considered?

The HRIPT is a clinical study conducted on human volunteers to assess the potential of a product to cause skin irritation and sensitization (allergic contact dermatitis). It involves repeated application of the test material to the same patch of skin over several weeks. While in vitro methods are excellent for initial screening, an HRIPT can provide confirmatory data on the irritation and sensitization potential of a final formulation in a real-world setting. It should be considered for products intended for sensitive skin or when there is a need to substantiate a "hypoallergenic" or "non-irritating" claim.

III. Experimental Protocols

A. Reconstructed Human Epidermis (RhE) Test for Skin Irritation (Based on OECD TG 439)

1. Objective: To assess the skin irritation potential of a this compound formulation by measuring its effect on the cell viability of a reconstructed human epidermis model.

2. Materials:

  • Reconstructed Human Epidermis (RhE) tissue kits (e.g., EpiDerm™, EpiSkin™)

  • Assay medium provided with the kit

  • Phosphate-Buffered Saline (PBS)

  • Test formulation(s)

  • Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution

  • Negative Control: PBS

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol (B130326)

  • Multi-well plates (6-well and 96-well)

  • Sterile pipette tips and tubes

  • Incubator (37°C, 5% CO₂)

  • Spectrophotometer (plate reader)

3. Methodology:

  • Tissue Preparation: Upon receipt, handle the RhE tissues aseptically. Place each tissue in a well of a 6-well plate containing pre-warmed assay medium and pre-incubate for at least 1 hour at 37°C and 5% CO₂.

  • Formulation Application: Apply a precise amount of the test formulation (typically 25-50 µL for liquids) topically to the surface of the tissue. Apply the negative and positive controls to separate tissues.

  • Incubation: Incubate the tissues with the test materials for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.

  • Rinsing: Following incubation, thoroughly rinse the test materials from the tissue surface with PBS.

  • Post-Incubation: Transfer the tissues to a fresh 6-well plate containing assay medium and incubate for a further 24-42 hours.

  • MTT Assay:

    • Transfer each tissue to a well of a 24-well plate containing MTT solution (1 mg/mL).

    • Incubate for 3 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

    • Carefully remove the tissues from the MTT solution and place them in a tube or a 96-well plate.

    • Add isopropanol to each tissue to extract the formazan.

    • Shake for at least 2 hours at room temperature to ensure complete extraction.

  • Data Analysis:

    • Transfer the isopropanol extract to a 96-well plate.

    • Measure the optical density (OD) of the formazan solution using a spectrophotometer at a wavelength of 570 nm.

    • Calculate the percentage cell viability for each test formulation relative to the negative control: % Viability = (Mean OD of test formulation / Mean OD of negative control) x 100

    • Classification: A formulation is classified as an irritant if the mean cell viability is ≤ 50%.

B. Human Repeat Insult Patch Test (HRIPT)

1. Objective: To determine the irritation and sensitization potential of a this compound formulation after repeated application to the skin of human subjects.

2. Study Design: This protocol should be conducted by a qualified clinical research organization in accordance with ethical guidelines and regulations.

3. Subject Recruitment: A panel of healthy volunteers (typically 50-200) with various skin types is recruited. Subjects with known skin conditions or allergies may be excluded.

4. Methodology:

  • Induction Phase (3 weeks):

    • A small amount of the test formulation is applied to an occlusive or semi-occlusive patch.

    • The patch is applied to the same site on the upper back of each subject.

    • Patches are worn for 24-48 hours and then removed.

    • This procedure is repeated nine times over a three-week period.

    • The application site is evaluated for any signs of irritation (erythema, edema) before each new patch application using a standardized scoring scale.

  • Rest Phase (2 weeks): There is a two-week period with no patch application to allow for the development of any potential allergic sensitization.

  • Challenge Phase (1 week):

    • A challenge patch with the test formulation is applied to a new, previously unpatched site on the back.

    • The patch is removed after 24-48 hours.

    • The challenge site is evaluated for signs of irritation and sensitization at 24, 48, and 72 hours after patch removal.

5. Data Analysis: The incidence, severity, and duration of skin reactions are recorded and analyzed. A formulation is considered to have a low potential for irritation and sensitization if no significant reactions are observed during the induction and challenge phases.

IV. Visualizations

Skin_Irritation_Pathway Formulation Formulation with This compound SkinBarrier Stratum Corneum (Skin Barrier) Formulation->SkinBarrier Topical Application Keratinocytes Keratinocytes SkinBarrier->Keratinocytes Penetration Irritation Disruption of Cell Membranes & Lipid Lamellae Keratinocytes->Irritation Direct Action of Irritant CytokineRelease Release of Pro-inflammatory Cytokines (e.g., IL-1α) Irritation->CytokineRelease Inflammation Inflammatory Cascade CytokineRelease->Inflammation VisibleSigns Visible Signs of Irritation (Erythema, Edema) Inflammation->VisibleSigns

Caption: Simplified signaling pathway of skin irritation.

Experimental_Workflow Start Start: New Formulation with This compound InVitro In Vitro Screening (RhE Test) Start->InVitro Decision Irritation Detected? InVitro->Decision Optimize Troubleshoot & Optimize Formulation: - Adjust Concentration - Modify pH - Add Soothing Agents Decision->Optimize Yes Clinical Clinical Assessment (HRIPT) Decision->Clinical No Optimize->InVitro Re-test End End: Final Formulation Assessment Clinical->End

Caption: Experimental workflow for assessing and mitigating skin irritation.

Mitigation_Strategy HighIrritation High Irritation Potential Mitigation Mitigation Strategies HighIrritation->Mitigation Concentration Reduce Concentration Mitigation->Concentration pH Optimize pH (to ~5.5) Mitigation->pH Soothing Add Soothing Ingredients Mitigation->Soothing Simplify Simplify Formulation Mitigation->Simplify LowIrritation Low Irritation Potential Concentration->LowIrritation pH->LowIrritation Soothing->LowIrritation Simplify->LowIrritation

Caption: Logical relationship of mitigation strategies.

References

Validation & Comparative

A Comparative Analysis of Bis-ethoxydiglycol Succinate and Ethoxydiglycol as Solvents in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Bis-ethoxydiglycol succinate (B1194679) and ethoxydiglycol, two prominent solvents utilized in the cosmetic and pharmaceutical industries. The comparison focuses on their physicochemical properties, functional performance as solvents and penetration enhancers, and their established applications. While direct comparative experimental data is limited in publicly available literature, this guide synthesizes the existing information to support formulation development and research.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a solvent is crucial for predicting its behavior in a formulation. Ethoxydiglycol is a well-characterized glycol ether, while Bis-ethoxydiglycol succinate is a larger, more complex amphiphilic ester.

PropertyThis compoundEthoxydiglycol
INCI Name This compoundEthoxydiglycol
Synonyms bis[2-(2-ethoxyethoxy)ethyl] butanedioateDiethylene glycol monoethyl ether, 2-(2-Ethoxyethoxy)ethanol, Transcutol®, Carbitol
CAS Number 828918-62-3[1]111-90-0[2]
Molecular Formula C16H30O8[1]C6H14O3[3]
Molecular Weight 350.40 g/mol [1]134.17 g/mol [3]
Appearance Information not availableClear, colorless liquid with a mild odor[3]
Boiling Point Information not available~194-202°C[3][4]
Density Information not available~1.025 g/cm³[3]
Viscosity Low viscosity[5]Low viscosity[3]
Solubility Soluble in ethanol (B145695) and methanol; insoluble in water.[1] Described as an amphiphilic ester with both hydrophilic and lipophilic properties.[1]Miscible with water, alcohols, and many organic solvents.[3] Soluble in ethanol, propylene (B89431) glycol, vegetable oils, water, and butylene glycol.[6][7]
Hildebrand Solubility Estimated range of 18-22 (cal/cm³)^(1/2)[8]Information not available

Performance as Solvents and Functional Ingredients

Both solvents are valued in formulations for their ability to dissolve active ingredients and for their additional functional benefits.

Ethoxydiglycol is widely recognized as a powerful and versatile solubilizer and efficacy booster.[9] Its ability to dissolve both hydrophilic and lipophilic compounds makes it a valuable component in a wide array of product types.[2][9] It is particularly effective for solubilizing sparingly soluble active ingredients.[8] In addition to its solvent properties, ethoxydiglycol is a known penetration enhancer, improving the absorption of active ingredients into the skin by temporarily modifying the stratum corneum barrier.[2][3] It also functions as a humectant, attracting moisture to the skin.[3]

Due to a lack of direct comparative studies, a quantitative assessment of their solubilizing power for specific actives cannot be presented. However, the smaller molecular size and broader miscibility profile of ethoxydiglycol may suggest a stronger and more versatile solvent action compared to the larger ester structure of this compound. Conversely, the latter may offer unique skin conditioning and sensory benefits.

Applications in Formulations

The distinct properties of each solvent lend them to a variety of applications in the cosmetic and pharmaceutical fields.

Ethoxydiglycol is utilized in a vast range of products including:

  • Skincare: Serums, moisturizers, and anti-aging creams, where it enhances the delivery of actives like retinol (B82714) and vitamin C.[2]

  • Haircare: Shampoos, conditioners, and hair dyes to improve the efficacy of conditioning agents and promote uniform color fixation.[8][11]

  • Makeup: Foundations and primers for a smooth application.[2]

  • Other Personal Care: Antiperspirants, self-tanning products, and antimicrobial soaps.[8][11]

This compound is also used in cosmetic and pharmaceutical formulations, valued for its ability to:

  • Act as a humectant to retain moisture in the skin.[1]

  • Function as a skin conditioning agent, improving skin texture and feel.[1]

  • Serve as a solvent to enhance the solubility and stability of active ingredients.[1]

Experimental Protocols

To conduct a direct comparative analysis of these solvents, standardized experimental protocols are necessary. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Solute Solubility

This protocol outlines a standard method for quantifying the solubility of an active pharmaceutical ingredient (API) or cosmetic active in a solvent.

G cluster_prep Preparation cluster_analysis Analysis A 1. Prepare Supersaturated Solution Add excess solute to a known volume of solvent (e.g., 5 mL) in a sealed vial. B 2. Equilibration Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours using a shaker. A->B C 3. Sample Separation Centrifuge the vial to pellet excess solid. Alternatively, filter through a 0.45 µm syringe filter. B->C D 4. Dilution Accurately dilute a known volume of the supernatant with a suitable mobile phase. C->D E 5. Quantification Analyze the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis). D->E F 6. Calculation Determine the concentration of the solute in the saturated solution based on a standard curve. Report solubility (e.g., in mg/mL). E->F

Caption: Workflow for Quantitative Solubility Determination.

Protocol 2: In Vitro Skin Permeation Study

This protocol describes the use of a Franz diffusion cell to assess the skin penetration enhancement effect of a solvent.

G cluster_setup Franz Cell Setup cluster_exp Experiment & Analysis P1 1. Prepare Skin Membrane Excise skin (e.g., porcine ear) and mount it on the Franz diffusion cell, stratum corneum facing up. P2 2. Fill Receptor Chamber Fill the receptor chamber with a suitable buffer (e.g., PBS) and ensure no air bubbles are trapped. P1->P2 P3 3. Equilibrate Allow the system to equilibrate at 32°C. P2->P3 P4 4. Apply Formulation Apply a finite dose of the test formulation (containing the active and solvent) to the skin surface. P3->P4 P5 5. Sample Collection At predetermined time intervals (e.g., 1, 2, 4, 8, 24h), withdraw samples from the receptor chamber. P4->P5 P6 6. Quantification Analyze the concentration of the active in the receptor fluid using a validated method (e.g., LC-MS/MS). P5->P6 P7 7. Data Analysis Calculate the cumulative amount of active permeated per unit area and determine the flux (Jss). P6->P7

Caption: Workflow for In Vitro Skin Permeation Study.

Conclusion

Ethoxydiglycol is a well-established, highly effective, and versatile solvent and penetration enhancer with a broad range of applications and a substantial body of supporting data. Its small molecular size and wide-ranging solubility make it a powerful tool for formulators.

This compound is a larger, amphiphilic ester that functions as a solvent, humectant, and skin-conditioning agent. While less characterized in public literature, its unique structure suggests it may offer benefits in formulation stability and skin feel, particularly in emulsion systems.

The choice between these two solvents will ultimately depend on the specific requirements of the formulation. For applications requiring a potent, well-documented solvent and penetration enhancer, ethoxydiglycol is a clear choice. For formulations where skin conditioning, a light feel, and potential emulsifying properties are desired alongside solvent capabilities, this compound presents a compelling alternative that warrants further investigation. It is recommended that researchers conduct direct comparative studies using the protocols outlined above to determine the optimal solvent for their specific active ingredients and formulation goals.

References

A Comparative Guide to Succinate Esters in Topical and Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bis-ethoxydiglycol succinate (B1194679) against simpler succinate esters, namely diethyl succinate and dimethyl succinate, for their application as excipients in drug delivery systems. The focus is on their roles as solvents and potential skin permeation enhancers in topical and transdermal formulations. The comparison is based on physicochemical properties, as direct comparative experimental data on drug solubility and skin permeation is not extensively available in peer-reviewed literature.

Comparative Analysis of Physicochemical Properties

The selection of a solvent or carrier in a topical formulation is critical, as it influences drug solubility, formulation stability, and skin permeation. The physicochemical properties of the excipient, such as molecular weight and lipophilicity (logP), are key predictors of its performance.

Table 1: Comparison of Physicochemical Properties of Selected Succinate Esters

PropertyBis-ethoxydiglycol SuccinateDiethyl SuccinateDimethyl Succinate
Synonyms Diethoxyethyl succinateDiethyl butanedioateDimethyl butanedioate
Molecular Formula C₁₂H₂₂O₆[1][2]C₈H₁₄O₄[3][4]C₆H₁₀O₄[5]
Molecular Weight ( g/mol ) 262.30[1][2]174.19[3][4]146.14[5]
Calculated logP (o/w) 0.93[6]0.89 - 1.20[3][4][7]~0.2 - 0.33[8]
Appearance Colorless transparent liquid[9]Colorless liquid[4]Colorless liquid[5]
Boiling Point (°C) ~328 (Predicted)[6]217 - 218[4]~200[5]

Interpretation of Properties:

  • This compound: This molecule is the largest of the three, with a significantly higher molecular weight. Its structure contains ether linkages, which contribute to its unique solvency characteristics. Its logP value suggests a balanced lipophilic-hydrophilic nature, making it a versatile solvent for a range of active pharmaceutical ingredients (APIs).[1] Its properties are valued in cosmetics and pharmaceuticals where it acts as an effective solvent and emollient, capable of dissolving both polar and non-polar compounds and ensuring uniform mixtures.[1]

  • Diethyl Succinate: With an intermediate molecular weight and a logP around 1, diethyl succinate is moderately lipophilic. This property is often associated with effective partitioning into the stratum corneum, the primary barrier of the skin. Studies have suggested that fatty acid diesters like diethyl succinate may enhance drug penetration by causing lipid extraction within the skin.

  • Dimethyl Succinate: As the smallest and most hydrophilic of the three esters (lowest logP), dimethyl succinate would be expected to have different solvency and permeation characteristics. Its lower lipophilicity might limit its ability to partition into and disrupt the lipid bilayers of the stratum corneum compared to its larger counterparts.

Performance in Drug Delivery: A Qualitative Comparison

Due to a lack of direct, quantitative, side-by-side experimental studies in published literature, this section provides a qualitative comparison based on the physicochemical properties outlined above and general principles of dermal drug delivery.

Table 2: Qualitative Performance Comparison for Topical Drug Delivery

Performance MetricThis compoundDiethyl SuccinateDimethyl Succinate
Drug Solubilization Potential High (Versatile solvent for polar & non-polar APIs)Moderate to High (Good for moderately lipophilic APIs)Moderate (Potentially better for more polar APIs)
Skin Permeation Enhancement High Potential (Balanced logP, ether groups may interact with skin lipids)Moderate Potential (logP suitable for partitioning into stratum corneum)Lower Potential (Lower lipophilicity may limit lipid interaction)
Formulation Stability High (Reported to prevent phase separation and crystallization)GoodGood
Drug Solubilization

This compound is noted for its broad solvency power, making it an excellent candidate for creating homogenous formulations and preventing the crystallization of active agents.[1] The solvency of diethyl and dimethyl succinate is expected to be more limited, favoring APIs with compatible polarity. For a poorly water-soluble, weakly acidic drug like Ibuprofen (logP ~3.97[10]), all three esters would likely serve as effective solubilizers compared to water. However, the larger, more complex structure of this compound might offer superior solubilization capacity for such lipophilic drugs.

Skin Permeation Enhancement

An ideal penetration enhancer typically has a molecular weight under 500 Da and a logP value between 1 and 4. All three succinate esters meet the molecular weight criteria.

  • This compound and Diethyl succinate have logP values that fall within or near this optimal range, suggesting they have a good thermodynamic potential to partition from the vehicle into the stratum corneum. The ether moieties in this compound may also interact with skin lipids, potentially enhancing its permeation effects.

  • Dimethyl succinate , with its lower logP, may be a less effective permeation enhancer for lipophilic drugs as its ability to disrupt the highly organized lipid structure of the stratum corneum could be limited.

Experimental Protocols

A key experiment to quantitatively compare these esters would be an in vitro permeation test (IVPT) using Franz diffusion cells. This method allows for the measurement of drug flux across a skin membrane.

Protocol: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells
  • Objective: To quantify and compare the permeation rate (flux) of a model drug (e.g., Ibuprofen) from formulations containing this compound, Diethyl succinate, and Dimethyl succinate across a skin membrane.

  • Materials & Equipment:

    • Franz Diffusion Cells (Vertical type)

    • Excised skin membrane (e.g., human or porcine ear/abdominal skin), dermatomed to a thickness of ~500 µm.

    • Receptor solution: Phosphate (B84403) Buffered Saline (PBS), pH 7.4, with a solubilizing agent (e.g., 0.5% Tween 80) to maintain sink conditions.

    • Test Formulations: Saturated solutions of Ibuprofen in each of the three succinate esters. A control formulation (e.g., Ibuprofen in propylene (B89431) glycol) should also be included.

    • Magnetic stirrers and stir bars.

    • Water bath or heating block to maintain temperature at 32 ± 1°C.

    • HPLC system with a suitable column (e.g., C18) and validated analytical method for Ibuprofen quantification.

  • Methodology:

    • Skin Preparation: Thaw frozen excised skin and cut it into sections large enough to fit the Franz cells. Equilibrate the skin in PBS for 30 minutes before mounting.

    • Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor solution. Ensure no air bubbles are trapped beneath the skin.

    • Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes at 32°C. The receptor medium should be continuously stirred.

    • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the surface of the skin in the donor compartment.

    • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

    • Analysis: Analyze the collected samples for drug concentration using the validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss, in µg/cm²/h).

    • The enhancement ratio (ER) for each succinate ester can be calculated by dividing its flux value by the flux value of the control formulation.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to this comparison.

G cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_performance Predicted Performance struct_bes This compound (High MW, Ether Linkages) prop_bes Balanced Lipophilicity (logP ~ 0.93) struct_bes->prop_bes determines struct_des Diethyl Succinate (Medium MW) prop_des Moderate Lipophilicity (logP ~ 1.20) struct_des->prop_des determines struct_dms Dimethyl Succinate (Low MW) prop_dms Low Lipophilicity (logP ~ 0.33) struct_dms->prop_dms determines perf_sol High & Broad Solubilization prop_bes->perf_sol leads to perf_perm High Permeation Enhancement prop_bes->perf_perm leads to prop_des->perf_perm suggests good partitioning prop_dms->perf_perm suggests poor partitioning

Caption: Structure-Property-Performance Relationship for Succinate Esters.

G prep Prepare Skin (Excise & Dermotome) mount Mount Skin on Franz Cell prep->mount equilibrate Equilibrate System (32°C, Stirring) mount->equilibrate dose Apply Formulation to Donor Compartment equilibrate->dose sample Sample Receptor Fluid (Predetermined Intervals) dose->sample sample->sample Repeat over 24 hours analyze Analyze Samples (e.g., HPLC) sample->analyze calculate Calculate Flux (Jss) & Enhancement Ratio (ER) analyze->calculate

Caption: Experimental Workflow for an In Vitro Permeation Test (IVPT).

Conclusion

This compound, diethyl succinate, and dimethyl succinate are valuable excipients in drug delivery, each with distinct physicochemical properties that dictate their optimal use.

  • This compound stands out as a highly versatile and powerful solvent due to its larger molecular structure and balanced polarity. Its properties suggest strong potential for both solubilizing a wide range of APIs and enhancing skin permeation, making it a prime candidate for advanced topical and transdermal formulations.

  • Diethyl succinate represents a standard, moderately lipophilic ester. Its properties make it a suitable vehicle for enhancing the delivery of various drugs, likely through interaction with and disruption of the stratum corneum lipids.

  • Dimethyl succinate , being the most hydrophilic of the group, may be better suited as a solvent for more polar drugs or in formulations where significant skin barrier disruption is not the primary goal.

The definitive selection of an optimal succinate ester requires direct experimental comparison using the specific API and formulation base of interest. The IVPT protocol detailed in this guide provides a standardized framework for conducting such critical evaluations. Future research providing quantitative solubility and permeation data for these esters would be invaluable to the field of formulation science.

References

A Comparative Guide to Drug Solubilization: Bis-ethoxydiglycol Succinate vs. Propylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical formulation, the effective solubilization of active pharmaceutical ingredients (APIs) remains a critical challenge. The choice of solvent can significantly impact a drug's bioavailability, stability, and overall therapeutic efficacy. This guide provides a comparative analysis of two glycols, the well-established propylene (B89431) glycol and the newer entrant, Bis-ethoxydiglycol succinate (B1194679), for their utility in drug solubilization. While direct comparative quantitative data is limited in publicly available literature, this document synthesizes the existing knowledge on their individual properties and provides a framework for experimental comparison.

Physicochemical Properties and General Use

A fundamental understanding of the physicochemical characteristics of each solvent is paramount in formulation development. The following table summarizes the key properties of Bis-ethoxydiglycol succinate and propylene glycol.

PropertyThis compoundPropylene Glycol
Molecular Formula C16H30O8[1]C3H8O2[2]
Molecular Weight 350.40 g/mol [1]76.095 g/mol [2]
Appearance -Colorless, viscous liquid[2]
Key Features Amphiphilic ester with two ethoxy groups, enhancing its solubility profile.[3]Diol, miscible with a broad range of solvents including water.[2]
Primary Applications Cosmetics (humectant, solvent, skin conditioning agent), potential for pharmaceutical drug delivery.[3][4]Pharmaceuticals (solvent for oral, injectable, and topical formulations), food additive, humectant.[2][5]

Drug Solubilization Efficacy: A Qualitative Comparison

Propylene Glycol:

Propylene glycol is a widely utilized solvent in the pharmaceutical industry, recognized for its ability to dissolve a broad spectrum of APIs.[2] Its utility as a cosolvent in water-based formulations is well-documented, effectively increasing the solubility of poorly water-soluble drugs.[6] Numerous studies have investigated the solubility of various drugs in propylene glycol and its aqueous mixtures, establishing it as a reliable and versatile excipient.[7][8] Propylene glycol's safety and toxicological profile have been extensively reviewed, contributing to its widespread acceptance in pharmaceutical formulations.[9]

This compound:

This compound is a larger, more complex molecule with an amphiphilic nature, possessing both hydrophilic and lipophilic characteristics.[3] Its structure, featuring a central succinic acid unit and two ethoxydiglycol chains, suggests its potential to enhance the solubility and stability of active ingredients.[3] While its primary applications to date have been in the cosmetics industry as a solvent, humectant, and skin conditioning agent, its potential in drug delivery systems is recognized.[3][4] The dual ethoxy groups are thought to enhance its solubility profile compared to simpler esters, making it a promising candidate for solubilizing challenging APIs.[3] However, there is a notable lack of specific, publicly available experimental data quantifying its drug solubilization capacity in direct comparison to established solvents like propylene glycol.

Experimental Protocol for Comparative Solubilization Studies

To address the current data gap, a standardized experimental protocol is essential for a direct and objective comparison of the solubilization efficacy of this compound and propylene glycol. The following methodology outlines a typical approach for determining and comparing the equilibrium solubility of a model drug in these two solvents.

Objective: To determine and compare the saturation solubility of a model API in this compound and propylene glycol at a controlled temperature.

Materials:

  • Model Active Pharmaceutical Ingredient (API)

  • This compound

  • Propylene glycol

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable validated analytical method for API quantification

  • Syringe filters (e.g., 0.45 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the model API to separate vials containing a known volume of either this compound or propylene glycol. The presence of undissolved solid API at the end of the experiment is crucial to ensure saturation.

  • Equilibration:

    • Tightly seal the vials and place them in a constant temperature shaker set to a physiologically relevant temperature (e.g., 25°C or 37°C).

    • Allow the samples to equilibrate for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium solubility is reached. The exact time should be determined through preliminary experiments.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved API.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter to remove any remaining undissolved microparticles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of the dissolved API.

  • Data Analysis:

    • Calculate the saturation solubility of the API in each solvent, typically expressed in mg/mL or µg/mL.

    • Statistically compare the solubility values obtained for this compound and propylene glycol.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess API to This compound equil Incubate at constant temperature with shaking prep1->equil prep2 Add excess API to Propylene Glycol prep2->equil sep Centrifuge to pellet undissolved API equil->sep collect Collect and filter supernatant sep->collect quantify Quantify API concentration (e.g., HPLC) collect->quantify compare Compare solubility data quantify->compare

Caption: Experimental workflow for comparative solubility analysis.

Logical Framework for Solvent Selection

The decision-making process for selecting a suitable solubilizing agent is multifactorial, extending beyond simple solubility data. The following diagram illustrates a logical workflow for solvent selection in pharmaceutical formulation.

logical_framework api_props API Physicochemical Properties (pKa, LogP, etc.) selection Solvent Selection api_props->selection solubility Desired Solubilization Capacity solubility->selection stability API Stability in Solvent stability->selection toxicity Toxicological Profile of Solvent toxicity->selection route Intended Route of Administration route->selection formulation Formulation Development & Optimization selection->formulation

Caption: Logical framework for pharmaceutical solvent selection.

Conclusion

Propylene glycol is a well-characterized and extensively used solvent in the pharmaceutical industry with a proven track record of effectively solubilizing a wide range of APIs. This compound, with its unique amphiphilic structure, presents a potentially valuable alternative, particularly for challenging drug candidates. However, the current lack of direct, quantitative comparative studies on its drug solubilization efficacy necessitates further research.

For formulation scientists and researchers, the choice between these two solvents will depend on a comprehensive evaluation of the API's properties, the desired dosage form, and the intended route of administration. The experimental protocol provided in this guide offers a framework for generating the necessary data to make an informed, evidence-based decision. As more research becomes available on the pharmaceutical applications of this compound, a more definitive comparison of its performance against industry standards like propylene glycol will be possible.

References

A Comparative Analysis of Skin Penetration Enhancement: Bis-ethoxydiglycol Succinate vs. Transcutol®

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of topical and transdermal drug delivery, the effective penetration of active pharmaceutical ingredients (APIs) through the skin's formidable barrier, the stratum corneum, is a critical determinant of therapeutic efficacy. Penetration enhancers are chemical agents incorporated into formulations to reversibly reduce the barrier resistance of the skin. This guide provides a comparative overview of two such enhancers: Bis-ethoxydiglycol succinate (B1194679) and the well-established Transcutol® (Diethylene Glycol Monoethyl Ether). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental methodologies, and mechanistic insights.

Overview of Penetration Enhancers

Transcutol® , on the other hand, is a highly purified diethylene glycol monoethyl ether that has been extensively studied and is widely used as a solubilizer and penetration enhancer in pharmaceutical formulations.[4][5][6][7] Its mechanism of action is often described as a "push and pull" effect. The "push" aspect relates to its strong solubilizing capacity, which increases the concentration of the API in the vehicle. The "pull" effect is attributed to its ability to penetrate the stratum corneum and modify the lipid bilayer structure, thereby facilitating drug diffusion.[6]

Comparative Data

Direct comparative studies between Bis-ethoxydiglycol succinate and Transcutol® are not available in the reviewed literature. Therefore, a side-by-side quantitative comparison from a single study is not possible. The following tables summarize the known properties and available data for each compound to facilitate an indirect comparison.

Table 1: General Properties and Functions

Property/FunctionThis compoundTranscutol® (Diethylene Glycol Monoethyl Ether)
INCI Name This compoundETHOXYDIGLYCOL
Primary Functions Humectant, Skin Conditioning Agent, Solvent[1][2]Solubilizer, Penetration Enhancer, Solvent[4][5][6][7]
Mechanism of Action Primarily as a humectant and solvent; penetration enhancement likely related to skin hydration and solubilization.[1][3]"Push and pull" mechanism: enhances drug solubility in the vehicle and disrupts the stratum corneum lipid structure.[6]
Safety Profile Used in cosmetic formulations; specific safety data on penetration enhancement is limited.Generally recognized as safe for topical use at typical concentrations (0.5-5%); extensive safety data available.[8]

Table 2: Quantitative Skin Penetration Enhancement Data

Due to the lack of specific studies on this compound as a penetration enhancer, quantitative data for this compound is not available in the literature reviewed. The table below presents illustrative data for Transcutol® to provide a benchmark for its efficacy.

Active Pharmaceutical Ingredient (API)Formulation DetailsSkin ModelKey FindingsReference
Various APIs Used in gels, microemulsions, and other topical forms.Human and animal skin models.Numerous studies confirm its enhancing effect on drug solubilization and percutaneous absorption rate.[5][7][5][7]
Dapsone (B1669823) Gel formulation containing Transcutol®.Not specified.Increased skin permeation of dapsone due to a combination of penetration and depot effects.[6][6]
Aliskiren Hemifumarate Transdermal patch with various enhancers.Pretreated cellophane membrane.While not a direct study on Transcutol, it highlights the importance of enhancer selection with specific polymers, showing varied permeability coefficients (5.82 to 8.32 cm/h) and flux (281.61 to 729.08 µg/cm²/h) with different enhancers.[9][10][9][10]

Experimental Protocols

The in vitro skin permeation study is a standard method for evaluating the efficacy of penetration enhancers. The following is a detailed protocol for a typical experiment using Franz diffusion cells.

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Objective: To quantify the permeation of an API through a skin membrane from a topical formulation containing a penetration enhancer.

2. Materials and Equipment:

  • Franz diffusion cells (with a defined diffusion area and receptor chamber volume).

  • Human or animal skin membrane (e.g., human cadaver skin, porcine ear skin).

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions).

  • Test formulation (containing the API and the penetration enhancer).

  • Control formulation (without the penetration enhancer).

  • High-performance liquid chromatography (HPLC) system for sample analysis.

  • Magnetic stirrer and stir bars.

  • Water bath for temperature control.

  • Micro-pipettes.

3. Procedure:

  • Skin Preparation: Thaw frozen skin at room temperature. Cut the skin into sections large enough to fit the Franz diffusion cells. If required, the subcutaneous fat is removed. The skin is mounted on the Franz cell with the stratum corneum side facing the donor compartment.[5]

  • Cell Assembly: The Franz diffusion cell is assembled with the skin membrane separating the donor and receptor chambers. The receptor chamber is filled with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.[5]

  • Equilibration: The assembled cells are placed in a water bath maintained at 32°C to achieve a skin surface temperature of approximately 32°C. The receptor medium is stirred continuously. The system is allowed to equilibrate for a set period.

  • Dosing: A precise amount of the test or control formulation is applied to the skin surface in the donor compartment.[5]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), an aliquot of the receptor medium is withdrawn from the sampling port. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium.[5]

  • Sample Analysis: The collected samples are analyzed by a validated HPLC method to determine the concentration of the API.

4. Data Analysis:

  • The cumulative amount of API permeated per unit area of the skin is plotted against time.

  • The steady-state flux (Jss) is calculated from the slope of the linear portion of the cumulative permeation curve.

  • The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

  • The enhancement ratio (ER) is calculated by dividing the flux of the API from the formulation with the enhancer by the flux from the control formulation.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation prep_cell Franz Cell Assembly & Equilibration prep_skin->prep_cell dosing Dosing of Formulation prep_cell->dosing prep_formulation Formulation Preparation prep_formulation->dosing sampling Sampling from Receptor Chamber dosing->sampling hplc HPLC Analysis of Samples sampling->hplc data_analysis Data Calculation & Analysis hplc->data_analysis

Experimental workflow for an in vitro skin permeation study.
Signaling Pathways and Mechanisms

Penetration_Mechanisms cluster_enhancer Penetration Enhancers cluster_mechanism Mechanisms of Action cluster_outcome Outcome transcutol Transcutol® solubilization Increased Drug Solubilization in Vehicle ('Push' Effect) transcutol->solubilization Strong lipid_disruption Disruption of Stratum Corneum Lipid Bilayer ('Pull' Effect) transcutol->lipid_disruption Primary bes This compound bes->solubilization Likely hydration Increased Skin Hydration bes->hydration Primary penetration Enhanced Skin Penetration of API solubilization->penetration lipid_disruption->penetration hydration->penetration

Proposed mechanisms of action for skin penetration enhancers.

Conclusion

Transcutol® is a well-documented and effective skin penetration enhancer with a clearly defined mechanism of action supported by extensive research. Its ability to act as both a powerful solubilizer and a disruptor of the stratum corneum lipids makes it a versatile excipient in topical and transdermal formulation development.

This compound is primarily known for its cosmetic functions as a humectant and solvent. While these properties suggest a potential for enhancing skin penetration, particularly through increased hydration and solubilization, there is a clear lack of published, peer-reviewed studies that quantitatively assess its efficacy as a penetration enhancer.

For researchers and formulators, the choice between these two excipients will depend on the specific objectives of the formulation. Transcutol® offers a reliable and potent option for significant penetration enhancement. This compound may be considered in formulations where its primary humectant and skin-conditioning properties are desired, with a potential secondary benefit of modest penetration enhancement, though this would need to be experimentally verified. Further research, including direct comparative studies, is necessary to fully elucidate the skin penetration enhancement capabilities of this compound and to establish its place relative to well-known enhancers like Transcutol®.

References

Validating the Safety and Toxicity Profile of Bis-ethoxydiglycol Succinate for Pharmaceutical Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profile of Bis-ethoxydiglycol succinate (B1194679), a potential excipient in pharmaceutical formulations, against commonly used alternatives. Due to the limited publicly available quantitative toxicity data for Bis-ethoxydiglycol succinate, this document emphasizes the importance of rigorous experimental validation while offering a baseline comparison with well-established excipients. The experimental protocols detailed herein are based on internationally recognized OECD guidelines to ensure data reliability and regulatory acceptance.

Executive Summary

This compound is identified as a skin and eye irritant according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] While it sees use in the cosmetics industry as a humectant, solvent, and skin conditioning agent, its comprehensive safety profile for pharmaceutical applications, particularly concerning systemic toxicity and sensitization potential, requires further investigation.[2] This guide compares its known hazard classification with the toxicological profiles of Transcutol®, Propylene Glycol, Glycerol, and Ethanol (B145695), highlighting the data gaps for this compound.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and its alternatives. It is critical to note the absence of specific LD50 and irritation scores for this compound, necessitating the generation of such data for a comprehensive risk assessment.

Table 1: Acute Toxicity Data

CompoundOral LD50 (Rat)Dermal LD50 (Rabbit)
This compound No data availableNo data available
Transcutol® (DEGEE) >5,000 mg/kg>2,000 mg/kg
Propylene Glycol 20,000 mg/kg20,800 mg/kg
Glycerol 12,600 mg/kg[3]>10,000 mg/kg[4]
Ethanol 7,060 mg/kgNo data available

Table 2: Skin and Eye Irritation Data

CompoundSkin Irritation (Rabbit)Eye Irritation (Rabbit)
This compound Causes skin irritation (GHS Category 2)[1]Causes serious eye irritation (GHS Category 2)[1]
Transcutol® (DEGEE) Non-irritatingMinimally irritating
Propylene Glycol Minimally irritating[5]Minimally irritating[5]
Glycerol Non-irritating[4]Minimally irritating[6]
Ethanol Irritating[7][8]Severely irritating[9]

Table 3: Sensitization and Other Endpoints

CompoundSkin SensitizationGenotoxicity
This compound No data availableNo data available
Transcutol® (DEGEE) NegativeNegative in in-vitro and in-vivo studies[10]
Propylene Glycol Not a sensitizer[5]No evidence of genotoxicity
Glycerol Not a sensitizer[4]No evidence of genotoxicity
Ethanol Can cause contact dermatitis[11]Not genotoxic

Experimental Protocols

For a thorough evaluation of this compound, the following key experiments, based on OECD guidelines, are recommended.

Skin Irritation/Corrosion Testing (OECD 439 & 404)

This test determines the potential of a substance to cause reversible inflammatory changes in the skin.

  • Principle: The in vitro Reconstructed Human Epidermis (RhE) test (OECD 439) is the preferred method.[12][13] It assesses cell viability in the reconstructed epidermis after exposure to the test substance. A significant reduction in cell viability indicates irritation potential.[14] If necessary, the in vivo rabbit skin irritation test (OECD 404) can be performed.[15]

  • Methodology (OECD 439):

    • Tissue Culture: Reconstructed human epidermis tissue is cultured to form a multi-layered, differentiated model of the human epidermis.

    • Application: A precise amount of this compound is applied topically to the tissue surface.

    • Incubation: The treated tissue is incubated for a defined period (e.g., 60 minutes).

    • Viability Assessment: Post-incubation, the tissue is rinsed, and cell viability is determined using a colorimetric assay (e.g., MTT assay).

    • Classification: A reduction in cell viability below 50% classifies the substance as an irritant.[14]

Acute Eye Irritation/Corrosion Testing (OECD 405)

This study evaluates the potential of a substance to produce irritation or damage to the eye.

  • Principle: The rabbit eye test (OECD 405) is the standard in vivo method.[16][17] It involves instilling the test substance into the conjunctival sac of one eye of a rabbit and observing for ocular lesions.

  • Methodology (OECD 405):

    • Animal Selection: Healthy, adult albino rabbits are used.

    • Application: A single dose of this compound (liquid or solid) is applied to the conjunctival sac of one eye. The other eye serves as a control.

    • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (1, 24, 48, and 72 hours, and up to 21 days if effects persist).[18]

    • Scoring: Lesions are scored according to a standardized system. The severity and reversibility of the effects determine the irritation classification.

Skin Sensitization Testing (OECD 429)

This assay determines the potential of a substance to induce an allergic contact dermatitis.

  • Principle: The Local Lymph Node Assay (LLNA) in mice (OECD 429) is the preferred method.[19] It measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance.

  • Methodology (OECD 429):

    • Animal Model: Mice are used for this assay.

    • Application: The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.

    • Lymphocyte Proliferation: On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. The mice are euthanized, and the draining auricular lymph nodes are excised.

    • Measurement: The incorporation of the radiolabel into the lymph node cells is measured as an indicator of lymphocyte proliferation.

    • Classification: A stimulation index (ratio of proliferation in treated versus control animals) of three or greater indicates that the substance is a skin sensitizer.

Visualizations

Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for assessing the dermal and ocular safety of a new pharmaceutical excipient like this compound.

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Confirmation (if required) cluster_3 Final Risk Assessment Literature_Review Literature Review & Physicochemical Analysis Skin_Irritation Skin Irritation (OECD 439) Literature_Review->Skin_Irritation Eye_Irritation Eye Irritation (Alternative Methods) Literature_Review->Eye_Irritation Dermal_Irritation Dermal Irritation (OECD 404) Skin_Irritation->Dermal_Irritation Borderline or Positive Result Ocular_Irritation Ocular Irritation (OECD 405) Eye_Irritation->Ocular_Irritation Inconclusive or Positive Result Skin_Sensitization Skin Sensitization (OECD 429) Dermal_Irritation->Skin_Sensitization Risk_Assessment Comprehensive Risk Assessment Ocular_Irritation->Risk_Assessment Skin_Sensitization->Risk_Assessment

Caption: A stepwise approach to safety testing for pharmaceutical excipients.

Hypothetical Signaling Pathway for Skin Irritation

The diagram below illustrates a generalized signaling cascade that can be initiated by a chemical irritant, leading to an inflammatory response in the skin.

G Irritant Chemical Irritant (e.g., this compound) Keratinocytes Keratinocytes Irritant->Keratinocytes Cytokine_Release Release of Pro-inflammatory Cytokines (IL-1α, TNF-α) Keratinocytes->Cytokine_Release Dendritic_Cells Activation of Dendritic Cells Cytokine_Release->Dendritic_Cells T_Cell_Activation T-Cell Activation and Proliferation Dendritic_Cells->T_Cell_Activation Inflammation Clinical Signs of Inflammation (Redness, Swelling) T_Cell_Activation->Inflammation

References

In Vivo Performance of Bis-ethoxydiglycol Succinate Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides an objective comparison of the in vivo performance of formulations containing established penetration enhancers—propylene (B89431) glycol, ethoxydiglycol (Transcutol®), and oleic acid—which serve as relevant benchmarks for assessing the potential efficacy of Bis-ethoxydiglycol succinate (B1194679). The following sections present quantitative data from experimental studies, detailed methodologies, and visual representations of key concepts to aid researchers in formulation development.

Comparative In Vivo Performance of Penetration Enhancers

The selection of a penetration enhancer is critical for optimizing drug delivery through the skin. The ideal enhancer should effectively increase the permeation of the API across the stratum corneum without causing significant skin irritation or toxicity. The following tables summarize the in vivo and in vitro performance of common penetration enhancers that are structurally or functionally related to Bis-ethoxydiglycol succinate.

Table 1: In Vivo Skin Irritation and Permeability Enhancement
Penetration EnhancerConcentration & VehicleAnimal/Human ModelKey FindingsReference
Oleic Acid0.16 M in Propylene GlycolHumanProduced redness and slight swelling. Irritation index of 2 (3h) and 4 (24h) via Laser Doppler Velocimetry.[1][1]
Propylene GlycolNeatHumanIrritation index of approximately 1, indicating slight to no irritation.[1][1]
Oleic Acid in Propylene Glycol0.16 MHumanDid not show further enhancement of hexyl nicotinate (B505614) permeation compared to propylene glycol alone.[1][1]
Table 2: In Vitro/Ex Vivo Permeation Enhancement
Penetration EnhancerDrugModelEnhancement Ratio/Flux IncreaseReference
Propylene GlycolVariousPig SkinShowed enhancer properties for all compounds tested, especially hydrophilic ones.[2][2]
Ethoxydiglycol (Transcutol®)RapamycinStrat-M® MembraneFormulations with Transcutol® showed higher flux compared to those without.[3][3]
Oleic AcidRetinol (B82714)Human Skin (in vivo)Demonstrated better delivery of trans-retinol compared to formulations without a penetration enhancer.[4][4]
Ethoxydiglycol (Transcutol®)VariousHuman SkinEnhances drug solubilization and modifies the stratum corneum structure to increase permeation.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in this guide.

In Vivo Skin Irritation Assessment using Laser Doppler Velocimetry (LDV)
  • Objective: To quantify skin irritation potential of a topical formulation.

  • Model: Human volunteers.

  • Procedure:

    • A defined area on the volar forearm is marked for application.

    • The baseline cutaneous blood flow is measured using an LDV probe.

    • The test formulation (e.g., 0.16 M oleic acid in propylene glycol) is applied occlusively to the marked area for a specified duration (e.g., 3 or 24 hours).[1]

    • A control formulation (e.g., propylene glycol alone) is applied to an adjacent site.[1]

    • After the application period, the patches are removed, and the skin is gently cleaned.

    • LDV measurements are taken at the treated and control sites at specified time intervals.

    • The irritation index is calculated by comparing the LDV readings of the treated site to the untreated site.[1]

In Vivo Confocal Raman Spectroscopy for Penetration Depth Analysis
  • Objective: To measure the penetration depth of an active ingredient into the stratum corneum.

  • Model: Human volunteers.

  • Procedure:

    • The volar forearm of the volunteer is treated with the test formulation (e.g., trans-retinol in a vehicle with or without a penetration enhancer).[4]

    • At various time points (up to 6 hours), a confocal Raman spectrometer is used to acquire spectra from the skin surface down through the stratum corneum.[4]

    • The characteristic Raman bands of the active ingredient are used to determine its concentration at different depths.

    • The penetration profile is constructed by plotting the concentration of the active ingredient as a function of depth.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in transdermal drug delivery and experimental design.

SkinPenetrationPathway cluster_0 Formulation on Skin Surface cluster_1 Stratum Corneum (Barrier) cluster_2 Viable Epidermis & Dermis Formulation Topical Formulation (API + Vehicle + Enhancer) SC Stratum Corneum Formulation->SC Drug Release ViableTissues Viable Epidermis and Dermis SC->ViableTissues Partitioning & Diffusion LipidMatrix Intercellular Lipid Matrix Corneocytes Corneocytes BloodVessel Capillary Network ViableTissues->BloodVessel Systemic Absorption Enhancer Penetration Enhancer (e.g., this compound) Enhancer->SC Increases Drug Solubility Enhancer->LipidMatrix Disrupts Lipid Bilayer

Caption: Mechanism of transdermal drug delivery and the role of penetration enhancers.

ExperimentalWorkflow cluster_prep Formulation Preparation cluster_invitro In Vitro/Ex Vivo Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison A Select API and Penetration Enhancers (e.g., this compound, Propylene Glycol, Oleic Acid) B Prepare Formulations (e.g., Gels, Creams) A->B C Franz Diffusion Cell Assay (using human or animal skin) B->C E Animal/Human Studies B->E D Measure Drug Permeation (Flux, Permeability Coefficient) C->D H Compare Performance of Different Formulations D->H F Assess Skin Irritation (e.g., LDV, Visual Scoring) E->F G Determine Penetration Depth (e.g., Confocal Raman Spectroscopy) E->G F->H G->H I Relate Physicochemical Properties to In Vivo Performance H->I

References

Head-to-head comparison of Bis-ethoxydiglycol succinate and polyethylene glycol (PEG) as drug carriers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of drug delivery systems is paramount for the development of effective and safe therapeutics. This guide provides a detailed comparison of two potential drug carriers: the well-established Polyethylene (B3416737) Glycol (PEG) and the less-explored Bis-ethoxydiglycol succinate (B1194679). While extensive research and clinical data are available for PEG, Bis-ethoxydiglycol succinate is primarily recognized for its applications in the cosmetics industry. This comparison, therefore, juxtaposes a thoroughly vetted drug carrier with a compound of potential interest, highlighting the significant data gap for the latter in the pharmaceutical sciences.

Polyethylene Glycol (PEG): The Gold Standard in Drug Delivery

Polyethylene glycol (PEG) is a polyether compound widely utilized in the pharmaceutical industry as a drug carrier due to its biocompatibility, solubility in aqueous solutions, and ability to improve the pharmacokinetic properties of conjugated drugs.[][2] The process of covalently attaching PEG chains to a molecule, known as PEGylation, can enhance drug stability, prolong circulation time, and reduce immunogenicity and toxicity.[][3]

Performance Characteristics of PEG as a Drug Carrier
PropertyPerformance SummarySupporting Experimental Data
Biocompatibility & Toxicity Generally considered biocompatible and possessing low toxicity, approved by the FDA for various pharmaceutical applications.[] However, high molecular weight PEGs can lead to tissue vacuolation without a significant inflammatory response.[4] Some studies have also reported the production of anti-PEG antibodies, which can lead to accelerated blood clearance of PEGylated drugs upon repeated administration.[5][6]Cytotoxicity assays on various cell lines, such as HeLa and L929, have shown that most PEG oligomers are safe, though some shorter-chain derivatives can exhibit toxicity at high concentrations.[7] In vivo studies in rats with high-molecular-weight PEGs have shown vacuolation in the spleen, lymph nodes, lungs, and ovaries/testes.[4]
Drug Loading Capacity & Encapsulation Efficiency The drug loading capacity and encapsulation efficiency of PEG-based carriers are highly dependent on the formulation. For instance, PEGylated nanospheres have been shown to entrap hydrophobic drugs up to 45% by weight.[8] The presence of PEG can influence the encapsulation efficiency; for example, increasing the PEG-lipid mole fraction can increase the permeability of the carrier membrane, potentially leading to drug leakage.[9]Studies on rapamycin-loaded micelles showed high drug encapsulation efficiency of ≥92%. The encapsulation efficiency of Sorafenib (B1663141) tosylate in nanostructured lipid carriers was reported to be between 64.67% and 74.35%.[10]
Drug Release Kinetics PEG-based systems can be designed for sustained drug release. The release kinetics often follow a biphasic pattern with an initial burst release followed by a slower, sustained release phase.[11] The release rate can be controlled by adjusting the physicochemical properties of the polymer, such as molecular weight and density.[8][12] Mathematical models like the Korsmeyer-Peppas model are often used to describe the release kinetics, which can be driven by Fickian or non-Fickian diffusion.[13][14]In vitro release studies of doxorubicin (B1662922) from nanostructured lipid carriers showed that only about 10% of the drug was released in 24 hours, demonstrating a sustained release profile.[15] Another study on rapamycin-loaded micelles showed that 50% of the drug was released over 72 hours.
In Vivo Efficacy PEGylation is a well-established strategy to improve the in vivo efficacy of drugs.[3] It prolongs the circulation half-life of drugs by reducing renal clearance and shielding them from enzymatic degradation.[2][3] This enhanced circulation time can lead to increased accumulation of the drug in tumor tissues through the Enhanced Permeation and Retention (EPR) effect.[5] However, some studies suggest that PEGylation can also reduce the uptake of the drug by target cells.[5]In vivo studies in tumor-bearing mice have shown that PEGylated drug carriers can significantly increase drug accumulation in tumors compared to the free drug.[16][17] For example, cisplatin-loaded PEGylated nanoparticles showed a 9.4-fold higher concentration in tumors compared to free cisplatin.[17]

This compound: An Unexplored Candidate

This compound is primarily used in the cosmetics industry as a humectant, skin conditioning agent, and solvent.[18][19] Its chemical structure, a succinate ester of ethoxylated diglycol, suggests it possesses hydrophilic properties. However, a thorough search of scientific literature reveals a significant lack of experimental data on its use as a drug carrier. There are no published studies evaluating its biocompatibility for systemic administration, drug loading capacity, release kinetics, or in vivo efficacy.

Due to the absence of direct experimental data, a head-to-head comparison with PEG in the context of drug delivery is not currently possible. The following sections on experimental protocols and signaling pathways will therefore focus exclusively on PEG.

Experimental Protocols for Evaluating PEG-based Drug Carriers

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HeLa or L929) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the PEG-based drug carrier in cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test substance. Include a positive control (e.g., a known cytotoxic agent) and a negative control (culture medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the negative control.

In Vitro Drug Release Study (Dialysis Method)
  • Preparation: Load a known amount of the drug-loaded PEG carrier into a dialysis bag (with a specific molecular weight cut-off).

  • Release Medium: Immerse the dialysis bag in a container with a defined volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to determine the drug release profile.

Visualizing PEGylation and its In Vivo Effects

The following diagrams illustrate the conceptual workflow of PEGylation and its impact on the in vivo fate of a drug carrier.

PEGylation_Workflow cluster_synthesis PEGylation Process Drug_Molecule Drug Molecule / Nanoparticle Conjugation Chemical Conjugation Drug_Molecule->Conjugation PEG_Polymer Activated PEG Polymer PEG_Polymer->Conjugation PEGylated_Drug PEGylated Drug Carrier Conjugation->PEGylated_Drug InVivo_Fate cluster_unmodified Unmodified Drug Carrier cluster_pegylated PEGylated Drug Carrier Unmodified Unmodified Carrier Opsonization Opsonization by Serum Proteins Unmodified->Opsonization RES_Uptake Rapid Uptake by Reticuloendothelial System (RES) Opsonization->RES_Uptake Rapid_Clearance Rapid Clearance RES_Uptake->Rapid_Clearance PEGylated PEGylated Carrier Stealth_Effect "Stealth" Effect (Reduced Opsonization) PEGylated->Stealth_Effect Prolonged_Circulation Prolonged Circulation Stealth_Effect->Prolonged_Circulation EPR_Effect Enhanced Permeation and Retention (EPR) in Tumors Prolonged_Circulation->EPR_Effect

References

A Comparative Analysis of Co-solvent Solubilization Capacity: Benchmarking Bis-ethoxydiglycol Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical formulation, overcoming the poor aqueous solubility of active pharmaceutical ingredients (APIs) remains a critical hurdle. The selection of an appropriate co-solvent is paramount to enhancing drug solubility, thereby improving bioavailability and therapeutic efficacy. This guide provides a comparative analysis of the solubilization capacity of various co-solvents, with a focus on Bis-ethoxydiglycol succinate (B1194679), a promising, amphiphilic ester.[1] While direct comparative quantitative data for Bis-ethoxydiglycol succinate is emerging, this guide consolidates available solubility data for common co-solvents to provide a valuable benchmark.

Quantitative Comparison of Co-solvent Solubilization Capacity

The following table summarizes the solubility of three model drugs—Ibuprofen, Ketoconazole, and Diazepam—in various commonly used co-solvents. This data, compiled from various studies, serves as a baseline for evaluating the potential performance of new co-solvents like this compound.

Co-solventIbuprofen SolubilityKetoconazole SolubilityDiazepam Solubility
This compound Data not availableData not availableData not available
Propylene Glycol (PG) ~300 mg/gSolubleSoluble
Polyethylene Glycol 400 (PEG 400) ~21.6% w/w[2]SolubleSoluble in mixtures with water[3][4]
Ethoxydiglycol (Transcutol®) HighSolubleSoluble
Ethanol (B145695) ~60 mg/mL[5]Sparingly soluble[6]Soluble
Dimethyl Sulfoxide (DMSO) ~50 mg/mL[5]Soluble[7]Soluble
Cremophor® EL Data not availableData not availableData not available
Labrasol® Data not availableData not availableData not available

Note: "Data not available" indicates that specific quantitative data for the solubility of the listed drug in that co-solvent was not found in the surveyed literature. "Soluble" indicates that the literature confirms its utility as a solvent without providing specific quantitative values under comparable conditions. The solubility of drugs can be highly dependent on the experimental conditions (e.g., temperature, pH, and specific methodology).

Discussion

This compound is characterized as an amphiphilic ester, possessing both hydrophilic and lipophilic properties, which suggests a broad potential for solubilizing a range of APIs.[1] Its dual ethoxy groups are noted to enhance its solubility profile compared to simpler esters.[1] It is known to be completely soluble in polar protic solvents like ethanol and methanol.[1] While quantitative data is pending, its structural characteristics position it as a potentially effective solubilizer.

The related compound, Ethoxydiglycol (also known as Transcutol®), is a well-established solvent and penetration enhancer in topical formulations.[7][8][9][10] Its ability to solubilize both lipophilic and hydrophilic APIs is a key feature.[8] For instance, studies have shown its high capacity for dissolving drugs like lidocaine (B1675312) HCl.[8]

In comparison, traditional co-solvents like Propylene Glycol and Polyethylene Glycol 400 have demonstrated significant solubilizing power for a variety of drugs. For example, Propylene Glycol can dissolve approximately 300 mg/g of ibuprofen.[11] PEG 400 is also a widely used hydrophilic solvent that enhances the solubility of poorly water-soluble drugs.[12]

Other solubilizing agents such as Cremophor® EL and Labrasol® are surfactants that form micelles to encapsulate and solubilize hydrophobic drugs.[13][14][15][16][17][18] While effective, Cremophor® EL has been associated with hypersensitivity reactions, prompting the search for safer alternatives.[14][16]

Experimental Protocols

The determination of a co-solvent's solubilization capacity is typically conducted through equilibrium solubility studies. The shake-flask method is a widely accepted and reliable technique for this purpose.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Objective: To determine the saturation solubility of a drug in a specific co-solvent or co-solvent/water mixture.

2. Materials:

  • Active Pharmaceutical Ingredient (API) powder
  • Co-solvent (e.g., this compound, Propylene Glycol, etc.)
  • Purified water
  • Scintillation vials or sealed flasks
  • Orbital shaker with temperature control
  • Centrifuge
  • Syringe filters (e.g., 0.45 µm PTFE)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
  • Analytical balance
  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Solvent Systems: Prepare the desired co-solvent/water mixtures by volume or weight.
  • Sample Preparation: Add an excess amount of the API powder to a series of vials containing a known volume of the respective solvent system. The presence of undissolved solid is crucial to ensure saturation.
  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solids.
  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved API.
  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
  • Dilution: Accurately dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibration range of the analytical method.
  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.
  • Data Analysis: Calculate the solubility of the API in each solvent system, typically expressed in mg/mL or µg/mL.

Visualizing the Process and Comparison

To better understand the experimental process and the logical framework for comparing co-solvents, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Shake-Flask Solubility prep Prepare Co-solvent Mixtures add_api Add Excess API prep->add_api equilibrate Equilibrate (Shake at Constant Temp) add_api->equilibrate separate Separate Solid & Liquid Phases equilibrate->separate filter Filter Supernatant separate->filter quantify Quantify API Concentration (HPLC) filter->quantify result Determine Solubilization Capacity quantify->result

Caption: Workflow for determining the solubilization capacity of a co-solvent.

G cluster_comparison Logical Framework for Co-solvent Comparison cluster_params Benchmarking Parameters product Bis-ethoxydiglycol succinate solubility Solubilization Capacity (mg/mL) product->solubility safety Safety & Biocompatibility product->safety stability Formulation Stability product->stability cost Cost-Effectiveness product->cost alt1 Propylene Glycol alt1->solubility alt1->safety alt1->stability alt1->cost alt2 PEG 400 alt2->solubility alt2->safety alt2->stability alt2->cost alt3 Ethoxydiglycol alt3->solubility alt3->safety alt3->stability alt3->cost alt4 Other Co-solvents alt4->solubility alt4->safety alt4->stability alt4->cost

Caption: Key parameters for comparing the efficacy of different co-solvents.

References

Unveiling the Potential of Bis-ethoxydiglycol Succinate in Enhancing API Delivery: A Cross-Study Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective drug delivery systems is paramount. A key challenge lies in enhancing the solubility and permeability of Active Pharmaceutical Ingredients (APIs), particularly for those falling under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability). This guide provides a comprehensive cross-study analysis of Bis-ethoxydiglycol succinate (B1194679), an excipient with purported benefits in drug formulation, and compares its potential effects on different classes of APIs.

Bis-ethoxydiglycol succinate is recognized in the pharmaceutical and cosmetic industries as a solvent, humectant, and skin conditioning agent.[1][2] Its amphiphilic nature, possessing both hydrophilic and lipophilic properties, suggests its potential to enhance the solubility and stability of active ingredients.[1] While direct, quantitative experimental data on its specific effects on various API classes remains limited in publicly available literature, this guide synthesizes existing knowledge, draws inferences from structurally related compounds, and outlines the experimental protocols necessary to generate the data required for a definitive assessment.

Understanding the Landscape: Solubility and Permeability Enhancement

The oral bioavailability of a drug is critically dependent on its solubility and permeability. For BCS Class II and IV drugs, poor aqueous solubility is a major hurdle to achieving therapeutic efficacy.[3][4][5] Various strategies are employed to overcome this, including the use of co-solvents, surfactants, and penetration enhancers to improve dissolution and transport across biological membranes.[6][7][8]

This compound: A Profile

Inferred Mechanisms of Action

Based on the known properties of this compound and data from structurally similar compounds like ethoxydiglycol (commercially known as Transcutol®), we can infer potential mechanisms of action.

Solubility Enhancement

As a solvent, this compound could directly improve the dissolution of poorly soluble APIs by altering the polarity of the formulation vehicle. Its amphiphilic nature may also contribute to the formation of more stable drug-excipient complexes, preventing precipitation.

Permeability Enhancement (Transdermal Delivery)

For topical and transdermal applications, the mechanism of penetration enhancement is crucial. Studies on other glycol derivatives and esters suggest that they can enhance skin permeation through several mechanisms:[6][9][10][11]

  • Disruption of Stratum Corneum Lipids: Penetration enhancers can fluidize the highly ordered lipid bilayers of the stratum corneum, creating pathways for drug molecules to diffuse through.

  • Interaction with Intercellular Proteins: Some enhancers can interact with keratin (B1170402) within the corneocytes, leading to a more permeable protein structure.

  • Altering Drug Partitioning: By modifying the solubility parameter of the stratum corneum, enhancers can increase the partitioning of the drug from the vehicle into the skin.

The logical relationship for a proposed mechanism of action for this compound as a penetration enhancer is visualized below.

Proposed Mechanism of Transdermal Penetration Enhancement A This compound in Formulation B Application to Skin Surface A->B C Partitioning into Stratum Corneum B->C D Interaction with Lipid Bilayers C->D E Increased Fluidity and Disruption of Lipid Structure D->E F Enhanced API Diffusion through Stratum Corneum E->F G Increased API Bioavailability F->G

Proposed mechanism of transdermal penetration enhancement.

Data Presentation: A Call for Future Research

A critical gap exists in the literature regarding the quantitative effects of this compound on API solubility and permeability. To facilitate a direct comparison, future studies should aim to generate data that can be summarized in tables similar to the templates provided below.

Table 1: Solubility Enhancement of a Model BCS Class II API

Formulation VehicleAPI Solubility (mg/mL)Fold Increase vs. Water
Water[Experimental Data]1.0
10% Propylene Glycol in Water[Experimental Data][Calculated Value]
10% this compound in Water[Experimental Data][Calculated Value]
[Other Comparative Solvents][Experimental Data][Calculated Value]

Table 2: In Vitro Skin Permeation of a Model BCS Class IV API

Formulation VehicleFlux (µg/cm²/h)Permeability Coefficient (Kp x 10⁻³ cm/h)Enhancement Ratio
Control (API in Saline)[Experimental Data][Experimental Data]1.0
Formulation with 5% Propylene Glycol[Experimental Data][Experimental Data][Calculated Value]
Formulation with 5% this compound[Experimental Data][Experimental Data][Calculated Value]
[Other Comparative Enhancers][Experimental Data][Experimental Data][Calculated Value]

Experimental Protocols

To generate the necessary data for a comprehensive analysis, the following experimental protocols are recommended.

Solubility Study

Objective: To determine the equilibrium solubility of a model API in various solvent systems containing this compound and other comparative excipients.

Methodology:

  • Prepare saturated solutions of the model API in each test vehicle (e.g., water, phosphate (B84403) buffer pH 7.4, and various concentrations of this compound and other co-solvents in these aqueous media).

  • Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved solid.

  • Withdraw an aliquot of the supernatant, filter, and dilute appropriately.

  • Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

The experimental workflow for a typical solubility study is depicted in the following diagram.

Experimental Workflow for Solubility Study A Prepare Supersaturated Solutions (API + Test Vehicles) B Equilibrate at Constant Temperature (e.g., 24-48h) A->B C Centrifuge to Separate Undissolved Solids B->C D Filter Supernatant C->D E Dilute and Analyze by HPLC D->E F Determine Equilibrium Solubility E->F

Workflow for a typical solubility study.
In Vitro Skin Permeation Study

Objective: To evaluate the effect of this compound on the transdermal permeation of a model API using an in vitro diffusion cell system.

Methodology:

  • Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) of a standardized thickness. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.[12][13][14][15]

  • Receptor Phase: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain at 32°C ± 1°C. Ensure sink conditions are maintained throughout the experiment.

  • Formulation Application: Apply a finite dose of the test formulation (containing the API and this compound or a comparative enhancer) to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed buffer.

  • Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Calculation: Calculate the cumulative amount of API permeated per unit area over time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

The following diagram illustrates the workflow for an in vitro skin permeation study.

Experimental Workflow for In Vitro Skin Permeation Study A Prepare and Mount Skin on Franz Diffusion Cell B Fill Receptor with Buffer and Equilibrate A->B C Apply Formulation to Donor Compartment B->C D Collect Samples from Receptor at Timed Intervals C->D E Analyze API Concentration (e.g., LC-MS/MS) D->E F Calculate Permeation Parameters (Flux, Kp) E->F

Workflow for an in vitro skin permeation study.

Conclusion and Future Directions

This compound presents itself as a promising excipient for enhancing the delivery of poorly soluble APIs. Its established roles as a solvent and skin-conditioning agent, combined with its unique amphiphilic structure, suggest its potential to address the challenges associated with BCS Class II and IV drugs. However, the current body of scientific literature lacks the specific, quantitative data necessary to fully validate these claims and enable direct comparisons with other established excipients.

The experimental protocols and data presentation formats outlined in this guide are intended to provide a framework for future research in this area. By systematically evaluating the solubility and permeability-enhancing effects of this compound on a range of APIs, the pharmaceutical science community can build a comprehensive understanding of its performance and unlock its full potential in the development of novel and effective drug delivery systems. Further investigation into its mechanism of action at a molecular level will also be crucial for its rational application in formulation design.

References

Comparative Guide to the Validation of Analytical Methods for Bis-ethoxydiglycol Succinate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of compounds within complex biological or chemical matrices is fundamental to accurate study outcomes. This guide provides a comparative overview of validated analytical methods for the determination of Bis-ethoxydiglycol succinate (B1194679), a humectant, solvent, and skin-conditioning agent found in cosmetic formulations.[1][2] The analytical techniques compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical method is contingent on factors such as the nature of the matrix, the required sensitivity, and the available instrumentation.[3] While specific validated methods for Bis-ethoxydiglycol succinate are not extensively documented in publicly available literature, this guide synthesizes common practices and expected performance characteristics based on the analysis of similar compounds in complex sample types.[4][5][6]

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of different analytical techniques for the quantification of a small molecule like this compound in a complex matrix such as a cosmetic cream or biological fluid. These values are representative and may vary based on specific instrumentation and matrix effects.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity with detection via UV absorbance.[7]Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.[7]Separation of volatile or derivatized compounds followed by detection based on mass-to-charge ratio.[7]
Limit of Detection (LOD) 5 - 20 ng/mL0.01 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 15 - 60 ng/mL0.05 - 5 ng/mL3 - 30 ng/mL
Linearity (R²) ≥ 0.995≥ 0.999≥ 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 5%< 2%< 10%
Matrix Compatibility Good, but susceptible to interferences.Excellent, high selectivity reduces matrix effects.Moderate, requires volatile analytes or derivatization.
Throughput ModerateHighModerate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods.[8] Below are representative protocols for sample preparation and analysis.

Sample Preparation

Sample preparation is a critical step to reduce matrix effects and improve the detection of target analytes.[4] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][4]

1. Protein Precipitation (for biological matrices like plasma):

  • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[3]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

  • Carefully collect the supernatant for analysis.[3]

2. Liquid-Liquid Extraction (LLE):

  • To 500 µL of sample, add a suitable immiscible organic solvent (e.g., ethyl acetate).

  • Vortex for 2-5 minutes to facilitate analyte transfer to the organic phase.[3]

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.[3]

  • Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in mobile phase.[3]

3. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.[3]

  • Load the pre-treated sample onto the cartridge.[3]

  • Wash the cartridge with a weak solvent to remove interferences.[3]

  • Elute the analyte with a strong organic solvent (e.g., acetonitrile).[3]

  • Evaporate the eluate and reconstitute for analysis.[3]

Analytical Methods

1. HPLC-UV Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[9]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: Wavelength determined by the UV absorbance maximum of this compound.

2. LC-MS/MS Method:

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) for rapid separation.[10]

  • Column: C18 or similar, with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, run in gradient mode.[11]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.[11]

  • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the analyte and an internal standard.[11]

3. GC-MS Method:

  • Derivatization: Due to the low volatility of this compound, derivatization (e.g., silylation) may be required.[12]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[13]

  • Carrier Gas: Helium at a constant flow rate.[14]

  • Oven Program: Temperature programming from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 280°C) to elute the analyte.[14]

  • Injector Temperature: 260°C.[14]

  • Ionization: Electron Ionization (EI).

  • Mass Spectrometry: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.[13]

Mandatory Visualizations

Diagrams illustrating experimental workflows can clarify complex procedures.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction start Start: Complex Matrix Sample pretreatment Sample Pre-treatment (e.g., Dilution, Centrifugation) start->pretreatment conditioning 1. Condition Cartridge (e.g., Methanol, Water) pretreatment->conditioning loading 2. Load Pre-treated Sample conditioning->loading washing 3. Wash Cartridge (Remove Interferences) loading->washing elution 4. Elute Analyte (e.g., Acetonitrile) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis Analysis (e.g., LC-MS/MS) reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Sample Clean-up.

This guide provides a framework for the selection and validation of analytical methods for this compound in complex matrices. The optimal choice will depend on the specific requirements of the study, including sensitivity, selectivity, and available resources. Adherence to rigorous validation protocols as outlined by regulatory bodies such as the ICH is essential to ensure data quality and reliability.[8][15]

References

Safety Operating Guide

Proper Disposal of Bis-ethoxydiglycol Succinate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Bis-ethoxydiglycol succinate (B1194679), a compound utilized in various cosmetic and research applications. Adherence to these guidelines is essential for minimizing risks and maintaining a safe research environment.

Hazard and Safety Overview

Bis-ethoxydiglycol succinate is classified as a skin and eye irritant.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and to be aware of its potential environmental impact. Some safety data sheets indicate that similar compounds can be toxic to aquatic life with long-lasting effects.

Quantitative Data Summary

For quick reference, the following table summarizes key safety and physical property data for this compound and related compounds.

PropertyValueSource
GHS PictogramWarningPubChem[1]
Hazard StatementsH315: Causes skin irritationH319: Causes serious eye irritationPubChem[1]
Precautionary StatementsP264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364PubChem[1]
Physical StateLiquidSpectrum Chemical[2]
Flash Point93°C (>200°F) - 118°C (244.4°F)Various SDS[2][3]
Environmental HazardPotentially very toxic to aquatic life with long lasting effectsSigma-Aldrich

Experimental Protocols: Disposal Procedures

The following protocols outline the necessary steps for the safe disposal of this compound. These procedures are based on standard laboratory safety practices and information from safety data sheets.

1. Personal Protective Equipment (PPE) and Preparation:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Work Area: Ensure disposal activities are carried out in a well-ventilated area, preferably within a fume hood.[2]

2. Small Spills and Contaminated Materials:

  • For minor spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[2]

  • Do not use combustible materials, such as sawdust, for absorption.

  • Carefully collect the absorbed material and contaminated debris into a designated, labeled chemical waste container.[2]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

3. Unused or Waste Product Disposal:

  • Do not dispose of this compound down the drain. [2] This can harm aquatic life and damage wastewater treatment systems.

  • Collect all waste this compound in a clearly labeled, sealed, and chemically compatible container. The container should be marked as "Hazardous Waste" and include the chemical name.

  • Store the waste container in a designated, secure area away from incompatible materials.[2]

4. Final Disposal:

  • All chemical waste, including empty containers that are not properly decontaminated, must be disposed of through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Bis-ethoxydiglycol Succinate for Disposal is_spill Is it a spill? start->is_spill small_spill Small Spill Procedure is_spill->small_spill Yes, small large_spill Large Spill: Evacuate & Contact EHS is_spill->large_spill Yes, large waste_product Unused/Waste Product is_spill->waste_product No absorb Absorb with Inert Material small_spill->absorb contact_ehs Contact EHS for Pickup and Disposal by Licensed Vendor large_spill->contact_ehs collect_waste Collect in Labeled Hazardous Waste Container waste_product->collect_waste absorb->collect_waste collect_waste->contact_ehs end End: Safe and Compliant Disposal contact_ehs->end

Caption: Disposal Decision Workflow for this compound.

References

Navigating the Safe Handling of Bis-ethoxydiglycol Succinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with Bis-ethoxydiglycol succinate (B1194679) require clear and immediate safety protocols to ensure proper handling and disposal. This guide provides essential information on personal protective equipment (PPE), operational procedures, and waste management for this compound.

Crucial Safety Information:

Initial safety assessments reveal conflicting information regarding the hazards of Bis-ethoxydiglycol succinate. One safety data sheet (SDS) indicates that the substance is toxic if swallowed and harmful if inhaled. Conversely, another SDS states there are no known hazards associated with inhalation, skin contact, or ingestion[1]. Furthermore, another source classifies it as an irritant[2]. This variance in reported hazards underscores the importance of obtaining the specific safety data sheet from the supplier for the exact product being used.

To ensure the highest level of safety, it is imperative for users to identify the specific CAS number of their this compound and consult the corresponding SDS before handling.

Personal Protective Equipment (PPE)

Based on the potential hazards identified, the following PPE is recommended as a baseline for handling this compound. Users should always refer to the specific SDS for their product for definitive guidance.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles should be worn to protect against potential splashes.
Skin Protection Chemical-resistant gloves (such as nitrile) and a lab coat are necessary to prevent skin contact.
Respiratory Protection Work should be conducted in a well-ventilated area. If the SDS indicates inhalation hazards, a fume hood should be used. A respirator may be required for spills or inadequate ventilation.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety. The following workflow outlines the key steps for managing this compound in a research environment.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Consult Specific SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe handling_weigh Weighing/Measuring in Ventilated Area prep_ppe->handling_weigh handling_use Use in Experiment handling_weigh->handling_use disp_decon Decontaminate Glassware handling_use->disp_decon disp_waste Dispose of Contaminated PPE & Waste handling_use->disp_waste

Workflow for Safe Handling of this compound.

Step-by-Step Handling and Disposal Protocol:

  • Consult the Safety Data Sheet (SDS): Before any handling, thoroughly review the SDS provided by the supplier for the specific this compound product. Pay close attention to hazard statements, precautionary measures, and first-aid instructions.

  • Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as outlined in the table above and specified in the SDS.

  • Handling in a Ventilated Area: All weighing and preparation of solutions should be performed in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, avoid direct contact. Absorb the spill with an inert material such as vermiculite (B1170534) or sand. Collect the absorbed material into a designated, labeled waste container.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with this compound using an appropriate solvent and cleaning procedure.

  • Waste Disposal: Dispose of all contaminated PPE, spill cleanup materials, and chemical waste in accordance with local, state, and federal regulations. The waste should be collected in a clearly labeled hazardous waste container. One disposal method for a similar compound, Disuccinimidyl succinate, involves hydrolysis with a basic solution to deactivate the chemical before disposal[3]. However, the suitability of this method for this compound must be confirmed based on its specific chemical properties.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.